Psoralen-c 2 cep
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H35N2O6P |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
3-[[di(propan-2-yl)amino]-[2-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methoxy]ethoxy]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C26H35N2O6P/c1-16(2)28(17(3)4)35(31-10-8-9-27)32-12-11-30-15-23-20(7)33-26-19(6)25-21(14-22(23)26)18(5)13-24(29)34-25/h13-14,16-17H,8,10-12,15H2,1-7H3 |
InChI Key |
DBDHKKULBPYUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCOP(N(C(C)C)C(C)C)OCCC#N)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Psoralens
To the Researcher: Initial analysis indicates that "Psoralen-c 2 cep" is not a recognized compound in scientific literature. This guide will, therefore, focus on the well-documented mechanism of action of the parent family of compounds, psoralens , which are clinically significant photoactive agents.
Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit potent biological activity.[1][2] This photochemotherapy, known as PUVA, is utilized in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[3][4] The therapeutic effects of PUVA are primarily attributed to the ability of photoactivated psoralens to modulate cellular processes by interacting with DNA and other cellular components.[2][5]
Core Mechanism: DNA Intercalation and Photoadduct Formation
The principal mechanism of psoralen action involves its interaction with cellular DNA.[1] Psoralens, being planar tricyclic molecules, readily intercalate into the DNA double helix, positioning themselves between adjacent base pairs.[1][6] This initial binding is a non-covalent interaction.
Upon exposure to UVA light (320-400 nm), the intercalated psoralen molecule absorbs photons, which excites it to a reactive state.[4][7] This photoactivation leads to the formation of covalent bonds with pyrimidine bases, preferentially thymine.[1][7] This process occurs in two steps:
-
Monoadduct Formation: The absorption of a single UVA photon can cause the psoralen molecule to form a cyclobutane ring with a thymine base on one strand of the DNA.[7][8] This results in a monofunctional adduct.
-
Interstrand Cross-link (ICL) Formation: If a monoadduct absorbs a second UVA photon, it can react with a thymine on the opposite DNA strand, forming a second covalent bond. This creates a highly cytotoxic DNA interstrand cross-link (ICL).[1][8]
ICLs are particularly effective at inhibiting DNA replication and transcription, as they prevent the separation of the DNA strands.[6] This blockage of essential cellular processes ultimately leads to cell cycle arrest and apoptosis, which is beneficial in hyperproliferative disorders like psoriasis.[2][9]
Quantitative Data on Psoralen-DNA Interactions
The efficiency of psoralen-DNA binding and photoadduct formation can be quantified. The following tables summarize key parameters for common psoralen derivatives.
| Psoralen Derivative | DNA Binding Constant (K) (M⁻¹) | Preferred DNA Binding Site | Reference |
| 8-Methoxypsoralen (8-MOP) | 0.325 x 10⁶ | 5'-TpA | [6][10] |
| 4,5',8-trimethylpsoralen (TMP) | - | 5'-TpA | [6] |
| 5-Methoxypsoralen (5-MOP) | - | - | [7] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | 0.516 x 10⁶ | - | [10] |
| Psoralen Derivative | Reaction Quantum Yield (ΦR) | Notes | Reference |
| 5-Methoxypsoralen (5-MOP) | 0.017 | Formation of the pyrone monoadduct is more favorable. | [7] |
Experimental Protocols
1. Determination of Psoralen-DNA Binding Constant by Spectrofluorometry
-
Objective: To quantify the binding affinity of a psoralen derivative to DNA.
-
Principle: The fluorescence emission of psoralens changes upon intercalation into DNA. This change can be used to determine the binding constant (K) using a Scatchard plot analysis.[10]
-
Methodology:
-
Prepare a stock solution of the psoralen derivative in a suitable solvent (e.g., ethanol).[11]
-
Prepare a series of solutions with a constant concentration of the psoralen derivative and varying concentrations of calf thymus DNA in a buffer solution (e.g., PBS, pH 7.4).[11][12]
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer at the appropriate excitation wavelength (e.g., 315 nm).[11]
-
The data is then transformed using the Scatchard equation to plot r/[L] versus r, where 'r' is the ratio of the concentration of bound ligand to the total concentration of DNA, and [L] is the concentration of the free ligand.
-
The binding constant (K) is determined from the slope of the resulting linear plot.
-
2. Detection of Psoralen-Induced Interstrand Cross-links (ICLs) by Denaturing Gel Electrophoresis
-
Objective: To qualitatively and quantitatively assess the formation of ICLs in DNA.
-
Principle: ICLs prevent the complete denaturation of double-stranded DNA. Under denaturing conditions (e.g., high temperature, denaturing agents), non-cross-linked DNA will separate into single strands, while cross-linked DNA will remain double-stranded or in a 'hairpin' conformation. These different forms can be separated by size using gel electrophoresis.[13]
-
Methodology:
-
Incubate plasmid DNA or a specific DNA fragment with the psoralen derivative in a buffer solution.
-
Expose the solution to a controlled dose of UVA light (e.g., 365 nm) to induce cross-linking.[11]
-
Denature the DNA samples by heating at a high temperature (e.g., 95°C) in the presence of a denaturing agent like formamide.
-
Immediately place the samples on ice to prevent re-annealing.
-
Separate the DNA fragments by electrophoresis on a denaturing polyacrylamide or agarose gel.
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light.
-
The presence of higher molecular weight bands corresponding to the cross-linked DNA confirms the formation of ICLs. The intensity of these bands can be used for quantification.
-
Signaling Pathways and Cellular Responses
Beyond direct DNA damage, photoactivated psoralens can influence cellular signaling pathways.
Figure 1. Core mechanism of psoralen-induced DNA damage and cellular response.
Cellular Response to Psoralen-Induced DNA Damage:
The formation of ICLs triggers a complex cellular response involving DNA repair pathways.
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralens to Treat Psoriasis [webmd.com]
- 4. youtube.com [youtube.com]
- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Spectrofluorometric Determination of DNA Binding Constants for Several Psoralen Derivatives[v1] | Preprints.org [preprints.org]
- 11. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Psoralen-c 2 cep (CAS Number 126221-83-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Psoralen-c 2 cep, a phosphoramidite used for the site-specific incorporation of a photo-activatable cross-linking agent into oligonucleotides.
Core Properties of this compound
This compound, systematically named 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a key reagent in molecular biology and drug development for studying nucleic acid interactions and structures. Its core utility lies in the psoralen moiety, which can form covalent cross-links with thymidine residues in DNA and uridine residues in RNA upon exposure to long-wave ultraviolet (UVA) light.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 126221-83-8 | [1][2] |
| Molecular Formula | C26H35N2O6P | [1][2] |
| Molecular Weight | 502.55 g/mol | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in anhydrous acetonitrile. The parent compound, psoralen, is soluble in DMSO and DMF. | [1] |
| Stability in Solution | Stable for 2-3 days in anhydrous acetonitrile at -20°C. | [1] |
| Storage Conditions | Freezer storage at -10 to -30°C, kept dry. | [1] |
Properties of the Parent Compound (Psoralen)
For additional context, the properties of the parent furocoumarin, psoralen, are provided.
| Property | Value | Reference(s) |
| CAS Number | 66-97-7 | [3] |
| Molecular Formula | C11H6O3 | [3] |
| Molecular Weight | 186.16 g/mol | [3] |
| Melting Point | 163-165 °C | [3] |
| Boiling Point | 362.6 °C | [3] |
| Water Solubility | 65.16 mg/L at 25 °C | [3] |
Mechanism of Action: Photo-Cross-linking
The primary function of incorporating this compound into an oligonucleotide is to enable photo-induced cross-linking to a complementary strand. This process is highly specific and dependent on the sequence context and exposure to UVA light.
The mechanism involves two key steps:
-
Intercalation: The planar psoralen moiety intercalates into the DNA or RNA duplex, positioning itself between the base pairs. This is a non-covalent interaction.
-
Photocycloaddition: Upon irradiation with UVA light (typically around 350 nm), the psoralen molecule becomes excited and forms a covalent [2+2] cycloaddition product with a pyrimidine base, most commonly thymidine. This reaction results in a stable interstrand cross-link.[4][5]
The formation of this covalent bond is highly dependent on the proximity of the psoralen to a thymidine residue in the target strand. The C2 spacer arm of this compound is designed to facilitate this interaction in double-stranded nucleic acids.[4][6]
Caption: Mechanism of Psoralen-Induced Interstrand Cross-linking.
Experimental Protocols
Incorporation of this compound into Oligonucleotides
This compound is used as a standard phosphoramidite in automated solid-phase oligonucleotide synthesis.
Materials:
-
This compound phosphoramidite
-
Anhydrous acetonitrile (synthesis grade)
-
Standard DNA/RNA synthesis reagents and synthesizer
Protocol:
-
Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Place the phosphoramidite solution on a designated port of the DNA/RNA synthesizer.
-
Program the synthesis sequence to include the addition of the psoralen moiety at the 5'-terminus.
-
A coupling time of 10 minutes is recommended for this compound to ensure efficient incorporation.[1]
-
Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected.
-
Deprotection: Use mild deprotection conditions to preserve the integrity of the psoralen moiety. Recommended conditions are either 0.4M methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature.[1]
-
Purify the psoralen-modified oligonucleotide using standard techniques such as HPLC or PAGE.
Caption: Workflow for Oligonucleotide Synthesis with this compound.
Photo-Cross-linking of Psoralen-Modified Oligonucleotides
Materials:
-
Purified 5'-psoralen-modified oligonucleotide
-
Target DNA or RNA oligonucleotide
-
Hybridization buffer (e.g., 100 mM NaCl, 10 mM phosphate buffer, pH 7.0)
-
UVA light source (e.g., a transilluminator or a dedicated cross-linking instrument, ~350 nm)
-
Quartz cuvettes or microplates
Protocol:
-
Anneal the psoralen-modified oligonucleotide with the target strand by mixing equimolar amounts in hybridization buffer.
-
Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Place the sample in a quartz cuvette or a UV-transparent microplate.
-
Irradiate the sample with UVA light (350-365 nm) for 15-30 minutes at room temperature. The optimal irradiation time may need to be determined empirically.[7]
-
The cross-linking reaction is now complete. The sample can be used for downstream analysis.
Analysis of Cross-linked Products
The formation of interstrand cross-links can be verified using denaturing polyacrylamide gel electrophoresis (dPAGE).
Protocol:
-
Mix the irradiated sample with a denaturing loading buffer (containing formamide and/or urea).
-
Heat the sample at 90°C for 5 minutes to denature any non-covalently bound duplexes.
-
Load the sample onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).
-
Run the gel at a constant voltage until the tracking dye reaches the bottom.
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it.
-
The cross-linked product will migrate slower than the individual single-stranded oligonucleotides.
Synthesis of this compound
While the specific, industrial synthesis of this compound is proprietary, a plausible synthetic route can be conceptualized based on established phosphoramidite and psoralen chemistry. The synthesis would involve the preparation of a psoralen derivative with a linker arm, followed by phosphitylation.
Caption: Conceptual Synthetic Pathway for this compound.
Applications in Research and Drug Development
The ability to introduce a site-specific covalent cross-link makes this compound a valuable tool in various research and therapeutic applications:
-
Probing Nucleic Acid Structure: Cross-linking can be used to investigate the secondary and tertiary structures of DNA and RNA.
-
Studying Nucleic Acid-Protein Interactions: Psoralen-modified oligonucleotides can be used to map the binding sites of proteins on DNA or RNA.
-
Antisense and RNAi Therapeutics: Covalent attachment of an antisense oligonucleotide or siRNA to its target mRNA can lead to irreversible inhibition of gene expression, potentially enhancing the therapeutic effect.
-
Diagnostics: The stable cross-link can improve the sensitivity and specificity of diagnostic assays that rely on nucleic acid hybridization.
-
Gene Editing: Psoralen-conjugated oligonucleotides have been explored for their potential in targeted gene modification.
References
- 1. glenresearch.com [glenresearch.com]
- 2. polyorginc.com [polyorginc.com]
- 3. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Psoralen phosphoramidite | ChemGenes Products [chemgenes.com]
- 5. Psoralen C6-5' Oligo Modifications from Gene Link [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Psoralen photo-crosslinked mRNA–puromycin conjugates: a novel template for the rapid and facile preparation of mRNA–protein fusions - PMC [pmc.ncbi.nlm.nih.gov]
Psoralen-c2 CEP vs. Other Psoralen Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Psoralens and Their Mechanism of Action
Psoralens are a class of naturally occurring furocoumarins that have been extensively studied and utilized for their potent photo-activated biological activities.[1] These planar, tricyclic compounds can intercalate into the DNA double helix, particularly at 5'-TpA sites.[2] Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), psoralens form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][2] This DNA damage can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This phototoxicity forms the basis of psoralen plus UVA (PUVA) therapy, which is used to treat hyperproliferative skin disorders like psoriasis and vitiligo.[3]
Beyond their direct DNA-damaging effects, photoactivated psoralens can also influence cellular signaling pathways. For instance, they have been shown to modulate the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cell survival. Furthermore, psoralens can impact cell membrane properties and interact with other cellular components, suggesting a multifaceted mechanism of action.[4]
Commonly studied and utilized psoralen derivatives include 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT). These derivatives exhibit differences in their DNA binding affinity, cross-linking efficiency, and pharmacokinetic properties, which influence their therapeutic applications and side-effect profiles.
Psoralen-c2 CEP: A Tool for Site-Specific DNA Modification
Psoralen-c2 Cyanoethyl Phosphoramidite (Psoralen-c2 CEP) is a specialized psoralen derivative designed for the site-specific incorporation of a psoralen moiety into synthetic oligonucleotides. Its chemical name is 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.[5] The phosphoramidite group allows for its use in standard solid-phase oligonucleotide synthesis.
The "C2" in its name refers to the two-carbon spacer that links the psoralen molecule to the phosphoramidite. This short spacer is specifically designed to facilitate the cross-linking of the psoralen to an adjacent thymine residue in the complementary strand of a DNA duplex.[6] This contrasts with longer spacers, such as the C6 spacer, which are more suited for cross-linking in triplex DNA structures.[6]
The primary application of Psoralen-c2 CEP is in the creation of psoralen-modified oligonucleotides for research purposes, including the study of DNA repair mechanisms, DNA-protein interactions, and the development of targeted photochemotherapy. By incorporating a psoralen at a specific location within an oligonucleotide, researchers can direct the DNA cross-linking event to a predetermined sequence in a target DNA molecule.
Comparative Analysis: Psoralen-c2 CEP-Modified Oligonucleotides vs. Free Psoralen Derivatives
A direct quantitative comparison between Psoralen-c2 CEP as a standalone compound and free psoralen derivatives like 8-MOP, 5-MOP, and AMT is not entirely appropriate, as Psoralen-c2 CEP is a reagent for oligonucleotide synthesis. The relevant comparison lies between an oligonucleotide modified with Psoralen-c2 and the free psoralen derivatives.
Data Presentation
The following tables summarize key quantitative data for common psoralen derivatives. Data for Psoralen-C2 modified oligonucleotides is less readily available in a directly comparable format and can be influenced by the oligonucleotide sequence and experimental conditions.
| Derivative | DNA Binding Affinity (Kd) | Cross-linking Efficiency (Quantum Yield, Φ) | Cytotoxicity (IC50) |
| 8-Methoxypsoralen (8-MOP) | ~1.1 x 10-3 M[7] | ~0.04 (with AT-DNA)[7] | Varies significantly with cell line and UVA dose |
| 5-Methoxypsoralen (5-MOP) | ~1.8 x 10-4 M[7] | Not readily determined by transient spectroscopy[7] | Generally considered less phototoxic than 8-MOP |
| Aminomethyltrimethylpsoralen (AMT) | High (positively charged side chain enhances affinity)[8] | High[9] | More cytotoxic than 8-MOP[8] |
| Psoralen-C2 Modified Oligonucleotide | Dependent on oligonucleotide sequence and target affinity | Potentially lower than longer spacers in some contexts | Sequence- and target-dependent |
Note: The presented values are context-dependent and can vary based on the specific experimental setup, including the DNA sequence, buffer conditions, and UVA light source.
Experimental Protocols
Synthesis and Purification of Psoralen-Modified Oligonucleotides
Objective: To synthesize an oligonucleotide containing a psoralen moiety at a specific position using Psoralen-c2 CEP and purify the final product.
Methodology:
-
Oligonucleotide Synthesis:
-
Utilize a standard automated solid-phase DNA synthesizer.
-
Employ standard phosphoramidite chemistry cycles for the addition of A, C, G, and T bases.
-
At the desired position for psoralen incorporation, use Psoralen-c2 CEP as the phosphoramidite reagent. A longer coupling time of 10-15 minutes is recommended for the psoralen phosphoramidite.
-
-
Cleavage and Deprotection:
-
After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a mild deprotection strategy. A common method is treatment with 0.4M methanolic NaOH at room temperature for 17 hours or concentrated ammonium hydroxide at room temperature for 24 hours.
-
-
Purification:
-
Purify the crude psoralen-modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobicity of the psoralen moiety aids in the separation of the full-length, modified product from truncated sequences.
-
Collect the desired peak and desalt the purified oligonucleotide using a suitable method, such as ethanol precipitation or a desalting column.
-
-
Quality Control:
-
Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis.
-
Quantification of Psoralen-DNA Adducts by HPLC-MS/MS
Objective: To quantify the formation of psoralen-DNA monoadducts and interstrand cross-links in cells treated with a psoralen derivative and UVA light.
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the psoralen derivative (e.g., 8-MOP or a psoralen-modified oligonucleotide) at the desired concentration for a specified incubation time.
-
Expose the cells to a controlled dose of UVA light (e.g., 365 nm).
-
-
Genomic DNA Isolation:
-
Harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol, ensuring minimal oxidative damage during the process.
-
-
DNA Digestion:
-
Digest the purified genomic DNA to nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase. For the analysis of interstrand cross-links, a more specific digestion with nuclease P1 alone can be employed to yield a tetranucleotide containing the cross-link.[10]
-
-
HPLC-MS/MS Analysis:
-
Separate the digested nucleosides or oligonucleotides using reverse-phase HPLC.
-
Detect and quantify the psoralen-DNA adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Use stable isotope-labeled internal standards for accurate quantification.
-
-
Data Analysis:
-
Generate a standard curve using known amounts of purified psoralen-DNA adduct standards.
-
Calculate the number of adducts per unit of DNA (e.g., adducts per 106 nucleotides).
-
Cell Viability Assay for Photodynamic Compounds
Objective: To determine the cytotoxicity of psoralen derivatives upon photoactivation.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Compound Incubation:
-
Treat the cells with a serial dilution of the psoralen derivative. Include a vehicle-only control.
-
-
UVA Irradiation:
-
Expose the plate to a specific dose of UVA light. Include a parallel plate that is not irradiated to assess "dark toxicity".
-
-
Incubation:
-
Incubate the cells for a period of time (e.g., 24-72 hours) to allow for the cytotoxic effects to manifest.
-
-
Viability Measurement (MTT or MTS Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.
-
If using MTT, solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
Psoralen Mechanism of Action
Caption: General mechanism of action for psoralen derivatives.
Experimental Workflow for Psoralen-Modified Oligonucleotide Synthesis and Analysis
Caption: Workflow for synthesis and analysis of psoralen-modified oligonucleotides.
Simplified Signaling Pathway Affected by Psoralen Treatment
Caption: Simplified overview of signaling pathways affected by psoralen-induced DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomers.net | Modifications : Psoralen - biomers.net Oligonucleotides [biomers.net]
- 4. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. Psoralen Derivatives with Enhanced Potency [escholarship.org]
- 9. biorxiv.org [biorxiv.org]
- 10. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of Psoralen and Its Derivatives: A Technical Guide
A Note on "Psoralen-c 2 cep" : Initial research indicates that "this compound" refers to 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite (CAS Number: 126221-83-8)[1][2][3][4][5]. This is a specialized phosphoramidite reagent used in oligonucleotide synthesis to incorporate a psoralen moiety that can photo-crosslink DNA and RNA[3][6][7]. There is currently no publicly available research on the in vitro biological activity of this specific compound in terms of its effects on cell signaling, proliferation, or apoptosis.
This guide will, therefore, focus on the well-documented in vitro biological activities of the parent compound, Psoralen, and its common, pharmacologically active derivatives.
Introduction to Psoralens
Psoralens are a class of naturally occurring furocoumarins found in various plants[8][9][10]. These tricyclic compounds are known for their photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for skin conditions like psoriasis and vitiligo[9][11][12]. Beyond their photosensitizing effects, psoralen and its derivatives, such as 8-methoxypsoralen (8-MOP), 5-methoxypsoralen (5-MOP), and isopsoralen, have demonstrated a range of in vitro biological activities, including anticancer and anti-inflammatory effects[13][14][15][16]. These activities are often independent of photoactivation and involve the modulation of key cellular signaling pathways.
Anticancer Activity of Psoralens In Vitro
Psoralen and its derivatives have been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner[13][15]. The primary mechanism often involves the induction of apoptosis and cell cycle arrest[17].
Quantitative Data: Cytotoxicity of Psoralens
The following table summarizes the half-maximal inhibitory concentration (IC50) values of psoralen and isopsoralen against several human cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Psoralen | KB | Oral carcinoma | 88.1 | [13] |
| Psoralen | KBv200 | Multidrug-resistant oral carcinoma | 86.6 | [13] |
| Psoralen | K562 | Erythroleukemia | 24.4 | [13] |
| Psoralen | K562/ADM | Multidrug-resistant erythroleukemia | 62.6 | [13] |
| Isopsoralen | KB | Oral carcinoma | 61.9 | [13] |
| Isopsoralen | KBv200 | Multidrug-resistant oral carcinoma | 49.4 | [13] |
| Isopsoralen | K562 | Erythroleukemia | 49.6 | [13] |
| Isopsoralen | K562/ADM | Multidrug-resistant erythroleukemia | 72.0 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., KB, K562) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of psoralen or its derivatives (e.g., 10, 25, 50, 100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: Anticancer Activity Screening
References
- 1. polyorginc.com [polyorginc.com]
- 2. chembk.com [chembk.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Page loading... [guidechem.com]
- 5. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 6. chemgenes.com [chemgenes.com]
- 7. 5' C2 Psoralen - 1 modification [eurogentec.com]
- 8. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Psoralen - Wikipedia [en.wikipedia.org]
- 10. Psoralen | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. psoralen | Taber's Medical Dictionary [nursing.unboundmedicine.com]
- 13. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Anti-tumor effect and hepatotoxicity mechanisms of psoralen [frontiersin.org]
Psoralen-C2-CEP for DNA Cross-Linking Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring heterocyclic compounds that have been extensively utilized in molecular biology and medicine for their ability to form covalent cross-links with DNA upon photoactivation. When intercalated into the DNA double helix, psoralen molecules can be activated by long-wave ultraviolet light (UVA, 350-365 nm) to form monoadducts and interstrand cross-links (ICLs) with pyrimidine bases, primarily thymine.[1][2] This irreversible cross-linking blocks critical cellular processes such as DNA replication and transcription, making psoralens potent tools for studying DNA repair mechanisms, probing DNA structure, and as therapeutic agents.[3]
The development of phosphoramidite chemistry has enabled the site-specific incorporation of psoralen moieties into synthetic oligonucleotides. Psoralen-C2-CE Phosphoramidite (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a key reagent in this field, allowing for the covalent attachment of a psoralen molecule to the 5'-terminus of an oligonucleotide via a two-carbon spacer. This technical guide provides a comprehensive overview of the use of Psoralen-C2-CEP in DNA cross-linking studies, including its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
The process of DNA cross-linking by a Psoralen-C2 modified oligonucleotide involves a two-step photochemical reaction:
-
Intercalation: The planar psoralen ring system intercalates into the DNA double helix, preferentially at 5'-TA and 5'-AT sequences.[1] The oligonucleotide to which the psoralen is attached directs this intercalation to a specific target sequence through Watson-Crick base pairing.
-
Photoactivation and Covalent Bond Formation: Upon irradiation with UVA light (typically 350-365 nm), the intercalated psoralen undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of a thymine residue on the complementary strand, forming a monoadduct.[4] With continued irradiation, a second cycloaddition can occur with a thymine on the opposite strand, resulting in an interstrand cross-link (ICL).[2] This ICL covalently links the two strands of the DNA duplex. The cross-linking reaction is photoreversible upon irradiation with short-wave UV light (254 nm).[2]
Data Presentation
Table 1: Physicochemical Properties of Psoralen-C2 Phosphoramidite
| Property | Value | Reference |
| Chemical Formula | C₂₆H₃₅N₂O₆P | [5] |
| Molecular Weight | 502.55 g/mol | [5] |
| CAS Number | 126221-83-8 | [5] |
| Recommended Coupling Time | 10 minutes | [5] |
| Deprotection Conditions | 0.4M Methanolic NaOH for 17 hr at RT or Ammonium Hydroxide for 24 hr at RT | [5] |
Table 2: Comparative Cross-Linking Efficiency of Psoralen-Modified Oligonucleotides
| Psoralen Linker | Cross-Linking Efficiency | Notes | Reference |
| C2 Linker | <40% | Significant drop in efficiency observed. | [6] |
| C6 Linker | >80% | Consistently high cross-linking yields. | [6] |
Note: The efficiency of cross-linking can be influenced by the specific DNA sequence, buffer conditions, and irradiation parameters.
Experimental Protocols
Synthesis and Purification of Psoralen-C2 Modified Oligonucleotides
Protocol:
-
Oligonucleotide Synthesis: The Psoralen-C2-CE Phosphoramidite is incorporated at the 5'-terminus of the oligonucleotide during standard automated solid-phase DNA synthesis. A coupling time of 10 minutes is recommended for the psoralen phosphoramidite.[5]
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a mild deprotection strategy, such as 0.4M methanolic NaOH for 17 hours at room temperature or concentrated ammonium hydroxide for 24 hours at room temperature.[5]
-
Purification: Due to the hydrophobicity of the psoralen moiety, purification of the modified oligonucleotide is crucial to remove failure sequences. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended purification method. The psoralen-modified oligonucleotide will have a longer retention time than the unmodified failure sequences.
DNA Cross-Linking Reaction
Protocol:
-
Annealing: The purified 5'-Psoralen-C2 modified oligonucleotide is annealed to its complementary target DNA strand in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 7.5). Typically, a slight excess of the psoralen-modified oligonucleotide is used.
-
UVA Irradiation: The annealed duplex is irradiated with UVA light (350-365 nm). The irradiation time and intensity will need to be optimized depending on the specific application and experimental setup. A handheld UV lamp or a cross-linker instrument can be used. It is important to perform the irradiation on ice to minimize heat-induced denaturation of the DNA.
-
Reaction Quenching: The reaction can be stopped by turning off the UV light source.
Analysis of Cross-Linked Products
Protocol:
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The cross-linking reaction products are analyzed by denaturing PAGE (typically containing 7-8 M urea).
-
Sample Preparation: An equal volume of a denaturing loading buffer (e.g., 90% formamide, 10 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol) is added to the samples. The samples are heated at 90-95°C for 5 minutes to denature the DNA and then immediately placed on ice.
-
Electrophoresis: The samples are loaded onto the denaturing polyacrylamide gel and electrophoresed at a constant voltage.
-
Visualization: The DNA bands can be visualized by staining with a fluorescent dye (e.g., SYBR Gold) or by autoradiography if one of the oligonucleotides is radiolabeled. The cross-linked product will migrate slower than the individual single-stranded oligonucleotides.
Mandatory Visualizations
Signaling Pathways
Caption: Cellular response to psoralen-induced DNA interstrand cross-links.
Experimental Workflow
Caption: Workflow for psoralen-C2-CEP mediated DNA cross-linking.
Advantages and Considerations
The use of Psoralen-C2-CEP for site-specific DNA cross-linking offers several advantages:
-
Sequence Specificity: The oligonucleotide directs the psoralen to a specific target sequence, allowing for precise control over the location of the cross-link.
-
Covalent and Stable Linkage: The resulting interstrand cross-link is a stable covalent bond.
-
Photochemical Control: The cross-linking reaction is initiated by light, providing temporal and spatial control over the reaction.
However, researchers should also consider the following:
-
Lower Cross-Linking Efficiency of the C2 Linker: Studies have shown that the shorter C2 linker results in significantly lower cross-linking efficiency compared to the longer C6 linker.[6] This may be due to suboptimal positioning of the psoralen moiety within the DNA duplex for the second photoreaction to occur.
-
Potential for Monoadduct Formation: The reaction can produce both monoadducts and interstrand cross-links. Experimental conditions may need to be optimized to favor the desired product.
-
UV-Induced DNA Damage: The use of UV light can potentially cause other forms of DNA damage, such as pyrimidine dimers, although this is more of a concern with shorter wavelength UV.[1]
Conclusion
Psoralen-C2-CE Phosphoramidite is a valuable tool for researchers studying DNA structure, function, and repair. By enabling the site-specific introduction of a photo-cross-linker into a DNA oligonucleotide, it allows for precise and controlled formation of interstrand cross-links. While the shorter C2 linker may result in lower cross-linking yields compared to longer linkers, the ability to introduce a covalent linkage at a defined position within a DNA duplex remains a powerful technique for a wide range of applications in molecular biology and drug development. Careful consideration of experimental design, including oligonucleotide sequence, purification, and irradiation conditions, is essential for successful implementation of this technology.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Psoralen C6-5' Oligo Modifications from Gene Link [genelink.com]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glenresearch.com [glenresearch.com]
- 6. Psoralen photo-crosslinked mRNA–puromycin conjugates: a novel template for the rapid and facile preparation of mRNA–protein fusions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photochemistry of Psoralens
It appears there may be a misunderstanding regarding the specific compound "Psoralen-c2 cep," as extensive searches have not yielded information on a molecule with this designation. The provided search results focus on the broader family of psoralens, a class of naturally occurring furocoumarins known for their photosensitizing properties.
Therefore, this technical guide will provide an in-depth overview of the general photochemistry of psoralens, drawing upon the available scientific literature. The principles, experimental approaches, and data presented here are fundamental to understanding the photochemical behavior of psoralen derivatives and can serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel psoralen compounds.
Introduction
Psoralens are planar, tricyclic compounds that, upon activation by ultraviolet A (UVA) radiation (320-400 nm), engage in photochemical reactions with biological macromolecules.[1][2][3] This photoactivity is the basis for their therapeutic applications in conditions such as psoriasis and vitiligo, a treatment modality known as PUVA (Psoralen + UVA) therapy.[1][3] The core mechanism of action involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and cell proliferation.[4] However, the photochemistry of psoralens is complex, involving multiple reaction pathways and interactions with other cellular components.[1][2][5]
Core Photochemical Mechanisms
The photochemical reactions of psoralens can be broadly categorized into two distinct types:
-
Type I Reactions: These are anoxic (oxygen-independent) photoreactions that primarily involve the interaction of the photoexcited psoralen molecule with DNA.[1] After intercalating into the DNA double helix, the psoralen can absorb a photon of UVA light, leading to the formation of a covalent bond with a pyrimidine base, most commonly thymine. Bifunctional psoralens can subsequently absorb a second photon to form a cross-link between the two DNA strands.
-
Type II Reactions: These reactions are oxygen-dependent and involve the transfer of energy from the excited triplet state of the psoralen to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻).[1] These ROS can then cause oxidative damage to various cellular components, including lipids, proteins, and nucleic acids, contributing to the overall cellular response.
The primary photoreactive form of psoralen is its triplet state.[1] The sites of these photochemical reactions are diverse and include the cell nucleus (DNA and chromatin), cytoplasmic constituents (enzymes, RNA), and the cell membrane.[1]
Signaling Pathways and Cellular Targets
While DNA is a primary target, evidence suggests that the biological effects of psoralens are not solely due to DNA damage. Psoralens and UVA light can also modulate cellular signaling pathways. A significant non-DNA target is the epidermal growth factor (EGF) receptor.[2][5] Photoactivated psoralens can lead to the phosphorylation of the EGF receptor, altering its structure and function, which in turn inhibits EGF binding and disrupts normal growth factor signaling.[2][5]
Quantitative Data
The efficiency of psoralen photochemistry is influenced by several factors, including the specific psoralen derivative, the DNA sequence, and the binding affinity of the psoralen to DNA.
Table 1: DNA Binding Constants for Psoralen Derivatives
| Psoralen Derivative | Binding Constant (M⁻¹) |
| 8-Methoxypsoralen (8-MOP) | 0.325 x 10⁶ |
| 4,5',8-Trimethylpsoralen (AMT) | 0.516 x 10⁶ |
| 6E | 7.30 x 10⁶ |
| Data obtained under identical experimental conditions using spectrofluorometry.[4] |
Table 2: Relative Photoreactivity Rates of Psoralen Derivatives with DNA
| Psoralen Derivative | Maximum/Minimum Photoreactivity Ratio |
| Monofunctional Psoralens | < 2 |
| 8-Methoxypsoralen (8-MOP) | ~ 3.4 |
| 5-Methoxypsoralen (5-MOP) | ~ 6.2 |
| The ratio represents the difference in photoreactivity across various DNA sequences, indicating sequence specificity.[6] |
Experimental Protocols
A variety of experimental techniques are employed to investigate the photochemistry of psoralens. Below are generalized protocols for key experiments.
Protocol 1: Determination of DNA Binding Constants by Spectrofluorometry
This protocol outlines the general steps to determine the affinity of a psoralen derivative for DNA.
Methodology:
-
Solution Preparation: Prepare stock solutions of the psoralen derivative and calf thymus DNA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Titration: In a quartz cuvette, place a fixed concentration of the psoralen solution. Sequentially add small aliquots of the DNA solution.
-
Fluorescence Measurement: After each addition of DNA, record the fluorescence emission spectrum of the psoralen using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the psoralen.
-
Data Analysis: The binding of the psoralen to DNA will typically result in quenching of its fluorescence. Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Calculation of Binding Constant: Use the Stern-Volmer equation or Scatchard analysis to calculate the binding constant (Kb), which provides a quantitative measure of the binding affinity.
Protocol 2: Analysis of Psoralen-DNA Photoadducts by HPLC
This protocol describes a method to quantify the formation of psoralen-DNA photoadducts.
Methodology:
-
Sample Preparation: Prepare a solution containing the psoralen derivative and DNA.
-
Irradiation: Irradiate the solution with a UVA light source (e.g., a filtered mercury arc lamp or a UVA lamp) for a defined period. The wavelength range should be controlled to 320-400 nm.[2][3]
-
DNA Hydrolysis: After irradiation, precipitate the DNA and hydrolyze it to its constituent nucleosides using enzymatic digestion (e.g., with nuclease P1 and alkaline phosphatase).
-
HPLC Analysis: Analyze the hydrolysate using reverse-phase high-performance liquid chromatography (HPLC) with a UV detector. The psoralen-nucleoside adducts can be separated and quantified by comparing their retention times and peak areas to known standards.
Protocol 3: Chemical Characterization of Psoralen Derivatives
Prior to photochemical studies, it is essential to confirm the identity and purity of the psoralen compound.
Methodology:
A combination of analytical techniques is used for comprehensive characterization:[7]
-
Thin-Layer Chromatography (TLC): To assess the purity of the compound and identify any potential impurities.
-
Gas Chromatography (GC): For quantitative analysis of purity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the compound.
Conclusion
The photochemistry of psoralens is a multifaceted field with significant implications for drug development and therapy. Understanding the fundamental photochemical reactions, their kinetics, and the cellular targets is crucial for the design of new psoralen derivatives with enhanced efficacy and reduced side effects. The experimental protocols and quantitative data presented in this guide provide a framework for the investigation of these important compounds. Further research into novel psoralen structures and their specific interactions with biological systems will continue to advance their therapeutic potential.
References
- 1. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PHOTOCHEMISTRY AND PHOTOBIOLOGY OF PSORALENS -Journal of Photoscience | 학회 [koreascience.kr]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sequence specificity of psoralen photobinding to DNA: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical characterization of psoralens used in the National Toxicology Program research projects - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Understanding Psoralen-C2 Phosphoramidite
An In-depth Technical Guide to Psoralen-C2 Phosphoramidite Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Psoralens are a class of naturally occurring heterocyclic compounds that have become indispensable tools in molecular biology.[1] These planar molecules readily intercalate into the helical structure of double-stranded DNA and RNA.[1][2] Upon exposure to long-wavelength ultraviolet light (UVA, ~365 nm), psoralens become photoactivated and form covalent cyclobutane linkages with adjacent pyrimidine bases (primarily thymine and uracil).[1][3][4] This process can result in two types of adducts: a monoadduct, where the psoralen attaches to a single pyrimidine, or a diadduct, which creates an interstrand cross-link (ICL) by binding to pyrimidines on opposite strands.[1][5] These ICLs are highly stable but can be photoreversed with short-wavelength UV light (~254 nm).[1][6]
The term "Psoralen-C2-CEP" refers to a specific chemical reagent used for synthesizing custom oligonucleotides: Psoralen-C2 Phosphoramidite . In this context:
-
Psoralen is the photoactive core molecule.
-
C2 refers to a two-carbon linker that attaches the psoralen moiety to the oligonucleotide backbone. This linker provides the flexibility needed for the psoralen to effectively intercalate into the target nucleic acid duplex.[1]
-
CEP (2-cyanoethyl phosphoramidite) is the chemical group that enables the incorporation of the psoralen-C2 modifier into a growing oligonucleotide chain during automated solid-phase synthesis.
This guide details the mechanism, applications, and experimental considerations for using oligonucleotides modified with Psoralen-C2 phosphoramidite in molecular biology research and drug development.
Core Mechanism of Action
The utility of psoralen-modified oligonucleotides stems from their ability to form highly specific and irreversible cross-links with target nucleic acid sequences. The process is a two-step reaction initiated by UVA light.
// Node Definitions Intercalation [label="Psoralen Intercalation\n(into dsDNA/dsRNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monoadduct [label="Monoadduct Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Diadduct [label="Diadduct (ICL)\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reversal [label="Photoreversal", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Original Target\n(dsDNA/dsRNA)", shape=cylinder, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edge and Pathway Definitions Intercalation -> Monoadduct [label="UVA Light (365 nm)"]; Monoadduct -> Diadduct [label="UVA Light (365 nm)"]; Diadduct -> Reversal [label="UV Light (254 nm)"]; Reversal -> Target [style=dashed];
// Invisible nodes for alignment subgraph { rank=same; Intercalation; Monoadduct; Diadduct; } }
Caption: General mechanism of psoralen photo-cross-linking and reversal.
Applications in Molecular Biology and Drug Development
Probing RNA and DNA Structure
Psoralen cross-linking is a powerful technique for elucidating the secondary and tertiary structures of nucleic acids in vivo and in vitro.[1][6][7] By cross-linking pyrimidines that are in close proximity within a folded structure, researchers can map base-pairing interactions, including those that are long-range.[7]
A prominent application is the PARIS (Psoralen Analysis of RNA Interactions and Structures) method, which maps transcriptome-wide RNA-RNA interactions at near base-pair resolution.[6][8][9] This technique combines in vivo psoralen cross-linking, 2D gel purification of cross-linked fragments, proximity ligation, and high-throughput sequencing to provide a global view of the RNA structurome.[6][8]
// Node Definitions A [label="In Vivo Cross-linking\n(AMT Psoralen + 365 nm UVA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="RNA Extraction &\nPartial RNase Digestion", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2D Gel Electrophoresis\n(Purify cross-linked fragments)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Proximity Ligation\n(Join ends of duplex)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Reverse Transcription\n& High-Throughput Sequencing", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Computational Analysis\n(Map RNA structures/interactions)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges A -> B -> C -> D -> E -> F; }
Caption: The experimental workflow for the PARIS method.[6][8]
Studying DNA Repair Pathways
Psoralen-induced ICLs are among the most cytotoxic forms of DNA damage because they block the progression of replication forks and transcription complexes.[4][5] This makes psoralen an ideal tool for studying the complex cellular pathways responsible for ICL repair.[5][10] Researchers can induce ICLs in a controlled manner and then monitor the recruitment of repair factors, the kinetics of lesion removal, and the activation of cell cycle checkpoints and apoptotic pathways. Studies have shown that the Fanconi anemia (FA) and nucleotide excision repair (NER) pathways are critical for resolving these lesions. Psoralen-induced ICLs are known to trigger an ATR-dependent signaling cascade that leads to the phosphorylation and activation of the p53 tumor suppressor.[4]
// Node Definitions ICL [label="Psoralen-Induced ICL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stall [label="Stalled Replication Fork\n& Transcription Complex", fillcolor="#FBBC05", fontcolor="#202124"]; ATR [label="ATR Kinase Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Phosphorylation\n(Ser15)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Pathway Edges ICL -> Stall -> ATR -> p53; p53 -> Arrest; p53 -> Apoptosis; }
Caption: Simplified signaling pathway induced by psoralen ICLs.[4]
Antigene and Antisense Therapeutics
In the realm of drug development, psoralen-modified oligonucleotides are explored as potent antigene and antisense agents.[11]
-
Antigene Strategy: A psoralen-conjugated oligonucleotide can be designed to bind to a specific sequence in the major groove of duplex DNA, forming a stable triple helix.[1] Subsequent irradiation with UVA light creates a permanent ICL at the target site, which can irreversibly inhibit gene transcription.[12]
-
Antisense Strategy: Similarly, a psoralen-modified antisense oligonucleotide can bind to a complementary mRNA sequence. Photo-cross-linking creates a covalent bond that can block translation or promote mRNA degradation.
This approach offers a high degree of specificity and the potential for permanent gene silencing, making it an attractive therapeutic strategy.
// Node Definitions Oligo [label="Psoralen-Modified\nOligonucleotide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Target Duplex DNA", fillcolor="#F1F3F4", fontcolor="#202124"]; Triplex [label="Triple Helix\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslink [label="Permanent ICL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Transcription Blocked", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Workflow Edges {Oligo, DNA} -> Triplex [arrowhead=none]; Triplex -> Crosslink [label="UVA (365 nm)"]; Crosslink -> Block; }
Caption: Workflow for psoralen-based antigene therapy.[1][12]
Quantitative Data Summary
The efficiency and outcome of psoralen cross-linking depend on the specific psoralen derivative and the experimental conditions.
Table 1: Psoralen Derivative Properties and Cross-linking Efficiency
| Psoralen Derivative | Key Feature | ICL Formation Efficiency | Application Note |
| 8-Methoxypsoralen (8-MOP) | High ICL yield | Up to 40% of adducts form ICLs[5] | Commonly used as a model ICL-inducing agent in DNA repair studies.[5] |
| 4,5’,8-trimethylpsoralen (TMP) | High reactivity | Forms monoadducts quickly, which convert to diadducts over time.[13] | Used to study DNA supercoiling and replication intermediates.[14] |
| 4’-aminomethyl-trioxsalen (AMT) | Water-soluble | Highly efficient | The derivative of choice for in vivo RNA structure analysis like PARIS due to its solubility.[2][6] |
| Angelicin | Monofunctional | Forms only monoadducts | Used as a control to distinguish effects of ICLs from monoadducts.[4] |
Table 2: Typical Experimental Parameters for In Vivo Cross-linking
| Parameter | Value Range | Notes |
| Psoralen Concentration | 10 µg/mL - 0.5 mg/mL[6][15] | Concentration is optimized based on cell type and desired cross-linking density. |
| Incubation Time | 4 - 30 minutes[6][12][15] | Allows for cellular uptake and intercalation into nucleic acids. |
| UVA Wavelength | 365 nm[12][13][14][15] | Standard wavelength for activating psoralens. |
| UVA Dose / Time | ~3.6 kJ/m² or 5 - 15 minutes[12][15] | Irradiation is often performed on ice to minimize cellular damage.[15] |
| Reversal Wavelength | 254 nm[1][6] | Used to reverse cross-links for analysis. |
Experimental Protocols
Protocol 1: In Vivo Psoralen Cross-linking of Cellular RNA (Adapted from PARIS)[6]
-
Cell Culture: Grow adherent cells in 10 cm plates to approximately 70% confluency.
-
Psoralen Incubation: Prepare a 0.5 mg/mL solution of AMT psoralen in 1x PBS. Remove the cell culture medium, wash the cells once with 1x PBS, and add 0.4 mL of the AMT solution (or 1x PBS as a control).
-
Incubation: Incubate the plates for 30 minutes under normal cell culture conditions (e.g., 37°C, 5% CO₂).
-
UVA Irradiation: Place the culture dishes on an ice bed and expose them to 365 nm UVA light. The exact energy dose should be calibrated, but a typical exposure might be ~2-5 kJ/m².
-
Cell Harvesting: Immediately after irradiation, wash the cells with ice-cold PBS and harvest them by scraping.
-
Nucleic Acid Extraction: Proceed immediately with RNA extraction using a standard protocol (e.g., TRIzol). The cross-links are stable throughout this process.
Protocol 2: Analysis and Reversal of Psoralen Cross-links[5][6][15]
-
Denaturing Gel Electrophoresis:
-
Resuspend the extracted nucleic acid samples in a denaturing loading buffer (e.g., containing formamide or DMSO).
-
Denature the samples by heating at 80-95°C for 5 minutes.
-
Separate the fragments on a denaturing polyacrylamide or agarose gel. Cross-linked species will migrate slower than their non-cross-linked counterparts.
-
-
Visualization:
-
Stain the gel with a fluorescent dye like SYBR Gold or ethidium bromide.
-
Image the gel using a transilluminator with a wavelength that does not cause photoreversal (e.g., >300 nm).[6]
-
-
Photoreversal of Cross-links:
-
Excise the gel band corresponding to the cross-linked species.
-
Place the gel slice in a UV stratalinker or on a UV transilluminator and irradiate with 254 nm light. A typical dose is 1200 µJoules, often applied to both sides of the gel slice.[15]
-
The reversed products can be eluted from the gel and analyzed further, for example, by running on a second dimension gel to separate the previously linked fragments.[6]
-
Conclusion
Psoralen-C2 phosphoramidite is a critical reagent that enables the synthesis of oligonucleotides capable of targeted, light-activated covalent cross-linking. These modified probes are versatile tools with broad applications, from fundamental studies of nucleic acid structure and DNA repair to the development of innovative antigene therapeutics. By providing a mechanism for irreversibly locking onto a specific DNA or RNA sequence, psoralen-based technologies offer a unique combination of specificity and permanence that continues to drive discovery in molecular biology and drug development.
References
- 1. genelink.com [genelink.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen cross-linking of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]
- 10. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Psoralen Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 14. researchgate.net [researchgate.net]
- 15. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
Early-Stage Research on Psoralens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Psoralens
Psoralens are a class of naturally occurring linear furanocoumarins found in various plants, including Psoralea corylifolia, figs, celery, and citrus fruits.[1] Structurally, they consist of a furan ring fused with a coumarin moiety.[2] Psoralens are renowned for their photosensitizing properties, becoming biologically active upon exposure to ultraviolet A (UVA) radiation. This unique characteristic has led to their clinical use in PUVA (psoralen + UVA) therapy for hyperproliferative skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1] The parent compound of this family is psoralen, with the IUPAC name 7H-Furo[3,2-g][1]benzopyran-7-one.[1] While a specific derivative, "Psoralen-c 2 cep" (CAS: 126221-83-8, Molecular Formula: C26H35N2O6P), has been identified, detailed early-stage research on this particular compound is not extensively available in the public domain.[3] Therefore, this guide focuses on the well-documented research of the broader psoralen family to provide a foundational understanding for researchers.
Core Mechanisms of Action
The biological effects of psoralens are primarily attributed to two distinct mechanisms: DNA intercalation and interaction with cellular receptors, leading to the modulation of various signaling pathways.
DNA Intercalation and Photoreactivity
Upon administration, the planar structure of psoralen molecules allows them to intercalate into the DNA double helix, positioning themselves between adjacent pyrimidine bases, with a preference for 5'-TpA sites.[1] In this inert state, they have minimal biological activity. However, upon activation by UVA radiation (320-400 nm), psoralens form covalent monoadducts and interstrand cross-links (ICLs) with thymine bases.[1][4] This cross-linking inhibits DNA replication and transcription, ultimately inducing apoptosis, particularly in rapidly proliferating cells.[1][4] This is the primary mechanism underlying their efficacy in treating hyperproliferative skin conditions.
Receptor-Mediated Actions
Emerging research has unveiled a DNA-independent mechanism of action for psoralens. Evidence suggests the existence of a specific, high-affinity psoralen receptor, a 22,000 molecular weight protein found in the membrane and cytoplasm of responsive cells.[5][6] Photoactivation of this receptor initiates a cascade of intracellular events, including the phosphorylation of the epidermal growth factor (EGF) receptor.[5][6] This modification impairs the EGF receptor's ability to bind EGF and inhibits its intrinsic tyrosine kinase activity, thereby disrupting normal growth factor signaling.[5][6]
Key Signaling Pathways Modulated by Psoralens
Psoralens have been shown to influence several critical signaling pathways involved in inflammation, cell proliferation, and apoptosis.
NF-κB and MAPK Signaling Pathways
Psoralen derivatives have demonstrated significant anti-inflammatory effects by regulating the NF-κB and MAPK signaling pathways.[7] In lipopolysaccharide (LPS)-stimulated macrophages, certain psoralen derivatives, such as 8-hydroxypsoralen (xanthotoxol), have been shown to inhibit the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), IL-6, and IL-1β.[7][8] Mechanistically, this is achieved by suppressing the phosphorylation of IκBα, p38 MAPK, and JNK, and inhibiting the translocation of the p65 subunit of NF-κB from the cytosol to the nucleus.[7]
p53-Mediated Apoptosis
The DNA damage induced by photoactivated psoralens triggers a cellular stress response that can lead to apoptosis through the activation of the p53 tumor suppressor protein.[4] Following the formation of psoralen-DNA adducts, p53 is activated and subsequently upregulates the expression of p21waf/Cip, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest and apoptosis.[4]
Quantitative Data on Psoralen Derivatives
The following table summarizes the quantitative effects of various psoralen derivatives on inflammatory markers in RAW 264.7 macrophage cells.
| Psoralen Derivative | Concentration (µM) | Target | Effect | Reference |
| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | PGE2 Production | Concentration-dependent decrease | [8] |
| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | IL-6 Production | Concentration-dependent decrease | [8] |
| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | IL-1β Production | Concentration-dependent decrease | [8] |
| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | iNOS Protein Levels | Decrease | [8] |
| 8-Hydroxypsoralen (Xanthotoxol) | 62.5, 125, 250 | COX-2 Protein Levels | Decrease | [8] |
Experimental Protocols
Cell Viability Assay
-
Cell Line: RAW 264.7 macrophages.
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of psoralen derivatives (e.g., 62.5, 125, 250, 500, and 1000 µM) with or without LPS (1 µg/mL) for 24 hours.[8]
-
Analysis: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
Measurement of Inflammatory Mediators
-
Cell Line: RAW 264.7 macrophages.
-
Method: Cells are pre-treated with psoralen derivatives for a specified time (e.g., 1 hour) followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Analysis: The concentrations of PGE2, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
-
Cell Line: RAW 264.7 macrophages.
-
Method: Cells are treated with psoralen derivatives and/or LPS. Total cellular proteins are extracted, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Analysis: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-IκBα, phospho-p38, phospho-JNK, p65, and β-actin as a loading control). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
Future Directions and Conclusion
References
- 1. Psoralen - Wikipedia [en.wikipedia.org]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Photosensitizing Properties of Psoralen-C2 CEP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen-C2 Cyanoethyl Phosphoramidite (Psoralen-C2 CEP) is a phosphoramidite reagent used in automated oligonucleotide synthesis to incorporate a psoralen moiety at a specific site within a DNA or RNA strand. Psoralens are a class of naturally occurring furocoumarins that, upon photoactivation with long-wave ultraviolet light (UVA), can form covalent adducts with pyrimidine bases, particularly thymine and uracil. This photosensitizing property makes psoralen-modified oligonucleotides powerful tools in molecular biology, genomics, and drug development for applications such as sequence-specific DNA cross-linking, inhibition of gene expression, and investigation of DNA repair pathways.
This technical guide provides an in-depth overview of the core photosensitizing properties of Psoralen-C2 CEP, including its mechanism of action, quantitative data on adduct formation, detailed experimental protocols for its use, and the key signaling pathways activated by the DNA damage it induces.
Mechanism of Action
The photosensitizing action of a psoralen-modified oligonucleotide occurs in a two-step process:
-
Intercalation: The planar tricyclic structure of the psoralen moiety intercalates into the DNA or RNA duplex at a site adjacent to a pyrimidine base, most favorably a 5'-TA or 5'-AT sequence. This initial non-covalent binding is a prerequisite for the subsequent photochemical reaction.[1][2]
-
Photocycloaddition: Upon irradiation with UVA light (typically 350-365 nm), the intercalated psoralen absorbs a photon, exciting it to a reactive triplet state. This excited psoralen can then undergo a [2+2] cycloaddition reaction with the 5,6-double bond of an adjacent pyrimidine base (e.g., thymine).[3] This results in the formation of a stable cyclobutane ring, covalently linking the psoralen to the nucleic acid strand and forming a monoadduct .[1] If the monoadduct is positioned appropriately within the duplex, absorption of a second photon can lead to a similar reaction with a pyrimidine on the opposite strand, resulting in an interstrand cross-link (ICL) .[1][3] This ICL covalently links the two strands of the nucleic acid, preventing their separation during essential cellular processes like replication and transcription.[4][5] The formation of diadducts is also photoreversible with short-wavelength UV light (254 nm).[1]
Quantitative Data on Psoralen-DNA Adduct Formation
The efficiency of monoadduct and interstrand cross-link formation is dependent on the psoralen derivative, the nucleic acid sequence, and the dose of UVA irradiation. The following tables summarize quantitative data for 8-methoxypsoralen (8-MOP), a closely related and extensively studied psoralen, which can be considered indicative of the behavior of psoralen-modified oligonucleotides.
Table 1: 8-MOP Interstrand Cross-link (ICL) Formation in Human Cells [5]
| UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides |
| 0.5 | 4.5 |
| 2.0 | 38 |
| 5.0 | 76 |
Table 2: 8-MOP Monoadduct (MA) Formation in Human Cells at Varying UVA Doses [6]
| UVA Dose (J/cm²) | 8-MOP-MA1 (adducts per 10⁶ nucleotides) | 8-MOP-MA2 (adducts per 10⁶ nucleotides) | 8-MOP-MA3 (adducts per 10⁶ nucleotides) |
| 0.5 | 7.6 | 1.9 | 7.2 |
| 10.0 | 2.2 | 9.9 | 50.8 |
Experimental Protocols
Synthesis and Purification of Psoralen-Modified Oligonucleotides
Objective: To synthesize an oligonucleotide with a site-specific psoralen modification using Psoralen-C2 CEP.
Methodology:
-
Automated DNA/RNA Synthesis: Standard phosphoramidite chemistry is used on an automated synthesizer.[7] Psoralen-C2 CEP is dissolved in anhydrous acetonitrile to the same concentration as the standard nucleoside phosphoramidites.
-
Coupling: During the desired coupling cycle, the Psoralen-C2 CEP solution is delivered to the synthesis column. A longer coupling time of 10-15 minutes is recommended to ensure efficient incorporation of the psoralen moiety.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected using a mild deprotection strategy to preserve the psoralen modification. Suitable conditions include 0.4M methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature.
-
Purification: Psoralen-modified oligonucleotides are hydrophobic and can be purified by reverse-phase high-performance liquid chromatography (HPLC). However, some suppliers note that HPLC purification may not be suitable for all psoralen-modified oligos.[8] Cartridge purification is an alternative.[8] The purity and identity of the final product should be confirmed by mass spectrometry.
In Vitro Photo-Cross-linking of a Psoralen-Modified Oligonucleotide to a Target DNA Strand
Objective: To induce a covalent cross-link between a psoralen-modified oligonucleotide and its complementary DNA target.
Methodology:
-
Annealing: The purified psoralen-modified oligonucleotide is annealed to its complementary target DNA strand in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0, with 100 mM NaCl).
-
UVA Irradiation: The annealed duplex is irradiated with UVA light at 350-365 nm. A transilluminator or a dedicated UV cross-linking instrument can be used. The irradiation time will depend on the intensity of the light source and the desired level of cross-linking. A typical irradiation time can range from 15 minutes to 1 hour.[9]
-
Analysis of Cross-linking Efficiency: The extent of cross-linking can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).[10] The cross-linked species will migrate slower than the individual single strands. The gel can be visualized by staining with a fluorescent dye (e.g., SYBR Green) and the band intensities quantified.
Analysis of Psoralen-Induced DNA Damage Response in Cultured Cells
Objective: To investigate the activation of cellular signaling pathways in response to psoralen-induced DNA damage.
Methodology:
-
Cellular Delivery of Psoralen-Modified Oligonucleotide: The psoralen-modified oligonucleotide is introduced into cultured cells. This can be achieved through various transfection methods, such as lipid-based reagents, or by utilizing modifications that enhance cellular uptake (e.g., cholesterol or cell-penetrating peptides).[11][12][13][14]
-
UVA Irradiation: After a suitable incubation period to allow for cellular uptake and target binding, the cells are irradiated with a specific dose of UVA light.
-
Cell Lysis and Protein Extraction: At various time points post-irradiation, cells are harvested, and total protein is extracted using standard lysis buffers.
-
Western Blot Analysis: The activation of specific signaling pathways is assessed by Western blotting using phospho-specific antibodies. For example, to analyze the p53 pathway, antibodies against total p53 and phosphorylated p53 (e.g., at Serine-15) can be used.[15][16] To investigate the ATR pathway, antibodies against total ATR and its downstream target, phosphorylated CHK1, can be employed.
-
Flow Cytometry: Cell cycle analysis and apoptosis can be quantified by flow cytometry after staining with propidium iodide and annexin V, respectively.[15]
Signaling Pathways and Cellular Responses
The formation of psoralen-induced ICLs is a highly cytotoxic lesion that blocks DNA replication and transcription, triggering a robust cellular DNA damage response (DDR).[4][5][17] Key signaling pathways activated include:
-
ATR (Ataxia Telangiectasia and Rad3-related) Pathway: The stalled replication forks caused by ICLs are potent activators of the ATR kinase.[16] ATR, once activated, phosphorylates a number of downstream targets, including the checkpoint kinase CHK1, to initiate cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[18]
-
p53 Pathway: Psoralen-induced ICLs are strong inducers of the p53 tumor suppressor protein.[15][16] The activation of ATR leads to the phosphorylation of p53 at Serine-15, which stabilizes the protein by preventing its degradation.[16][19] Accumulated p53 then acts as a transcription factor to induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[19] The induction of apoptosis is a critical mechanism for eliminating cells with irreparable DNA damage.[16]
Visualizations
Caption: A typical experimental workflow using Psoralen-C2 CEP.
Caption: The two-step mechanism of psoralen-induced DNA cross-linking.
Caption: Key signaling events following psoralen-induced DNA damage.
References
- 1. Psoralen C6-5' Oligo Modifications from Gene Link [genelink.com]
- 2. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Introduction to the synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen Modified Oligonucleotide - Bio-Synthesis, Inc. [biosyn.com]
- 9. Preparation of a novel psoralen containing deoxyadenosine building block for the facile solid phase synthesis of psoralen-modified oligonucleotides for a sequence specific crosslink to a given target sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake and Intracellular Trafficking of Oligonucleotides: Implications for Oligonucleotide Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 18. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Psoralen-C2-CE Phosphoramidite: A Technical Guide for Studying DNA Repair
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Psoralen-C2-CE Phosphoramidite as a powerful tool for investigating the intricate mechanisms of DNA repair. Psoralens, a class of photoactive compounds, are invaluable for inducing DNA interstrand crosslinks (ICLs), which are highly cytotoxic lesions that pose a significant challenge to the cell's DNA repair machinery. By incorporating a psoralen moiety into synthetic oligonucleotides using Psoralen-C2-CE Phosphoramidite, researchers can create site-specific DNA damage, enabling precise studies of repair pathways. This guide provides a comprehensive overview of the mechanism of action, detailed experimental protocols, quantitative data, and the key signaling pathways involved in the cellular response to psoralen-induced DNA damage.
Introduction to Psoralen-C2-CE Phosphoramidite
Psoralen-C2-CE Phosphoramidite is a chemical reagent used in solid-phase oligonucleotide synthesis to introduce a psoralen molecule at a specific position within a DNA sequence.[1] Psoralens are tricyclic furocoumarins that intercalate into the DNA double helix, preferentially at 5'-TA sites.[2] Upon exposure to long-wave ultraviolet (UVA) light (320-400 nm), the psoralen molecule can form covalent adducts with adjacent pyrimidine bases, primarily thymine.[2][3] This photoreaction can occur in two steps: the formation of a monoadduct with one DNA strand, followed by the absorption of a second photon to form an interstrand crosslink (ICL) with a pyrimidine on the complementary strand.[2] The ability to generate these highly toxic DNA lesions in a controlled and site-specific manner makes Psoralen-C2-CE Phosphoramidite an essential tool for researchers in the fields of DNA repair, cancer biology, and drug development.
Mechanism of Action: Inducing Interstrand Crosslinks
The formation of an ICL by a psoralen-modified oligonucleotide is a two-step photochemical process.
-
Intercalation: The psoralen moiety, attached to the synthetic oligonucleotide, first intercalates into the major groove of a target DNA duplex. This process is non-covalent and occurs in the dark.
-
Photoactivation and Adduct Formation: Upon irradiation with UVA light, the intercalated psoralen absorbs a photon, leading to the formation of a cyclobutane ring between the psoralen and a pyrimidine base (typically thymine) on one strand of the DNA, forming a monoadduct. A second UVA photon can then be absorbed by the monoadduct, leading to a similar reaction with a pyrimidine on the opposite strand, resulting in the formation of an ICL.[2][3]
This process effectively tethers the two strands of the DNA together, preventing their separation and thereby blocking critical cellular processes such as DNA replication and transcription.[4]
Quantitative Data on Psoralen-Induced ICL Formation and Repair
The efficiency of ICL formation and the kinetics of their repair are crucial parameters in DNA damage and repair studies. The following tables summarize quantitative data from various studies.
Table 1: Yield of Interstrand Crosslinks (ICLs) for Different Psoralen Derivatives and UVA Doses
| Psoralen Derivative | Cell Type | UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides | Reference |
| 8-Methoxypsoralen (8-MOP) | Human Fibroblasts | 1 | ~0.1 | [5] |
| 8-Methoxypsoralen (8-MOP) | Human Fibroblasts | 10 | ~0.5 | [5] |
| Amotosalen (S-59) | Human Cells | 0.5 | 3900 | [5] |
| Amotosalen (S-59) | Human Cells | 10 | 12800 | [5] |
| 8-Propargyloxypsoralen (8-POP) | HeLa Cells | 0.1 | ICL formation detected | [4] |
Table 2: Kinetics of Psoralen-Induced ICL Repair in Human Cells
| Cell Type | Initial ICLs per Cell | Half-life of ICL Unhooking | Repair Rate (ICLs/cell/hour) | Reference |
| Normal Human Diploid Fibroblasts | Not specified | 2.5 hours | 20,000 | [6] |
| Primary Human Fibroblasts | ~2,500 | Not specified | 11 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Psoralen-C2-CE Phosphoramidite.
Oligonucleotide Synthesis with Psoralen-C2-CE Phosphoramidite
This protocol outlines the standard procedure for incorporating a psoralen moiety at the 5' terminus of a synthetic oligonucleotide using an automated DNA synthesizer.
Materials:
-
Psoralen-C2-CE Phosphoramidite
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
Controlled Pore Glass (CPG) solid support
-
Standard reagents for oligonucleotide synthesis (e.g., activator, capping reagents, oxidizing solution, deblocking solution)
-
Ammonium hydroxide or other deprotection solution
Procedure:
-
Program the DNA synthesizer with the desired oligonucleotide sequence.
-
In the final coupling cycle, specify the addition of Psoralen-C2-CE Phosphoramidite. A longer coupling time of 10 minutes is recommended for this modified phosphoramidite.[1]
-
Following synthesis, the oligonucleotide is cleaved from the CPG support and deprotected using ammonium hydroxide at room temperature for 24 hours or a mild deprotection with 0.4M Methanolic NaOH for 17 hours at room temperature.[1]
-
Purify the psoralen-modified oligonucleotide using standard methods such as high-performance liquid chromatography (HPLC).
-
Verify the identity and purity of the product by mass spectrometry and analytical HPLC.
Induction of Psoralen ICLs in Cultured Cells
This protocol describes the treatment of cultured mammalian cells with a psoralen-modified oligonucleotide and subsequent UVA irradiation to induce ICLs.
Materials:
-
Psoralen-modified oligonucleotide
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
UVA light source (e.g., UV crosslinker with 365 nm bulbs)
-
Cell culture medium
Procedure:
-
Seed mammalian cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).[8]
-
Wash the cells twice with sterile PBS.
-
Incubate the cells with the psoralen-modified oligonucleotide at a desired concentration in serum-free medium for a specified time (e.g., 2-24 hours) to allow for cellular uptake.
-
Remove the medium containing the oligonucleotide and wash the cells again with PBS.
-
Place the culture dish (with the lid removed) in a UVA crosslinker.[8]
-
Irradiate the cells with a specific dose of UVA light (e.g., 1-10 J/cm²). The exact dose should be optimized for the cell type and experimental goals.[8]
-
Immediately after irradiation, add fresh, pre-warmed complete cell culture medium.[8]
-
Incubate the cells for the desired time to allow for DNA repair to occur before proceeding with downstream analysis.
Alkaline Comet Assay for ICL Detection
The single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA strand breaks. A modified version can be used to quantify ICLs. The principle is that ICLs reduce the amount of DNA migration in the comet tail induced by a fixed dose of ionizing radiation.
Materials:
-
Treated and control cells
-
Low melting point agarose
-
Normal melting point agarose
-
Frosted microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Gamma or X-ray source
Procedure:
-
Prepare a suspension of single cells from the treated and control populations.
-
Embed the cells in a layer of low melting point agarose on a pre-coated microscope slide.
-
Lyse the cells in a high-salt lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Irradiate the slides on ice with a fixed dose of gamma or X-rays (e.g., 5-15 Gy) to introduce a known number of random DNA strand breaks.
-
Place the slides in an electrophoresis tank with alkaline buffer and allow the DNA to unwind.
-
Perform electrophoresis at a low voltage. DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize and stain the DNA.
-
Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail using image analysis software. A decrease in tail moment or tail DNA percentage in psoralen-treated cells compared to control cells (irradiated but not psoralen-treated) indicates the presence of ICLs.
Host Cell Reactivation (HCR) Assay for DNA Repair Capacity
The HCR assay measures the ability of cells to repair damage in a transfected plasmid, providing a functional readout of DNA repair capacity.[9][10][11]
Materials:
-
Reporter plasmid (e.g., containing a luciferase or GFP gene)
-
Psoralen (e.g., 8-MOP)
-
UVA light source
-
Mammalian cells of interest
-
Transfection reagent
-
Lysis buffer for reporter assay
-
Substrate for the reporter enzyme (e.g., luciferin)
-
Luminometer or fluorometer
Procedure:
-
Treat the reporter plasmid DNA in vitro with psoralen and UVA light to induce ICLs. A range of damage levels should be generated.
-
Transfect the damaged and undamaged control plasmids into the mammalian cells of interest.
-
Incubate the cells for a period (e.g., 24-48 hours) to allow for DNA repair and expression of the reporter gene.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
The repair capacity of the cells is determined by the level of reporter gene expression from the damaged plasmid relative to the undamaged control plasmid. Cells with proficient DNA repair will show higher reporter activity from the damaged plasmid.
Signaling Pathways in Psoralen-Induced ICL Repair
The repair of psoralen-induced ICLs is a complex process that involves multiple DNA repair and signaling pathways. The following diagrams illustrate the key pathways.
Overview of ICL Repair
Caption: Overview of the major pathways involved in the repair of psoralen-induced ICLs.
Fanconi Anemia (FA) Pathway
Caption: The central role of the Fanconi Anemia pathway in response to ICLs.
ATR-p53 Signaling Pathway
Caption: The ATR-p53 signaling cascade initiated by psoralen-induced DNA damage.
Conclusion
Psoralen-C2-CE Phosphoramidite is an indispensable reagent for the site-specific introduction of ICLs, enabling detailed investigation of DNA repair mechanisms. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the complex cellular responses to this highly toxic form of DNA damage. A thorough understanding of these pathways is critical for the development of novel therapeutic strategies that exploit DNA repair deficiencies in cancer and for assessing the genotoxicity of various agents.
References
- 1. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols — Lazzara Lab @ UVA [lazzaralab.org]
- 4. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Quantification and repair of psoralen-induced interstrand crosslinks in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Replication Is Required To Elicit Cellular Responses to Psoralen-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can you provide a protocol for treating cells with UV? | Cell Signaling Technology [cellsignal.com]
- 9. Analysis of DNA Repair Using Transfection-Based Host Cell Reactivation | Springer Nature Experiments [experiments.springernature.com]
- 10. Host Cell Reactivation: Assay for Actively Transcribed DNA (Nucleotide Excision) Repair Using Luciferase Family Expression Vectors | Springer Nature Experiments [experiments.springernature.com]
- 11. Host-cell reactivation - Wikipedia [en.wikipedia.org]
Psoralen-c2-CEP: An In-depth Technical Guide to its Potential as a Biochemical Probe
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Psoralen-c2-CEP stands as a critical phosphoramidite reagent for the synthesis of psoralen-modified oligonucleotides, which serve as highly specific biochemical probes. These probes operate on the principle of photo-activated cross-linking, enabling the targeted formation of covalent adducts within nucleic acids. This guide provides a comprehensive overview of the core technology, applications, experimental methodologies, and the cellular signaling pathways that can be investigated using this powerful tool. While the C2 spacer offers a compact design, it is important to note that its cross-linking efficiency may be lower compared to analogues with longer spacer arms, a factor to be considered in experimental design.
Core Technology: Psoralen-c2-CEP
Psoralen-c2-CEP is the chemical precursor used in solid-phase oligonucleotide synthesis to introduce a psoralen moiety at a desired position, typically the 5'-terminus. The "c2" designates a two-carbon spacer linking the psoralen to the phosphoramidite group ("CEP" - cyanoethyl phosphoramidite), which is the reactive moiety for oligonucleotide synthesis.[1][2]
Psoralens are a class of naturally occurring heterocyclic compounds that are photoreactive.[3] The core mechanism of action involves two key steps:
-
Intercalation: The planar psoralen molecule intercalates into the helical structure of double- or triple-stranded DNA.[3][4] This process is non-covalent and reversible.
-
Photo-cross-linking: Upon exposure to long-wavelength ultraviolet (UVA) light (approximately 350 nm), the intercalated psoralen forms covalent cyclobutane linkages with adjacent pyrimidine bases, particularly thymidine.[3][4] This reaction can result in two types of adducts:
These ICLs are potent DNA lesions that can block DNA replication and transcription, making psoralen-modified oligonucleotides valuable tools for studying DNA repair and cellular responses to DNA damage.[5] The cross-links can be reversed by exposure to short-wavelength UV light (254 nm).[3]
Chemical and Physical Properties
The key properties of the Psoralen-c2 phosphoramidite are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite | [2] |
| CAS Number | 126221-83-8 | [1][2] |
| Molecular Formula | C26H35N2O6P | [1][2] |
| Molecular Weight | 502.55 g/mol | [1] |
| Excitation Wavelength | ~350 nm | [3] |
| Target Nucleobase | Thymidine | [3] |
Quantitative Data on Cross-linking Efficiency
The length of the spacer arm connecting the psoralen to the oligonucleotide has a significant impact on the efficiency of photo-cross-linking. This is a critical consideration for experimental design when choosing between different psoralen phosphoramidites.
| Probe Moiety | Application | Reported Efficiency | Reference |
| Psoralen-c2 | mRNA-puromycin conjugation | < 40% | [6] |
| Psoralen-c6 | mRNA-puromycin conjugation | > 80% | [6] |
This data indicates that for applications requiring high-yield cross-linking, a longer spacer arm such as the C6 may be preferable.[6]
Experimental Protocols
The following section details a general methodology for using Psoralen-c2 modified oligonucleotides as biochemical probes for in vitro photo-cross-linking studies.
Probe Design and Synthesis
-
Oligonucleotide Design: Design an oligonucleotide sequence complementary to the target DNA region of interest. The Psoralen-c2 phosphoramidite is typically added to the 5'-end of the oligonucleotide during synthesis.
-
Synthesis: Synthesize the Psoralen-c2 modified oligonucleotide using standard automated solid-phase phosphoramidite chemistry.
-
Purification: Purify the synthesized oligonucleotide using methods such as Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) to ensure high purity.[3]
In Vitro Photo-cross-linking Protocol
-
Hybridization:
-
Prepare a reaction mixture containing the Psoralen-c2 modified oligonucleotide and the target DNA in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2, with 100 mM NaCl).
-
The typical concentration for both the probe and the target is in the low micromolar range (e.g., 1 µM).
-
Incubate the mixture to allow for hybridization of the probe to the target DNA, forming a duplex.
-
-
Irradiation:
-
Place the reaction mixture in a suitable vessel (e.g., a microcentrifuge tube or a quartz cuvette).
-
Irradiate the sample with a UVA light source (e.g., a transilluminator or a UV lamp) with a peak wavelength of 350-365 nm.
-
The irradiation time can vary from a few minutes to an hour, depending on the intensity of the light source and the desired level of cross-linking. Time-course experiments are recommended to optimize the irradiation duration.[7]
-
-
Analysis of Cross-linking:
-
Denaturing Gel Electrophoresis: The formation of interstrand cross-links can be analyzed by denaturing PAGE or agarose gel electrophoresis.
-
After irradiation, add a denaturing loading buffer (e.g., containing formamide or urea) to the sample and heat to denature the DNA.[8]
-
Load the denatured sample onto a polyacrylamide or agarose gel.
-
Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will snap back to a duplex form and migrate more slowly.[1]
-
Visualize the DNA bands using a suitable stain (e.g., ethidium bromide or SYBR Green).
-
-
Quantification: The percentage of cross-linking can be quantified by measuring the intensity of the bands corresponding to the cross-linked and non-cross-linked species using densitometry software.[6]
-
Visualization of Pathways and Workflows
Mechanism of Psoralen-c2 Probe Action
Caption: Mechanism of action for a Psoralen-c2 oligonucleotide probe.
General Experimental Workflow
Caption: A general workflow for a photo-cross-linking experiment.
DNA Damage Signaling Pathway
The formation of psoralen-induced interstrand cross-links is a potent trigger for cellular DNA damage responses. The primary signaling pathway activated is the ATR (Ataxia-Telangiectasia and Rad3-related) kinase pathway, which leads to the activation of the tumor suppressor p53.[5]
Caption: ATR-p53 signaling pathway activated by psoralen-induced ICLs.
Conclusion
Psoralen-c2-CEP is a valuable reagent for constructing sequence-specific biochemical probes capable of inducing targeted DNA damage. These probes are instrumental in the study of DNA structure, DNA-protein interactions, and the cellular mechanisms of DNA repair and damage signaling. While the shorter C2 linker may result in lower cross-linking yields compared to longer linkers, its utility in specific experimental contexts should not be overlooked. Careful consideration of experimental goals and optimization of reaction conditions will enable researchers to effectively harness the potential of Psoralen-c2 modified oligonucleotides in their work.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen C2 Oligonucleotide Modification [biosyn.com]
- 4. Psoralen C6-5' Oligo Modifications from Gene Link [genelink.com]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Therapeutic Potential of Psoralen Derivatives: A Bergapten Case Study
Disclaimer: Initial searches for the compound "Psoralen-c 2 cep" did not yield any results in publicly available scientific literature. This guide will, therefore, focus on Bergapten (5-methoxypsoralen) , a well-researched psoralen derivative, to provide a comprehensive overview and a structural template that aligns with the user's request. Bergapten serves as a potent exemplar for the therapeutic mechanisms and experimental evaluation pertinent to this class of compounds.
Introduction to Bergapten
Bergapten (5-methoxypsoralen, 5-MOP) is a naturally occurring furocoumarin predominantly found in citrus essential oils, particularly bergamot oil. It belongs to the psoralen class of organic chemical compounds. Therapeutically, Bergapten is recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is most notably utilized as a photosensitizing agent in combination with UVA light (PUVA therapy) for the treatment of hyperproliferative skin disorders such as psoriasis and vitiligo. Its therapeutic effects are exerted through the modulation of numerous cellular signaling pathways.
Therapeutic Mechanisms and Signaling Pathways
Bergapten's diverse pharmacological effects stem from its ability to interact with and modulate key signaling cascades involved in cellular proliferation, inflammation, and apoptosis.
Anticancer Activity
Bergapten has demonstrated significant anticancer properties in preclinical studies by inducing cell cycle arrest and apoptosis in various cancer cell lines. This is achieved through the modulation of several critical signaling pathways.
One of the central mechanisms is the inhibition of the PI3K/Akt signaling pathway , a crucial cascade for cell survival and proliferation. By impairing this pathway, Bergapten promotes apoptosis. This process often involves the activation of the p53 tumor suppressor protein and modulation of the Bax/Bcl-2 protein ratio to favor apoptosis. The mitochondrial (intrinsic) pathway of apoptosis is consequently triggered, leading to the activation of caspase-9 and caspase-3.
Caption: Bergapten-induced apoptosis via PI3K/Akt pathway inhibition.
Anti-inflammatory Activity
Bergapten exerts potent anti-inflammatory effects by suppressing key pro-inflammatory signaling pathways, including the JAK/STAT and NF-κB pathways . It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
In lipopolysaccharide (LPS)-stimulated models, Bergapten suppresses the activation of JAK/STAT signaling, which is critical for the inflammatory response. By inhibiting this pathway, it reduces the expression of inflammatory genes. Furthermore, as an antioxidant, Bergapten can prevent the accumulation of reactive oxygen species (ROS), which further contributes to its anti-inflammatory function.
Methodological & Application
Application Notes and Protocols for Psoralen Derivatives in Cell Culture
Introduction
Psoralens are a class of naturally occurring furocoumarins found in various plants.[1] They are well-known for their photosensitizing effects when combined with UVA irradiation (PUVA therapy), a treatment used for skin conditions like psoriasis and vitiligo.[2] The mechanism of action of psoralens is multifaceted, involving both DNA intercalation and effects on cellular signaling pathways independent of photoactivation.[2][3] Recent research has highlighted the potential of psoralen derivatives as modulators of key signaling pathways, including NF-κB, MAPK, and Wnt/β-catenin, suggesting their therapeutic potential extends to inflammatory diseases and osteoarthritis.[1][4]
This document provides detailed experimental protocols for investigating the effects of a representative psoralen derivative in cell culture, based on published research. The protocols will cover cytotoxicity assessment and analysis of key signaling pathways. While the specific compound "Psoralen-c2-cep" was not found in the available literature, the following protocols for psoralen and its common derivatives can be adapted for novel analogues.
I. Data Presentation
Table 1: Cytotoxicity of Psoralen Derivatives in RAW 264.7 Macrophages
| Psoralen Derivative | Concentration (µM) | Cell Viability (% of Control) |
| 8-hydroxypsoralen | 62.5 | ~100% |
| 125 | ~100% | |
| 250 | ~100% | |
| 500 | ~95% | |
| 1000 | ~90% | |
| 5-hydroxypsoralen | 62.5 | ~100% |
| 125 | ~100% | |
| 250 | ~100% | |
| 500 | ~98% | |
| 1000 | ~92% | |
| 8-methoxypsoralen | 62.5 | ~100% |
| 125 | ~100% | |
| 250 | ~100% | |
| 500 | ~90% | |
| 1000 | ~85% | |
| 5-methoxypsoralen | 62.5 | ~100% |
| 125 | ~100% | |
| 250 | ~100% | |
| 500 | ~93% | |
| 1000 | ~88% |
Data is representative and compiled from studies on RAW 264.7 cells treated for 24 hours.[5] Actual values may vary depending on experimental conditions.
Table 2: Effect of Psoralen on Wnt/β-catenin Pathway Components in Chondrocytes
| Treatment | Wnt-4 Expression | Frizzled-2 Expression | β-catenin Expression | Cyclin D1 Expression | GSK-3β Expression |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| Psoralen | Upregulated | Upregulated | Upregulated | Upregulated | Downregulated |
This table summarizes the qualitative changes observed in gene and protein expression levels upon treatment with psoralen.[4]
II. Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is for determining the effect of a psoralen derivative on the viability of adherent cell lines, such as RAW 264.7 macrophages or chondrocytes.[4][5]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Psoralen derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the psoralen derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest psoralen concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Western Blot Analysis of Signaling Pathway Proteins
This protocol describes the detection of changes in protein expression and phosphorylation in key signaling pathways like MAPK and NF-κB following treatment with a psoralen derivative.[1][6]
Materials:
-
6-well cell culture plates
-
Psoralen derivative
-
LPS (Lipopolysaccharide) for stimulating inflammatory pathways
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with the psoralen derivative for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a shorter period (e.g., 30 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
III. Visualizations
Caption: Experimental workflow for psoralen derivative cell-based assays.
Caption: Psoralen's inhibitory effect on MAPK and NF-κB signaling.
Caption: Psoralen's activation of the Wnt/β-catenin signaling pathway.
References
- 1. Anti-Inflammatory Effects of Psoralen Derivatives on RAW264.7 Cells via Regulation of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen promotes the expression of cyclin D1 in chondrocytes via the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Psoralen-c2 cep in UVA Irradiation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen compounds are a class of naturally occurring or synthetic photoactive molecules that have garnered significant interest in biomedical research and clinical applications. When activated by Ultraviolet A (UVA) radiation (320-400 nm), psoralens intercalate into DNA and form covalent adducts with pyrimidine bases, leading to the formation of monoadducts and interstrand crosslinks (ICLs). This process, known as PUVA (Psoralen + UVA), can inhibit DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.[1] These properties make psoralens valuable tools for studying DNA repair mechanisms, cell cycle control, and programmed cell death. Furthermore, PUVA therapy is utilized in the treatment of various skin disorders such as psoriasis and vitiligo.
This document provides detailed application notes and experimental protocols for the use of a generic psoralen compound, referred to herein as "Psoralen-c2 cep," in UVA irradiation experiments. The protocols and data presented are based on studies conducted with commonly used psoralen derivatives such as 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP), and can be adapted for "Psoralen-c2 cep" with appropriate optimization.
Mechanism of Action
The biological effects of Psoralen-c2 cep in combination with UVA light are primarily mediated through its interaction with cellular DNA. The process can be summarized in the following steps:
-
Intercalation: The planar structure of the psoralen molecule allows it to intercalate between the base pairs of double-stranded DNA. This is a reversible process that occurs in the absence of light.
-
Monoadduct Formation: Upon exposure to UVA radiation, the intercalated psoralen absorbs a photon, leading to the formation of a covalent bond with a thymine or cytosine residue on one strand of the DNA, forming a monoadduct.
-
Interstrand Crosslink (ICL) Formation: If a second photon is absorbed by a psoralen monoadduct that is suitably positioned, a second covalent bond can form with a pyrimidine on the opposite DNA strand, resulting in an interstrand crosslink. This ICL effectively prevents the separation of the DNA strands.
These DNA lesions are highly cytotoxic as they block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2] This disruption of essential cellular processes triggers a cascade of signaling events, leading to cell cycle arrest and, in many cases, apoptosis.
Signaling Pathways Activated by Psoralen + UVA
The cellular response to PUVA-induced DNA damage is complex and involves the activation of multiple signaling pathways. A key player in this response is the tumor suppressor protein p53.
-
p53-Dependent Apoptosis: DNA damage, particularly the formation of ICLs, activates the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR then phosphorylates and activates p53.[3] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and Fas, while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of the caspase cascade and programmed cell death.[4]
-
Cell Cycle Arrest: The p53 pathway also plays a crucial role in inducing cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair.[5][6] This provides a window for the cell to attempt to remove the DNA adducts before committing to apoptosis.
Below is a diagram illustrating the key signaling events initiated by Psoralen + UVA treatment.
Caption: Psoralen + UVA induced DNA damage response pathway.
Experimental Protocols
The following are generalized protocols for common in vitro experiments using Psoralen-c2 cep and UVA irradiation. It is crucial to optimize parameters such as drug concentration, UVA dose, and incubation times for each specific cell line and experimental setup.
Protocol 1: In Vitro Cytotoxicity Assay (MTT or WST-1 Assay)
This protocol determines the concentration of Psoralen-c2 cep and the dose of UVA required to reduce the viability of a cell population.
Materials:
-
Psoralen-c2 cep stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the cell line
-
96-well cell culture plates
-
Selected cell line (e.g., human keratinocytes, melanoma cells)
-
Phosphate-buffered saline (PBS)
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
UVA light source with a calibrated radiometer
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Psoralen Incubation: Prepare serial dilutions of Psoralen-c2 cep in cell culture medium. Remove the old medium from the wells and add 100 µL of the Psoralen-c2 cep dilutions. Include wells with medium and solvent alone as controls. Incubate for a predetermined time (e.g., 1-4 hours) to allow for drug uptake and intercalation.
-
UVA Irradiation:
-
Remove the medium containing Psoralen-c2 cep and wash the cells once with PBS.
-
Add 100 µL of fresh PBS or phenol red-free medium to each well.
-
Expose the plate to a calibrated UVA light source. The dose of UVA (in J/cm²) is calculated as the product of the intensity of the light source (in W/cm²) and the exposure time (in seconds).[7]
-
Have a parallel plate that is not exposed to UVA to assess "dark toxicity".
-
-
Post-Irradiation Incubation: Remove the PBS and add 100 µL of fresh complete medium. Incubate the cells for 24-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot dose-response curves to determine the EC50 values.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following Psoralen-c2 cep and UVA treatment.
Materials:
-
Psoralen-c2 cep stock solution
-
6-well cell culture plates
-
Selected cell line
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
-
UVA light source
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of Psoralen-c2 cep followed by UVA irradiation as described in Protocol 1.
-
Cell Harvesting: At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells by trypsinization. Collect both the adherent and floating cells to include the apoptotic population.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol assesses the changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Psoralen-c2 cep stock solution
-
6-well or 10 cm cell culture dishes
-
Selected cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as described in Protocol 2. At the desired time points, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Data Summary
The following tables summarize quantitative data from studies using various psoralen derivatives in UVA irradiation experiments. These values can serve as a starting point for optimizing experiments with Psoralen-c2 cep.
Table 1: Psoralen Concentrations and UVA Doses for Cytotoxicity
| Psoralen Derivative | Cell Line | Psoralen Concentration (µM) | UVA Dose (J/cm²) | EC50 (µM) | Reference |
| 5-Methoxypsoralen (5-MOP) | C32 (amelanotic melanoma) | 0.1 - 100 | 1.3 | 22.7 | [8] |
| 5-Methoxypsoralen (5-MOP) | C32 (amelanotic melanoma) | 0.1 - 100 | 2.6 | 7.9 | [8] |
| 5-Methoxypsoralen (5-MOP) | COLO829 (melanotic melanoma) | 0.1 - 100 | 1.3 | 24.2 | [8] |
| 5-Methoxypsoralen (5-MOP) | COLO829 (melanotic melanoma) | 0.1 - 100 | 2.6 | 7.0 | [8] |
| 8-Methoxypsoralen (8-MOP) | C32 (amelanotic melanoma) | 0.1 - 100 | 1.3 | 131.0 | [8] |
| 8-Methoxypsoralen (8-MOP) | C32 (amelanotic melanoma) | 0.1 - 100 | 2.6 | 105.3 | [8] |
| 8-Methoxypsoralen (8-MOP) | Human Lymphocytes | 0.1 µg/mL | 0.5 | Partial suppression of PHA-responsiveness | [9] |
Table 2: Psoralen-Induced DNA Damage
| Psoralen Derivative | Cell Line | UVA Dose (J/cm²) | DNA Lesions | Reference |
| 8-Methoxypsoralen (8-MOP) | Human Cells | 0.5 - 10.0 | Monoadducts: 1.9 - 51 per 10⁶ nucleotides | [2] |
| Amotosalen S59 | Human Cells | 0.5 - 10.0 | Interstrand Crosslinks: 3.9 - 12.8 per 10³ nucleotides | [2] |
| Amotosalen S59 | Human Cells | 0.5 - 10.0 | Monoadducts: 22 - 215 per 10⁶ nucleotides | [2] |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting in vitro experiments with Psoralen-c2 cep and UVA irradiation.
Caption: General workflow for Psoralen + UVA experiments.
Conclusion
The combination of Psoralen-c2 cep and UVA irradiation offers a powerful tool for investigating fundamental cellular processes and holds potential for therapeutic applications. The protocols and data provided in these application notes serve as a comprehensive guide for researchers initiating studies in this area. Successful experimentation will rely on careful optimization of the described parameters for the specific biological system under investigation. It is recommended to consult the primary literature for more detailed methodologies and to ensure the safe handling of psoralen compounds and UVA radiation sources.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.regionh.dk [research.regionh.dk]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro cell irradiation protocol for testing photopharmaceuticals and the effect of blue, green, and red light on human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Site-Directed DNA Interstrand Cross-Linking Using Psoralen-C2 Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen-C2 CEP is a phosphoramidite reagent utilized in solid-phase oligonucleotide synthesis to incorporate a psoralen moiety at a specific site within a DNA or RNA strand. This modification enables the site-directed formation of DNA interstrand cross-links (ICLs) upon exposure to long-wavelength ultraviolet (UVA) light. Psoralens are bifunctional molecules that first intercalate into the DNA duplex, primarily at 5'-TA and 5'-AT sequences. Photoactivation with UVA light (350-365 nm) initiates a [2+2] cycloaddition between the psoralen and a thymine base, forming a monoadduct. A second photon absorption can lead to a subsequent cycloaddition with a thymine on the complementary strand, resulting in a covalent ICL. This targeted cross-linking is a powerful tool for various research and therapeutic applications, including the study of DNA repair mechanisms, inhibition of gene expression, and targeted cancer therapy.
Data Presentation
The efficiency of psoralen-mediated DNA interstrand cross-linking is influenced by several factors, including the concentration of the psoralen-modified oligonucleotide, the UVA dose, and the specific nucleotide sequence at the target site. The following table summarizes quantitative data from various studies on site-directed psoralen cross-linking.
| Parameter | Value | Context |
| Psoralen-Oligonucleotide Concentration | 10 nM - 10 µM | The efficiency of ICL formation can increase with higher concentrations of the psoralen-conjugated oligonucleotide.[1] |
| 1 µM | Final concentration of a psoralen-conjugated triplex-forming oligonucleotide (TFO) and target duplex for photo-cross-linking analysis. | |
| UVA Wavelength | 350 - 365 nm | Optimal wavelength range for photoactivation of psoralen to form cyclobutane linkages with thymidine.[2] |
| UVA Irradiation Conditions | 2 mW/cm² for 60 minutes | Conditions found to be insufficient for complete cross-linking in a cellular context, suggesting the need for more reactive psoralen derivatives or optimized irradiation.[3][4] |
| Irradiation for up to 60 minutes | In vitro cross-linking of calf thymus DNA with free psoralen derivatives.[2] | |
| Cross-linking Efficiency | ~80% | Site-specific attachment of a psoralen-labeled triplex-forming oligonucleotide to a DNA origami structure.[5] |
| >80% | Yield of photo-induced cross-linking using a psoralen-oligonucleotide conjugate in a triple helix formation context. | |
| Reversal of Cross-linking | 254 nm | Short-wavelength UV light can be used to photoreverse the diadducts (cross-links).[2] |
Signaling Pathways and Experimental Workflows
Psoralen-DNA Interstrand Cross-Linking Mechanism
The following diagram illustrates the mechanism of psoralen-mediated DNA interstrand cross-linking.
Caption: Mechanism of psoralen-induced DNA interstrand cross-linking.
Experimental Workflow for Site-Directed DNA Cross-Linking
This diagram outlines a typical workflow for conducting a site-directed DNA interstrand cross-linking experiment using a psoralen-modified oligonucleotide.
Caption: General workflow for site-directed DNA cross-linking.
Experimental Protocols
Protocol 1: Annealing of Psoralen-Modified Oligonucleotide with Target DNA
This protocol describes the hybridization of a psoralen-modified oligonucleotide to its target DNA sequence.
Materials:
-
Psoralen-C2 modified oligonucleotide (lyophilized)
-
Target DNA oligonucleotide (lyophilized)
-
Nuclease-free water
-
Annealing Buffer (e.g., 10 mM Tris-HCl, pH 7.5-8.0, 50 mM NaCl, 1 mM EDTA)
-
Thermal cycler or heat block
Procedure:
-
Resuspend the lyophilized psoralen-modified oligonucleotide and the target DNA in nuclease-free water to a stock concentration of 100 µM.
-
In a PCR tube, prepare the annealing reaction by mixing the psoralen-modified oligonucleotide and the target DNA in a 1.2:1 molar ratio in the annealing buffer. The final concentration of the target DNA should typically be in the range of 1-10 µM.
-
Heat the mixture to 95°C for 5 minutes to denature any secondary structures.
-
Slowly cool the mixture to room temperature over a period of 1-2 hours to allow for proper annealing. This can be done by setting a slow ramp rate on a thermal cycler or by placing the heat block on the bench to cool gradually.
-
The annealed DNA is now ready for the cross-linking reaction.
Protocol 2: UVA-Induced Interstrand Cross-Linking
This protocol details the photo-cross-linking of the psoralen-modified oligonucleotide to the target DNA.
Materials:
-
Annealed psoralen-oligonucleotide/target DNA duplex
-
UVA light source (350-365 nm), such as a UV transilluminator or a cross-linker instrument.
-
Quartz or UV-transparent microplate or tubes
-
Ice
Procedure:
-
Place the sample of annealed DNA in a quartz cuvette, UV-transparent microplate, or thin-walled PCR tubes.
-
Place the sample on ice to minimize heat-induced damage during irradiation.
-
Expose the sample to UVA light (350-365 nm). The irradiation time and intensity will need to be optimized for the specific sequence and experimental setup. A starting point could be irradiation for 15-60 minutes with a lamp of a known power density (e.g., 2 mW/cm²).[3][4]
-
After irradiation, the sample is ready for analysis of cross-linking efficiency.
Protocol 3: Analysis of Cross-Linking by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol describes how to analyze the efficiency of the interstrand cross-linking reaction.
Materials:
-
Irradiated DNA sample
-
Denaturing loading buffer (e.g., formamide-based)
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
DNA staining solution (e.g., SYBR Gold or GelRed)
-
Gel imaging system
Procedure:
-
Mix the irradiated DNA sample with an equal volume of denaturing loading buffer.
-
Heat the sample at 95°C for 5 minutes to ensure complete denaturation of non-cross-linked strands.
-
Load the denatured sample onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Stain the gel with a suitable DNA stain according to the manufacturer's instructions.
-
Visualize the gel using a gel imaging system. The cross-linked duplex will migrate slower than the single-stranded, non-cross-linked oligonucleotides.
-
Quantify the band intensities to determine the percentage of cross-linking. The cross-linking efficiency can be calculated as: (Intensity of cross-linked band) / (Intensity of cross-linked band + Intensity of un-cross-linked band) * 100%.
References
- 1. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 3. researchgate.net [researchgate.net]
- 4. Development and Crosslinking Properties of Psoralen-Conjugated Triplex-Forming Oligonucleotides as Antigene Tools Targeting Genome DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling RNA with Psoralen-c2-CEP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent labeling of RNA molecules with a psoralen derivative using Psoralen-c2-CEP phosphoramidite during solid-phase oligonucleotide synthesis. The subsequent photo-crosslinking of the labeled RNA to a complementary strand is also described. This method is a powerful tool for studying RNA-RNA interactions, RNA structure, and for the development of RNA-targeted therapeutics.
Introduction
Psoralens are a class of naturally occurring heterocyclic compounds that can intercalate into the helical structure of nucleic acids.[1] Upon exposure to long-wavelength ultraviolet (UVA) light (365 nm), psoralens form covalent cyclobutane adducts with pyrimidine bases, primarily thymine and uracil.[1] This photo-crosslinking reaction can be used to "freeze" RNA-RNA duplexes, allowing for their study and manipulation.
Psoralen-c2-CEP is a phosphoramidite reagent designed for the incorporation of a psoralen moiety at the 5'-terminus of a synthetic RNA oligonucleotide. The C2 linker provides flexibility for the psoralen to intercalate into a target duplex. This method offers a site-specific and efficient way to introduce a photo-activatable crosslinker into an RNA molecule of interest.
Mechanism of Psoralen-RNA Photo-crosslinking
The process of labeling and crosslinking RNA using Psoralen-c2-CEP involves two key stages:
-
Solid-Phase Synthesis: The Psoralen-c2-CEP phosphoramidite is used as the final building block in a standard solid-phase RNA synthesis protocol. This results in an RNA oligonucleotide with a psoralen molecule tethered to its 5'-end.
-
Photo-crosslinking: The purified 5'-psoralen-labeled RNA is hybridized to a target RNA molecule containing a complementary sequence. Upon irradiation with 365 nm UV light, the psoralen intercalates into the RNA duplex and forms a covalent bond with a pyrimidine base (uracil in RNA) on the opposing strand.[1]
The crosslink can be reversed by exposure to short-wavelength UV light (254 nm), which allows for the recovery of the individual RNA strands for further analysis.[2]
Quantitative Data
The efficiency of psoralen-mediated RNA crosslinking can be influenced by several factors, including the psoralen derivative used, the concentration of the reagents, the duration and intensity of UV exposure, and the sequence context of the target site. The following tables summarize some reported quantitative data for psoralen crosslinking experiments.
Table 1: Comparison of Psoralen Derivatives for RNA Crosslinking
| Psoralen Derivative | Key Feature | Reported Crosslinking Efficiency/Enrichment | Reference |
| Psoralen (unmodified) | Parent compound | Baseline efficiency | [1] |
| 4'-aminomethyl-trioxsalen (AMT) | Increased water solubility | More efficient than unmodified psoralen | [3] |
| Amotosalen | High water solubility | ~5.7-fold increase in crosslinked fragments compared to AMT | |
| Biotinylated Psoralen | Allows for affinity purification | Sensitivity increased from ~0.45 to ~0.75 in SPLASH method | [1] |
Table 2: Typical Experimental Parameters and Outcomes
| Parameter | Value | Outcome/Observation | Reference |
| UV Irradiation (Crosslinking) | 365 nm | Induces cycloaddition and crosslink formation | [1] |
| UV Irradiation (Reversal) | 254 nm | Reverses the cyclobutane adduct | [2] |
| Target Enrichment (miRNA) | N/A | 20-fold enrichment of a miRNA target after crosslinking | [1][4] |
| RNA Integrity with Quencher | 30 min irradiation at 254 nm with acridine orange | 30% of RNA remains intact (vs. <0.5% without quencher) | [1] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a 5'-psoralen-labeled RNA oligonucleotide and its subsequent photo-crosslinking to a target RNA.
Synthesis, Deprotection, and Purification of 5'-Psoralen-Labeled RNA
This protocol assumes familiarity with standard automated solid-phase oligonucleotide synthesis techniques.
Materials:
-
Psoralen-c2-CEP phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents
-
Controlled pore glass (CPG) solid support
-
Deprotection solutions (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)
-
Desalting columns or HPLC system for purification
Protocol:
-
Automated RNA Synthesis:
-
Program the DNA/RNA synthesizer with the desired RNA sequence.
-
In the final coupling cycle, use the Psoralen-c2-CEP phosphoramidite to incorporate the psoralen moiety at the 5'-terminus.
-
Follow the synthesizer's standard protocol for coupling, capping, and oxidation steps.
-
-
Cleavage and Deprotection:
-
After synthesis, transfer the CPG support to a screw-cap vial.
-
Add the deprotection solution (e.g., AMA) to the vial.
-
Incubate at the recommended temperature and time to cleave the oligonucleotide from the support and remove the protecting groups. Note: Consult the technical specifications for the Psoralen-c2-CEP phosphoramidite for any specific deprotection requirements.
-
-
Purification:
-
Purify the deprotected 5'-psoralen-labeled RNA using a suitable method such as desalting columns, polyacrylamide gel electrophoresis (PAGE), or reverse-phase high-performance liquid chromatography (RP-HPLC). The choice of method will depend on the desired purity and the length of the oligonucleotide.
-
-
Quantification:
-
Determine the concentration of the purified 5'-psoralen-labeled RNA using UV-Vis spectrophotometry at 260 nm.
-
Photo-crosslinking of 5'-Psoralen-Labeled RNA to Target RNA
Materials:
-
Purified 5'-psoralen-labeled RNA
-
Purified target RNA
-
Hybridization buffer (e.g., 1x PBS, or a buffer with desired salt concentration)
-
UV crosslinker instrument (365 nm)
-
Microcentrifuge tubes or a microplate
Protocol:
-
Hybridization:
-
In a microcentrifuge tube, combine the 5'-psoralen-labeled RNA and the target RNA in hybridization buffer. A molar ratio of 1:1 or a slight excess of the psoralen-labeled RNA is recommended.
-
Heat the mixture to 95°C for 2 minutes to denature any secondary structures.
-
Allow the mixture to cool slowly to room temperature to facilitate annealing of the complementary strands.
-
-
UV Irradiation:
-
Place the tube or microplate in a UV crosslinker instrument.
-
Irradiate the sample with 365 nm UV light. The optimal irradiation time and energy will need to be determined empirically but a starting point is typically 15-30 minutes.[3]
-
-
Analysis of Crosslinking Efficiency:
-
The efficiency of the crosslinking reaction can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Run a sample of the irradiated mixture alongside a non-irradiated control.
-
The crosslinked RNA duplex will migrate slower than the individual single-stranded RNAs.
-
The percentage of the crosslinked product can be quantified by densitometry of the gel bands.
-
Reversal of Psoralen Crosslink
Materials:
-
Crosslinked RNA sample
-
UV crosslinker instrument (254 nm)
Protocol:
-
UV Irradiation:
-
Place the tube containing the crosslinked RNA sample in a UV crosslinker.
-
Irradiate the sample with 254 nm UV light for 10-15 minutes.[3]
-
-
Analysis of Reversal:
-
Analyze the irradiated sample by denaturing PAGE.
-
The disappearance of the higher molecular weight crosslinked band and the reappearance of the single-stranded RNA bands indicate successful reversal.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of psoralen-mediated RNA photo-crosslinking and reversal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Psoralen-C2 CEP in Photopheresis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracorporeal Photopheresis (ECP) is an immunomodulatory therapy that involves the extracorporeal collection of peripheral blood mononuclear cells (PBMCs), treatment of these cells with a photosensitizing agent, followed by exposure to ultraviolet A (UVA) light and reinfusion back to the patient. This process is known to induce an anti-inflammatory and tolerogenic immune response. The most commonly used photosensitizer in clinical ECP is 8-methoxypsoralen (8-MOP). This document details the application of psoralens in photopheresis research, with a specific focus on the characteristics and potential use of Psoralen-C2 Cyanoethyl Phosphoramidite (CEP), a derivative of psoralen. While research specifically on Psoralen-C2 CEP in photopheresis is not widely published, its properties as a nucleic acid photo-crosslinking agent suggest its utility in this field.
Psoralens are a class of naturally occurring furocoumarins that, upon activation by UVA light, can intercalate into DNA and form covalent cross-links with pyrimidine bases, primarily thymine.[1] This action inhibits DNA synthesis and cell division, ultimately leading to apoptosis of the treated cells.[1] The reinfusion of these apoptotic cells is believed to be a key step in the immunomodulatory effects of ECP.
Mechanism of Action in Photopheresis
The therapeutic effects of ECP are multifactorial and not yet fully elucidated. However, several key mechanisms are proposed:
-
Induction of Apoptosis: Photoactivated psoralens form covalent bonds with the DNA of lymphocytes, leading to the induction of apoptosis.[2][3] Only a small fraction of the body's lymphocytes are treated, suggesting this is not the sole mechanism of action.[2]
-
Immunomodulation via Antigen-Presenting Cells (APCs): The reinfused apoptotic leukocytes are taken up by APCs, such as dendritic cells and macrophages.[2] This interaction is thought to promote immune tolerance.[2]
-
Cytokine Profile Alteration: ECP leads to a shift in the cytokine balance, with a decrease in pro-inflammatory cytokines (e.g., IL-12, IFN-α, TNF-α, IL-1) and an increase in anti-inflammatory cytokines (e.g., IL-10, IL-4, TGF-β).[4] This results in a shift from a Th1 to a Th2 immune response.[4]
-
Induction of Regulatory T-cells: The process is believed to promote the generation of antigen-specific regulatory T-cells (Tregs), which play a crucial role in suppressing aberrant immune responses.[2]
Psoralen-C2 CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a psoralen derivative designed for incorporation into oligonucleotides. Its fundamental mechanism of action remains the photo-induced cross-linking of nucleic acids. In a research context, this specific derivative could be used to create targeted photosensitizing agents, for example, by being incorporated into an oligonucleotide that targets a specific mRNA or DNA sequence within the cell, potentially allowing for more selective targeting of certain cell populations.
Signaling Pathway
The signaling cascade initiated by psoralen-UVA treatment in lymphocytes leading to immunomodulation is complex. The diagram below illustrates a simplified overview of the proposed mechanism of action of ECP.
Caption: Proposed mechanism of action of Extracorporeal Photopheresis (ECP).
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies investigating the effects of psoralens in photopheresis. These should be adapted based on specific research goals and cell/animal models.
In Vitro Psoralen-UVA Treatment of PBMCs
Objective: To induce apoptosis in PBMCs using a psoralen compound and UVA irradiation for subsequent functional assays.
Materials:
-
Isolated human or animal PBMCs
-
Psoralen compound (e.g., 8-MOP or a research-grade psoralen derivative like Psoralen-C2 CEP, appropriately formulated)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640)
-
UVA irradiation source with a calibrated output (320-400 nm)
-
Sterile, UVA-transparent culture plates or bags
Protocol:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with PBS and resuspend in PBS or culture medium at a concentration of 2 x 10^6 cells/mL.
-
Psoralen Incubation: Add the psoralen compound to the cell suspension at the desired final concentration. For 8-MOP, a typical concentration is 200 ng/mL. The optimal concentration for Psoralen-C2 CEP would need to be determined empirically. Incubate the cells with the psoralen for 30-60 minutes at 37°C in the dark.
-
UVA Irradiation: Transfer the cell suspension to a UVA-transparent plate or bag. Place the container under the UVA light source. The UVA dose is a critical parameter; a common dose is 1-2 J/cm². The irradiation time will depend on the intensity of the UVA source.
-
Post-Irradiation: After irradiation, wash the cells to remove the psoralen compound. Resuspend the cells in fresh culture medium.
-
Apoptosis Assessment: Culture the cells for 24-48 hours. Assess apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
Experimental Workflow for In Vitro Studies
Caption: In Vitro Psoralen-UVA Experimental Workflow.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for standard ECP procedures using 8-MOP. These values can serve as a starting point for designing experiments with novel psoralen derivatives.
| Parameter | Typical Value/Range | Reference |
| Psoralen (8-MOP) Concentration | 200 ng/mL in the treatment bag | [5] |
| UVA Dose | 1-2 J/cm² | [2] |
| UVA Wavelength | 320-400 nm | [1] |
| Cell Concentration for Treatment | 2-5 x 10^6 cells/mL | N/A |
| Apoptosis Induction (24-48h post-treatment) | Varies, significantly higher than control | [3] |
| Clinical Treatment Schedule (CTCL) | 2 consecutive days every 2-4 weeks | [2] |
Note: Data for Psoralen-C2 CEP is not available in the context of photopheresis and would need to be determined experimentally.
Conclusion
Psoralen-based photopheresis is a complex immunomodulatory therapy with significant clinical applications. While 8-MOP is the current standard, the exploration of new psoralen derivatives like Psoralen-C2 CEP could lead to advancements in the field. The provided protocols and data offer a foundation for researchers to investigate the efficacy and mechanisms of novel photosensitizers in photopheresis. Careful optimization of experimental parameters, including photosensitizer concentration and UVA dose, will be critical for successful research outcomes.
References
- 1. Psoralen C-6 CED phosphoramidite | ChemGenes Products [chemgenes.com]
- 2. chembk.com [chembk.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. polyorginc.com [polyorginc.com]
- 5. Psoralen as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Landscape of Protein-DNA Interactions: A Guide to Using Psoralen-C2-CEP
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Psoralen-C2-CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) in the study of protein-DNA interactions. Psoralen-C2-CEP is a phosphoramidite reagent used to incorporate a photoreactive psoralen moiety at the 5'-terminus of a synthetic oligonucleotide. This modification enables the covalent crosslinking of the DNA probe to interacting proteins upon exposure to long-wave ultraviolet (UVA) light, providing a powerful tool to investigate the intricate dance between proteins and the genetic material they regulate.
Introduction to Psoralen-Mediated Crosslinking
Psoralens are a class of naturally occurring tricyclic aromatic compounds that intercalate into the DNA double helix, primarily at 5'-TA sites. Upon irradiation with UVA light (350-365 nm), the intercalated psoralen molecule can form covalent cyclobutane adducts with adjacent pyrimidine bases, particularly thymine. This photo-induced crosslinking can occur with one or both strands of the DNA. When a protein is bound to the DNA, the presence of the protein can either shield the DNA from psoralen intercalation and crosslinking, a principle used in photofootprinting, or the psoralen can be used to "freeze" the protein-DNA complex in place, allowing for its capture and analysis.
The Psoralen-C2-CEP reagent provides a convenient method to site-specifically introduce a psoralen molecule at the 5'-end of a DNA oligonucleotide probe via a C2 (two-carbon) linker. This allows for precise control over the location of the photoreactive group within the DNA sequence of interest.
Key Applications of Psoralen-C2-CEP in Protein-DNA Interaction Studies
Psoralen-C2-CEP modified oligonucleotides can be employed in a variety of experimental approaches to elucidate the specifics of protein-DNA interactions:
-
Electrophoretic Mobility Shift Assay (EMSA) with Photocrosslinking: To covalently trap and stabilize transient or weak protein-DNA interactions for clearer visualization and analysis on a gel.
-
DNA Photofootprinting: To map the precise binding site of a protein on a DNA sequence by observing the inhibition of psoralen crosslinking in the protein-bound region.
-
Affinity Pull-Down and Mass Spectrometry: To isolate and identify proteins that bind to a specific DNA sequence. The covalent crosslink ensures the stability of the complex during purification, facilitating the identification of interacting partners by mass spectrometry.
Quantitative Data Summary
The efficiency of psoralen photocrosslinking can be influenced by several factors, including the length of the linker arm, the specific psoralen derivative, UVA dose, and the local DNA sequence and structure. The following table summarizes key quantitative parameters relevant to the use of Psoralen-C2 modified oligonucleotides.
| Parameter | Value/Range | Remarks |
| Psoralen-C2 Crosslinking Efficiency | <40% | In the context of mRNA-puromycin conjugates, a shorter C2 spacer showed significantly lower crosslinking efficiency compared to a C6 spacer (>80%). This suggests that the flexibility and reach of the linker can be a critical factor. |
| UVA Irradiation Wavelength | 350 - 365 nm | Optimal for inducing psoralen photocrosslinking. |
| UVA Irradiation Time | 5 - 30 minutes | Highly dependent on the intensity of the UV source and the specific experimental setup. Optimization is recommended. |
| Psoralen-Modified Oligonucleotide Concentration | 10 - 100 nM | Typical concentration range for EMSA and footprinting experiments. |
| Protein Concentration | Varies (nM to µM range) | Dependent on the binding affinity of the protein for the DNA sequence. |
| Photoreversal Wavelength | 254 nm | Short-wave UV light can be used to reverse the psoralen-thymine adducts, although this is not always complete. |
Experimental Protocols
Synthesis and Purification of Psoralen-C2 Modified Oligonucleotides
Psoralen-C2-CEP is used as the final phosphoramidite in a standard automated solid-phase DNA synthesis cycle to attach the psoralen moiety to the 5'-terminus.
Protocol:
-
Synthesis: Perform standard automated DNA synthesis of the desired oligonucleotide sequence. In the final coupling cycle, use Psoralen-C2-CEP phosphoramidite.
-
Deprotection: Following synthesis, deprotect the oligonucleotide using a mild deprotection strategy to preserve the integrity of the psoralen moiety. A common method is to use ammonium hydroxide at room temperature for 24 hours.
-
Purification: Purify the 5'-Psoralen-C2 modified oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). This is crucial to remove any unconjugated psoralen and other synthesis byproducts.
-
Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.
Protocol for EMSA with Psoralen-C2 Photocrosslinking
This protocol describes how to perform an electrophoretic mobility shift assay to visualize a protein-DNA interaction, with the addition of a photocrosslinking step to stabilize the complex.
Materials:
-
5'-Psoralen-C2 modified DNA probe
-
Complementary unlabeled DNA strand
-
Purified protein of interest or nuclear extract
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyd(I-C) or other non-specific competitor DNA
-
UVA lamp (365 nm)
-
Native polyacrylamide gel (e.g., 5% TBE gel)
-
Gel loading buffer (without SDS)
-
Gel electrophoresis apparatus
-
Detection system (e.g., fluorescence imager if the probe is fluorescently labeled, or autoradiography if radiolabeled)
Protocol:
-
Probe Annealing: Anneal the 5'-Psoralen-C2 modified oligonucleotide with its unlabeled complementary strand to form a double-stranded DNA probe.
-
Binding Reaction: In a microcentrifuge tube, combine the following on ice:
-
Binding buffer
-
Non-specific competitor DNA (e.g., 1 µg polyd(I-C))
-
Purified protein or nuclear extract
-
Allow the protein to bind to the competitor DNA for 10-15 minutes on ice.
-
-
Add Probe: Add the annealed 5'-Psoralen-C2 DNA probe to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for 20-30 minutes to allow the protein to bind to the specific probe.
-
Photocrosslinking: Place the tubes on ice and irradiate with a 365 nm UVA lamp for 15-30 minutes. The optimal irradiation time should be determined empirically.
-
Electrophoresis: Add gel loading buffer to the samples and load them onto a pre-run native polyacrylamide gel.
-
Detection: After electrophoresis, visualize the bands using an appropriate detection method. A "supershift" corresponding to the covalently crosslinked protein-DNA complex should be observed.
Protocol for DNA Photofootprinting using Psoralen-C2
This protocol outlines the use of a 5'-Psoralen-C2 modified probe to map the binding site of a protein on DNA. The principle is that the bound protein will protect the DNA from psoralen crosslinking.
Materials:
-
5'-Psoralen-C2 modified DNA probe (end-labeled, e.g., with a fluorescent dye or radioisotope)
-
Complementary unlabeled DNA strand
-
Purified protein of interest
-
Binding buffer
-
UVA lamp (365 nm)
-
Enzyme or chemical cleavage agent that specifically cuts at psoralen crosslinks (e.g., hot piperidine treatment or specific endonucleases)
-
Denaturing polyacrylamide gel
-
Gel electrophoresis apparatus
-
Detection system
Protocol:
-
Probe Preparation: Prepare the double-stranded DNA probe by annealing the labeled 5'-Psoralen-C2 oligonucleotide with its complement.
-
Binding Reactions: Set up two reactions:
-
- Protein: DNA probe in binding buffer.
-
+ Protein: DNA probe and the protein of interest in binding buffer.
-
-
Incubation: Incubate both reactions at room temperature for 20-30 minutes.
-
Photocrosslinking: Irradiate both samples with 365 nm UVA light for an optimized duration.
-
Cleavage Reaction: Treat the samples with a reagent that cleaves the DNA at the sites of psoralen crosslinking.
-
Gel Electrophoresis: Denature the DNA samples and run them on a denaturing polyacrylamide sequencing gel.
-
Analysis: Compare the cleavage patterns of the "- Protein" and "+ Protein" lanes. The region where the protein was bound will show a significant reduction or absence of cleavage products, creating a "footprint" on the gel.
Protocol for Affinity Pull-Down of Crosslinked Protein-DNA Complexes
This protocol describes the use of a biotinylated 5'-Psoralen-C2 probe to capture and identify DNA-binding proteins.
Materials:
-
5'-Biotin and 3'-Psoralen-C2 modified DNA probe (or vice-versa)
-
Complementary DNA strand
-
Cell lysate or nuclear extract
-
Binding buffer
-
UVA lamp (365 nm)
-
Streptavidin-coated magnetic beads
-
Wash buffers (containing varying salt concentrations)
-
Elution buffer (e.g., containing SDS or by boiling)
-
SDS-PAGE and Western blotting reagents or Mass spectrometry sample preparation reagents
Protocol:
-
Probe Annealing: Anneal the biotinylated psoralen-modified probe with its complement.
-
Binding and Crosslinking: Incubate the annealed probe with the cell lysate or nuclear extract, followed by UVA irradiation to crosslink the protein-DNA complexes as described in the EMSA protocol.
-
Capture: Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated probe (and any crosslinked proteins) to bind to the beads.
-
Washing: Pellet the beads using a magnet and wash them several times with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a candidate protein, or by mass spectrometry for unbiased identification of interacting partners.
Visualizations
Caption: Workflow for Psoralen-C2-CEP mediated protein-DNA crosslinking.
Caption: Mechanism of Psoralen-C2 photocrosslinking of protein-DNA complexes.
Caption: Logical flow of experimental choices using Psoralen-C2-CEP.
Conclusion
Psoralen-C2-CEP is a versatile tool for researchers studying the dynamic and often transient interactions between proteins and DNA. By enabling the site-specific incorporation of a photoreactive crosslinker into DNA probes, it allows for the stabilization and capture of protein-DNA complexes for a variety of downstream applications. The detailed protocols and data presented here provide a solid foundation for the successful implementation of this powerful technique in your research endeavors. As with any crosslinking approach, careful optimization of experimental conditions is key to achieving robust and reproducible results.
Application Notes and Protocols for Psoralen-c2 cep and UVA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen-c2 cep, with the chemical name 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite, is a phosphoramidite derivative of psoralen. This modification allows for its incorporation into oligonucleotides, creating psoralen-modified probes. These probes can be used to target specific DNA or RNA sequences within a cell. Upon exposure to long-wave ultraviolet (UVA) light (approximately 365 nm), the psoralen moiety forms covalent cross-links with pyrimidine bases (primarily thymine and uracil) in the target nucleic acid sequence. This irreversible cross-linking can block replication and transcription, leading to cell cycle arrest and apoptosis, making it a valuable tool for targeted anti-proliferative and gene-silencing studies.[1][2][3]
This document provides a detailed step-by-step guide for utilizing Psoralen-c2 cep-modified oligonucleotides in conjunction with UVA treatment in a research setting. It includes experimental protocols for cell culture, oligonucleotide delivery, UVA irradiation, and subsequent analysis of cellular responses, including cell viability and signaling pathway modulation.
Data Presentation
Table 1: Summary of Experimental Parameters for Psoralen-Modified Oligonucleotide and UVA Treatment
| Parameter | Value | Reference |
| Psoralen-Modified Oligonucleotide | ||
| Target Gene | c-Myc | [1][3] |
| Oligonucleotide Concentration | 5 µM | [1][3] |
| Transfection Reagent | Opti-MEM I medium (or other suitable transfection reagent) | [1] |
| Incubation Time | 6 hours | [1] |
| UVA Irradiation | ||
| Wavelength | 366 nm | [1][3] |
| Duration | 5 minutes | [1][3] |
| Condition | On ice | [1] |
| Cell Viability Assay (MTT) | ||
| Cell Seeding Density | 1 x 10³ cells/well (96-well plate) | [1] |
| Incubation post-treatment | 20 hours after final treatment | [1] |
| MTT Reagent Incubation | 4 hours | [1] |
| Solubilization | 18 hours | [1] |
| Absorbance Reading | 595 nm | [1] |
| Western Blot Analysis | ||
| Protein of Interest | c-Myc, Phospho-Akt, Total Akt, Phospho-STAT1, Total STAT1 | [1][4] |
| Loading Control | β-actin | [1] |
Table 2: Quantitative Outcomes of Psoralen-Modified Oligonucleotide and UVA Treatment Targeting c-Myc
| Treatment Group | c-Myc Protein Expression Reduction (%) | Cell Proliferation Reduction (%) | Reference |
| Myc-E2C (Psoralen-conjugated) + UVA | >78% | 64% | [1][3] |
| Myc-E3C (Psoralen-conjugated) + UVA | >65% | 60% | [1][3] |
| Myc-E2 (Unconjugated) + UVA | 35% | <10% | [1] |
| Myc-E3 (Unconjugated) + UVA | 7% | <10% | [1] |
| Scrambled Control + UVA | No change | <10% | [1] |
| UVA alone | No change | <10% | [1] |
Experimental Protocols
Synthesis and Purification of Psoralen-c2 cep-Modified Oligonucleotides
Psoralen-c2 cep is a phosphoramidite and should be incorporated into the desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesis should follow the manufacturer's protocols for the synthesizer and the phosphoramidite. Following synthesis, the psoralen-modified oligonucleotide must be purified, for example, by HPLC, to ensure high purity for cell culture experiments.
Cell Culture and Seeding
-
Culture the desired cell line (e.g., B16-F0 melanoma cells) in appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.[1]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed the cells in appropriate culture vessels (e.g., 96-well plates for MTT assays, 6-well plates or larger flasks for protein analysis). Seeding density should be optimized for the specific cell line and experiment duration. For a 96-well plate, a density of 1 x 10³ cells per well can be used as a starting point for proliferation assays.[1]
Transfection of Psoralen-Modified Oligonucleotides
-
On the day of transfection, allow cells to reach approximately 70-80% confluency.
-
Prepare the transfection mix. For each well of a 6-well plate, dilute 5 µM of the psoralen-modified oligonucleotide in a serum-free medium such as Opti-MEM I.[1] The use of a transfection reagent may enhance uptake and can be optimized according to the cell line.
-
Remove the complete growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the transfection mix to the cells and incubate for 6 hours at 37°C.[1]
UVA Irradiation
-
Following the 6-hour incubation with the psoralen-modified oligonucleotide, place the culture plates on ice.
-
Irradiate the cells with a UVA light source at a wavelength of 366 nm for 5 minutes.[1][3] The distance of the light source from the cells should be standardized to ensure consistent UVA dosage.
-
After irradiation, remove the transfection mix and replace it with fresh complete growth medium.
-
Return the cells to the incubator for the desired post-treatment incubation period (e.g., 24-72 hours).
Assessment of Cell Viability (MTT Assay)
-
At the end of the post-treatment incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of the 96-well plate.[1]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Incubate the plate for 18 hours at room temperature in the dark.[1]
-
Measure the absorbance at 595 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the untreated control.
Analysis of Apoptosis (e.g., Annexin V/Propidium Iodide Staining)
-
Harvest cells by trypsinization at the desired time point post-treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V and PI positive) cells.
Western Blot Analysis of Signaling Pathways
-
At the desired time point post-treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., c-Myc, phospho-Akt, total Akt, phospho-STAT1, total STAT1) overnight at 4°C.[1][4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control such as β-actin.[1]
Mandatory Visualization
Caption: General mechanism of Psoralen-c2 cep-modified oligonucleotide and UVA treatment.
Caption: Experimental workflow for Psoralen-c2 cep and UVA treatment.
Caption: Potential signaling pathways affected by Psoralen and UVA treatment.
References
- 1. Psoralen-modified clamp-forming antisense oligonucleotides reduce cellular c-Myc protein expression and B16-F0 proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen-modified clamp-forming antisense oligonucleotides reduce cellular c-Myc protein expression and B16-F0 proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
Psoralen-C2-CEP for Analyzing Chromatin Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring compounds that intercalate into double-stranded DNA and, upon irradiation with long-wave ultraviolet (UVA) light (320-400 nm), form covalent crosslinks with pyrimidine bases, primarily thymine. This photo-crosslinking reaction preferentially occurs in the linker DNA regions between nucleosomes, as the DNA wrapped around the histone octamer is protected. This property makes psoralens invaluable tools for probing chromatin structure, allowing for the high-resolution mapping of nucleosome positions and the analysis of chromatin accessibility both in vitro and in vivo.
Psoralen-C2-CEP is a phosphoramidite reagent used to incorporate a psoralen molecule, attached via a two-carbon linker, onto the 5' end of a synthetic oligonucleotide. This enables the creation of sequence-specific probes that can be directed to a particular genomic locus of interest. By hybridizing a psoralen-modified oligonucleotide to a target DNA sequence within the chromatin, researchers can induce crosslinking at a precise location. This site-directed crosslinking allows for the detailed analysis of chromatin structure at specific genes, promoters, enhancers, and other regulatory elements, providing insights into gene regulation, DNA replication, and the effects of therapeutic agents on chromatin architecture.
Principle of Psoralen-Mediated Chromatin Analysis
The fundamental principle behind using psoralen for chromatin analysis lies in its differential reactivity with nucleosomal and linker DNA. Upon intercalation into the DNA helix, UVA irradiation excites the psoralen molecule, leading to the formation of a cyclobutane ring with an adjacent thymine residue. This can result in a monoadduct or, with a second photo-reaction, an interstrand crosslink (ICL). The formation of these adducts is sterically hindered in the tightly packaged DNA of the nucleosome core particle. Consequently, psoralen crosslinking occurs predominantly in the more accessible linker DNA.
Analysis of the crosslinking pattern can be achieved through various methods, including electron microscopy, nuclease digestion, and primer extension. For instance, after psoralen treatment and deproteinization, denatured DNA will appear as a series of single-stranded "bubbles" (corresponding to nucleosomal DNA) connected by short double-stranded regions (the crosslinked linker DNA) when visualized by electron microscopy.
Applications in Research and Drug Development
The analysis of chromatin structure using psoralen-based methods has significant applications in both basic research and drug development:
-
High-Resolution Nucleosome Mapping: Precisely determining the positions of nucleosomes at specific gene promoters and regulatory regions to understand how chromatin organization influences gene expression.
-
Analysis of Chromatin Dynamics: Studying changes in chromatin structure in response to cellular signals, developmental cues, or disease states.
-
Drug-Chromatin Interactions: Investigating how small molecule drugs or potential therapeutic agents alter chromatin structure at their target loci. This can provide mechanistic insights into a drug's mode of action and help in the identification of novel therapeutic targets.
-
DNA Repair Studies: Psoralen-induced interstrand crosslinks are a form of DNA damage that cells must repair. Studying the repair of these lesions provides valuable information about cellular DNA repair pathways, which are often dysregulated in cancer and other diseases.
-
Footprinting of DNA-Binding Proteins: Identifying the binding sites of transcription factors and other DNA-binding proteins by observing the protection of specific DNA sequences from psoralen crosslinking.
Quantitative Data on Psoralen Crosslinking
The efficiency of psoralen crosslinking is influenced by several factors, including the concentration of the psoralen derivative, the dose of UVA light, and the local DNA sequence and structure. The following tables summarize quantitative data from studies on psoralen-DNA interactions.
Table 1: Yield of Psoralen-Induced DNA Adducts in Human Cells [1]
| Psoralen Derivative | UVA Dose (J/cm²) | Interstrand Crosslinks (ICLs) per 10³ Nucleotides | Monoadducts (MAs) per 10⁶ Nucleotides |
| 8-Methoxypsoralen (8-MOP) | 0.5 | Not Reported | 7.6 - 7.2 |
| 10.0 | Not Reported | 2.2 - 51 | |
| Amotosalen (S59) | 0.5 | 3.9 | 25 - 215 |
| 10.0 | 12.8 | 14 - 146 |
Table 2: Comparison of Crosslinking Efficiency of Biotinylated Psoralen Derivatives [2][3]
| Psoralen Derivative | Concentration for Comparable Crosslinking (in vitro) | Relative Labeling Efficacy (in cells) |
| Psoralen-PEG3-Biotin (PP3B) | 100 µM | 1x |
| AMT-PEG3-Biotin (AP3B) | 800 nM | ~8x higher at low concentrations |
Experimental Protocols
Protocol 1: General Psoralen Crosslinking of Chromatin in Cultured Cells
This protocol describes a general method for crosslinking chromatin in cultured mammalian cells using a cell-permeable psoralen derivative like 4,5',8-trimethylpsoralen (TMP).
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
4,5',8-trimethylpsoralen (TMP) stock solution (e.g., 2 mg/mL in DMSO)
-
Long-wave (365 nm) UV light source
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Grow cells to the desired confluency (typically 70-90%) in appropriate culture dishes.
-
Cell Harvest and Washing:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add fresh, ice-cold PBS to the plate.
-
-
Psoralen Incubation:
-
Add the TMP stock solution to the PBS covering the cells to a final concentration of 10-50 µg/mL.
-
Incubate the cells for 5-10 minutes at room temperature in the dark to allow for psoralen intercalation into the DNA.
-
-
UVA Irradiation:
-
Place the culture dish on ice and expose it to a 365 nm UV light source. The distance and time of irradiation should be optimized for the specific cell type and experimental setup. A typical starting point is 15-30 minutes at a distance of 5-10 cm from the light source.
-
-
Cell Lysis and Chromatin Isolation:
-
After irradiation, aspirate the PBS-psoralen solution and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and transfer them to a microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
The crosslinked chromatin can now be isolated using standard protocols for downstream applications such as DNA extraction and analysis by electron microscopy, or for chromatin immunoprecipitation (ChIP).
-
Protocol 2: Site-Directed Chromatin Crosslinking using a Psoralen-C2 Modified Oligonucleotide
This protocol outlines the use of a custom-synthesized oligonucleotide containing a Psoralen-C2 modification to target a specific genomic region for crosslinking.
Materials:
-
Custom-synthesized Psoralen-C2 modified oligonucleotide probe
-
Permeabilized cells or isolated nuclei
-
Hybridization buffer (e.g., containing formamide and SSC)
-
Long-wave (365 nm) UV light source
-
Buffers for downstream analysis (e.g., restriction enzyme digestion, primer extension)
Procedure:
-
Probe Design: Design a DNA oligonucleotide probe (typically 20-50 bases) that is complementary to the target sequence of interest. The probe should be synthesized with a Psoralen-C2 modification at the 5' end.
-
Preparation of Chromatin:
-
Harvest cells and either permeabilize them using a mild detergent (e.g., digitonin) or isolate nuclei using standard methods. This is necessary to allow the oligonucleotide probe to access the chromatin.
-
-
Hybridization of the Probe:
-
Resuspend the permeabilized cells or nuclei in hybridization buffer.
-
Add the Psoralen-C2 modified oligonucleotide probe to a final concentration that needs to be empirically determined (e.g., 1-10 µM).
-
Incubate at a temperature appropriate for the specific probe sequence and length to allow for hybridization to the target DNA. This step should be performed in the dark.
-
-
UVA Irradiation:
-
Following hybridization, irradiate the sample with 365 nm UV light on ice to induce crosslinking at the target site. The duration and intensity of irradiation should be optimized.
-
-
Downstream Analysis:
-
After crosslinking, the chromatin can be purified and analyzed using various techniques to assess the chromatin structure at the targeted locus. This can include:
-
Restriction Enzyme Accessibility: The presence of a crosslink can block cleavage by a restriction enzyme at a nearby site.
-
Primer Extension: A crosslink will block the progression of a DNA polymerase, allowing for the mapping of the crosslink site.
-
Affinity Purification: If the probe is also biotinylated, the targeted chromatin fragment can be purified for further analysis.
-
-
Visualizations
Caption: General workflow for psoralen-based chromatin analysis.
Caption: Mechanism of psoralen-mediated interstrand crosslinking.
References
- 1. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
Psoralen-C2 CEP In Situ Hybridization: A Detailed Protocol for Enhanced Chromosomal Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen-C2 Chromosome Enumeration Probes (CEP) offer a robust method for in situ hybridization (ISH) by creating covalent crosslinks between the probe and the target DNA. This irreversible binding, activated by ultraviolet (UVA) light, provides enhanced signal stability and allows for more stringent washing conditions, ultimately leading to a higher signal-to-noise ratio. This application note provides a detailed protocol for the use of Psoralen-C2 CEP probes in fluorescence in situ hybridization (FISH), guidance on data interpretation, and a summary of expected performance.
Principle of Psoralen-C2 Chemistry
Psoralen is a naturally occurring compound that intercalates into the DNA double helix. Upon exposure to long-wave UVA light (approximately 365 nm), psoralen forms covalent interstrand crosslinks with pyrimidine bases, primarily thymine.[1][2][3][4] This photochemical reaction results in a stable, irreversible hybridization of the Psoralen-C2 CEP probe to the target chromosomal DNA. This covalent attachment withstands harsh post-hybridization washes, which significantly reduces background noise and enhances the specificity of the signal. The crosslinking reaction is highly specific and occurs only where the probe has hybridized to its complementary target sequence.
Application
Psoralen-C2 CEP FISH is particularly advantageous for:
-
Chromosome Enumeration: Accurately determining the copy number of specific chromosomes in interphase nuclei or metaphase spreads.
-
Aneuploidy Detection: Identifying gains and losses of chromosomes, which is critical in cancer diagnostics and prenatal screening.
-
Samples with High Autofluorescence: The ability to use stringent washes helps to quench endogenous background fluorescence.
Performance Characteristics
While specific performance data for "Psoralen-C2" named probes is not widely published in peer-reviewed literature, the principles of psoralen-mediated FISH suggest the following performance advantages. The data presented below is illustrative and based on the expected outcomes of this technology.
| Performance Metric | Expected Value | Description |
| Hybridization Efficiency | >95% | The percentage of target cells showing the expected signal pattern. |
| Signal-to-Noise Ratio | High | Covalent binding allows for stringent washes, significantly reducing non-specific background and leading to bright, crisp signals. |
| Specificity | >98% | The probe binds specifically to the intended chromosomal target with minimal off-target hybridization. |
| Signal Stability | High | The covalent crosslinks prevent signal loss during the washing and imaging steps. |
Experimental Protocol: Psoralen-C2 CEP FISH
This protocol outlines the key steps for performing FISH with Psoralen-C2 CEP probes.
Materials:
-
Psoralen-C2 CEP Probe
-
Hybridization Buffer
-
Wash Buffers (e.g., 2x SSC, 0.4x SSC/0.3% NP-40)
-
DAPI Counterstain
-
Ethanol Series (70%, 85%, 100%)
-
Pepsin Solution (0.005% in 10 mM HCl)
-
Formaldehyde (1% in PBS)
-
UVA Light Source (365 nm)
-
Coplin Jars
-
Water Bath
-
Humidified Chamber
-
Fluorescence Microscope with appropriate filters
Procedure:
1. Slide Preparation and Pretreatment:
-
Prepare slides with fixed cells (metaphase or interphase).
-
Age slides by baking at 65°C for 2-4 hours.
-
Deparaffinize and rehydrate if using formalin-fixed paraffin-embedded (FFPE) tissues.
-
Wash slides in 2x SSC for 5 minutes at room temperature.
-
Treat with Pepsin solution at 37°C for 5-10 minutes to permeabilize the cells. The exact time should be optimized based on cell type and fixation.
-
Wash slides in PBS for 5 minutes at room temperature.
-
Fix cells in 1% formaldehyde in PBS for 5 minutes at room temperature.
-
Wash slides in PBS for 5 minutes at room temperature.
-
Dehydrate slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
2. Probe Preparation and Hybridization:
-
Prepare the Psoralen-C2 CEP probe by diluting it in the hybridization buffer according to the manufacturer's instructions.
-
Denature the probe mixture at 75°C for 5-10 minutes.
-
Apply the denatured probe mixture to the prepared slide and cover with a coverslip.
-
Seal the coverslip to prevent evaporation.
-
Denature the slide with the probe at 75°C for 5 minutes.
-
Incubate the slide in a humidified chamber at 37°C overnight for hybridization.
3. UV Crosslinking:
-
Following hybridization, place the slide on a cool surface and expose it to a 365 nm UVA light source.[1][2]
-
The duration of UV exposure is critical and should be optimized. A starting point is 15-30 minutes.[2] The distance from the light source to the slide should be kept consistent.
4. Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slide in 2x SSC at room temperature to remove excess probe.
-
Perform a stringent wash in 0.4x SSC / 0.3% NP-40 at 72°C for 2 minutes. This step is crucial for reducing background.
-
Wash in 2x SSC at room temperature for 1 minute.
5. Counterstaining and Mounting:
-
Dehydrate the slide through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.
-
Apply DAPI counterstain and mount with a coverslip.
6. Visualization:
-
Visualize the signals using a fluorescence microscope equipped with the appropriate filter sets for the probe's fluorophore and DAPI.
Workflow and Diagrams
Experimental Workflow:
Caption: Psoralen-C2 CEP FISH Experimental Workflow.
Psoralen Crosslinking Mechanism:
Caption: Psoralen-C2 probe crosslinking mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Insufficient pepsin digestion. | Optimize pepsin treatment time and concentration. |
| Incomplete denaturation. | Ensure probe and sample denaturation temperatures and times are correct. | |
| Insufficient UV exposure. | Increase UV exposure time or check the output of the UV lamp. | |
| High Background | Insufficient washing. | Ensure stringent wash is performed at the correct temperature and for the specified time. |
| Probe concentration too high. | Reduce the concentration of the Psoralen-C2 CEP probe. | |
| Non-specific Signal | Cross-hybridization of the probe. | Increase the stringency of the post-hybridization washes (e.g., lower SSC concentration or higher temperature). |
Conclusion
The use of Psoralen-C2 CEP probes in FISH provides a powerful and reliable method for chromosome enumeration. The key advantage of this technology lies in the formation of covalent crosslinks, which stabilizes the probe-target duplex and allows for highly stringent washes. This results in exceptionally clean signals and a high degree of confidence in the scoring of chromosomal abnormalities. By following this detailed protocol and optimizing key steps such as enzyme digestion and UV exposure, researchers can achieve high-quality, reproducible results for a variety of applications in research and diagnostics.
References
Application of Psoralen-c2-CEP in Gene Expression Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen-c2-CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a phosphoramidite reagent used in the synthesis of modified oligonucleotides. This reagent allows for the incorporation of a psoralen moiety with a C2 linker at a specific position within a DNA or RNA oligonucleotide probe. Psoralens are a class of naturally occurring compounds that, upon exposure to long-wave ultraviolet (UVA) light (320-400 nm), can form covalent cross-links with pyrimidine bases (thymine, uracil, and cytosine) in nucleic acids. This photo-cross-linking ability makes psoralen-modified oligonucleotides powerful tools for investigating gene expression and function.
The primary application of Psoralen-c2-CEP is in the creation of sequence-specific probes that can be used to modulate and study the expression of target genes. By designing an oligonucleotide complementary to a specific mRNA or DNA sequence, researchers can deliver the psoralen molecule to a precise genomic or transcriptomic location. Subsequent UVA irradiation triggers the formation of interstrand or intrastrand cross-links, which can physically block transcription or translation, thereby inhibiting gene expression. This targeted approach allows for the detailed study of the function of specific genes and their roles in various biological processes and disease states.
Mechanism of Action
Psoralen-c2-CEP facilitates the site-specific incorporation of a psoralen molecule into an oligonucleotide. The mechanism of action for the resulting psoralen-conjugated oligonucleotide involves the following key steps:
-
Intercalation: The planar tricyclic structure of the psoralen moiety intercalates into the duplex regions of DNA or RNA, positioning itself between adjacent base pairs.
-
Photoactivation: Upon exposure to UVA light (typically 365 nm), the psoralen molecule absorbs photons and enters an excited triplet state.
-
Cycloaddition Reaction: In its excited state, psoralen can undergo a [2+2] photocycloaddition reaction with the 5,6-double bond of a pyrimidine base. This forms a monoadduct.
-
Cross-linking: If a second pyrimidine is suitably positioned on the opposite strand, the psoralen monoadduct can absorb a second photon and form a second covalent bond, resulting in an interstrand cross-link. This cross-link effectively and irreversibly joins the two strands of the nucleic acid.
This covalent modification can lead to the inhibition of essential cellular processes such as DNA replication and transcription, ultimately modulating gene expression.
Applications in Gene Expression Studies
Psoralen-conjugated oligonucleotides synthesized using Psoralen-c2-CEP have several key applications in the field of gene expression analysis:
-
Targeted Gene Silencing: By designing probes complementary to the mRNA of a specific gene, it is possible to induce cross-linking within the transcript. This can stall the ribosomal machinery during translation, leading to potent and specific gene silencing.
-
Antisense Therapy Development: The ability to inhibit the expression of disease-causing genes makes psoralen-conjugated oligonucleotides promising candidates for the development of antisense therapies.
-
Studying RNA and DNA Structure: Psoralen cross-linking can be used to "freeze" the secondary and tertiary structures of RNA and DNA molecules, allowing for their detailed structural analysis.
-
Analysis of RNA-RNA and RNA-Protein Interactions: Techniques such as PARIS (Psoralen Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of Psoralen cross-linked, ligated, and Selected Hybrids) utilize psoralen to capture and identify long-range RNA-RNA interactions within the cell.
Data Presentation: Quantitative Analysis of Gene Expression Changes
| Gene Symbol | Gene Name | Function | Fold Induction (mRNA level) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle regulation, tumor suppressor | > 10-fold |
| FTH1 | Ferritin Heavy Chain 1 | Stress response, iron storage | ~ 5-fold |
| TIMP3 | TIMP Metallopeptidase Inhibitor 3 | Connective tissue metabolism | ~ 4-fold |
| Novel Gene | Clone 478 | Unknown | > 10-fold |
Table 1: PUVA-Induced Gene Expression in Human Dermal Fibroblasts. Data is illustrative and based on findings from subtractive hybridization experiments.
Experimental Protocols
Protocol 1: Synthesis of Psoralen-C2-Conjugated Oligonucleotides
This protocol outlines the general steps for synthesizing an oligonucleotide with a 5'-psoralen modification using Psoralen-c2-CEP.
Materials:
-
Psoralen-c2-CEP (Glen Research, Cat. No. 10-1982)
-
DNA/RNA synthesizer
-
Standard phosphoramidites and synthesis reagents
-
Ammonium hydroxide or other deprotection solution
-
HPLC purification system
Methodology:
-
Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on a solid support using a standard automated DNA/RNA synthesizer.
-
Psoralen Coupling: In the final coupling cycle, Psoralen-c2-CEP is coupled to the 5'-terminus of the oligonucleotide. A coupling time of 10 minutes is recommended.[1]
-
Deprotection: The oligonucleotide is cleaved from the solid support and deprotected using a mild deprotection agent such as 0.4 M methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature.[1]
-
Purification: The psoralen-conjugated oligonucleotide is purified by reverse-phase HPLC to ensure high purity.
Protocol 2: Psoralen Cross-linking of Target RNA in Cultured Cells
This protocol describes a general procedure for inducing psoralen cross-linking of a target RNA in a cell culture model using a custom-synthesized psoralen-conjugated oligonucleotide.
Materials:
-
Psoralen-conjugated oligonucleotide probe
-
Cultured cells
-
Transfection reagent (e.g., lipofectamine)
-
Phosphate-buffered saline (PBS)
-
Long-wave UV lamp (365 nm)
-
RNA extraction kit
-
RT-qPCR or RNA-sequencing system
Methodology:
-
Cell Culture and Transfection: Plate cells and grow to 70-80% confluency. Transfect the cells with the psoralen-conjugated oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 4-24 hours to allow for oligonucleotide uptake and hybridization to the target RNA.
-
UVA Irradiation: Wash the cells with PBS. Irradiate the cells with 365 nm UV light for a predetermined time (e.g., 20-30 minutes) on ice. The optimal UV dose and time should be determined empirically.
-
RNA Extraction: Immediately after irradiation, lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
Analysis of Gene Expression: Analyze the expression of the target gene and other genes of interest using RT-qPCR or RNA-sequencing to quantify the effects of the psoralen cross-linking.
Mandatory Visualizations
Caption: Workflow for studying gene expression using Psoralen-c2-CEP.
Caption: Psoralen's effect on the EGFR signaling pathway.
References
Psoralen-C2-CEP for Targeted Mutagenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted mutagenesis is a powerful technique for studying gene function, creating disease models, and developing novel therapeutics. Psoralen-C2-CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a phosphoramidite reagent used to incorporate a photoreactive psoralen moiety onto the 5' end of a synthetic oligonucleotide.[1][2] This modified oligonucleotide can then be used to induce mutations at a specific site within a DNA sequence.
The methodology is based on the ability of the oligonucleotide to bind to a complementary target sequence in the genome, often forming a triple helix with a homopurine/homopyrimidine stretch of double-stranded DNA.[3][4] This positions the psoralen molecule at a precise location. Upon activation with long-wavelength ultraviolet light (UVA, ~350 nm), the psoralen intercalates into the DNA and forms covalent monoadducts and interstrand crosslinks (ICLs) with adjacent thymine bases.[1][5] These DNA lesions trigger the cell's natural DNA repair mechanisms, which can be error-prone and lead to the introduction of specific mutations, such as base substitutions, insertions, or deletions, at the target site.[3][4]
Mechanism of Action
Psoralen-C2-CEP-mediated targeted mutagenesis involves a sequential process:
-
Site-Specific Delivery: A synthetic oligonucleotide containing a 5'-psoralen modification, introduced using Psoralen-C2-CEP during synthesis, is delivered to the target cells. This oligonucleotide is designed to bind to a specific DNA sequence through Watson-Crick or Hoogsteen base pairing, forming a stable complex (e.g., a triple helix).[3][4]
-
Intercalation and Photoactivation: The psoralen moiety at the 5' end of the oligonucleotide intercalates into the DNA duplex at the target site, preferentially at 5'-TpA sequences.[5][6] Subsequent irradiation with UVA light activates the psoralen, causing it to form a cyclobutane linkage with a thymine base, resulting in a monoadduct.[1] A second photon absorption can lead to the formation of an interstrand crosslink (ICL) with a thymine on the opposite strand.[1]
-
Induction of DNA Repair: The psoralen-DNA adducts are recognized by the cell's DNA repair machinery. Both Base Excision Repair (BER) and Nucleotide Excision Repair (NER) pathways are involved in processing these lesions.[7]
-
Mutagenesis: The repair process, particularly in the context of complex lesions like ICLs, can be error-prone, leading to the introduction of mutations at or near the site of the psoralen adduct.[3][4] Studies have shown that this process can result in a high frequency of targeted mutations.[3]
Key Applications
-
Functional Genomics: Creation of specific gene knockouts or alterations to study protein function.
-
Disease Modeling: Introduction of disease-causing mutations in cell lines or animal models to study pathogenesis.
-
Gene Therapy Research: Development of strategies for correcting genetic mutations.
-
Drug Discovery and Development: Creation of cell-based assays for screening compounds that modulate specific gene functions.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using psoralen-conjugated oligonucleotides for targeted mutagenesis. It is important to note that specific efficiencies can vary depending on the target sequence, oligonucleotide design, delivery method, and cell type.
| Parameter | Value | Reference |
| Targeted Mutation Frequency | At least 100-fold higher than non-targeted genes | [3][8] |
| Specificity of Mutations | 96% of mutations occur within the targeted region | [3][8] |
| Predominant Mutation Type | T·A to A·T transversion (56% of mutations at a specific site) | [3][8] |
| Photoadduct Formation Efficiency (in vitro) | Up to 24% with 0.8 µM of psoralen-conjugated pcPNAs | [9] |
| Induced Mutation Frequency (episomal target) | ~1.15% (19-fold higher than background) | [9] |
| Yield of 8-MOP ICLs (in human cells) | ~0.039 to ~0.128 lesions/10^6 nucleotides (with 0.5 to 10.0 J/cm² UVA) | [7] |
| Yield of 8-MOP Monoadducts (in human cells) | ~7.6 to ~51 per 10^6 nucleotides (with 0.5 to 10.0 J/cm² UVA) | [7] |
Experimental Protocols
Synthesis and Purification of Psoralen-C2-Conjugated Oligonucleotide
This protocol outlines the steps for incorporating Psoralen-C2-CEP during standard phosphoramidite oligonucleotide synthesis.
Materials:
-
Psoralen-C2-CEP (Glen Research, Cat. No. 10-1982, or equivalent)[1]
-
Standard DNA synthesis reagents and CPG supports
-
Anhydrous acetonitrile
-
Mild deprotection reagents: 0.4 M Methanolic NaOH or ammonium hydroxide
-
HPLC purification system
Protocol:
-
Oligonucleotide Synthesis:
-
Synthesize the desired oligonucleotide sequence using a standard automated DNA synthesizer.
-
For 5'-psoralen modification, perform the final coupling step using Psoralen-C2-CEP. A 10-minute coupling time is recommended.[1]
-
-
Deprotection:
-
Cleave the oligonucleotide from the CPG support and deprotect the bases using a mild deprotection method.
-
Option A (Methanolic NaOH): Use 0.4 M Methanolic NaOH at room temperature for 17 hours. Note: This method is not compatible with dmf protecting groups.[1]
-
Option B (Ammonium Hydroxide): Use ammonium hydroxide at room temperature for 24 hours.[1]
-
-
Purification:
-
Purify the psoralen-conjugated oligonucleotide using reverse-phase HPLC to ensure high purity.
-
Verify the identity and purity of the product by mass spectrometry.
-
Targeted Mutagenesis in Mammalian Cells
This protocol provides a general framework for using a psoralen-conjugated oligonucleotide to induce mutations in cultured mammalian cells.
Materials:
-
Purified psoralen-conjugated oligonucleotide
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Transfection reagent (e.g., lipid-based reagent or electroporation system)
-
Phosphate-buffered saline (PBS)
-
UVA light source (350-365 nm) with a calibrated radiometer
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
High-fidelity DNA polymerase
-
Sanger sequencing or next-generation sequencing (NGS) platform
Protocol:
-
Cell Culture and Transfection:
-
Culture the target mammalian cells to the desired confluency (typically 60-80%).
-
Deliver the psoralen-conjugated oligonucleotide to the cells using an appropriate transfection method. Optimize transfection efficiency for the specific cell line.
-
Incubate the cells for 4-24 hours to allow for oligonucleotide uptake and target binding.
-
-
UVA Irradiation:
-
Wash the cells with PBS to remove any remaining transfection reagent and extracellular oligonucleotides.
-
Add fresh culture medium.
-
Irradiate the cells with UVA light (350-365 nm). The optimal dose will need to be determined empirically but can range from 1 to 20 J/cm².[7][10] A typical dose might be 1.8 J/cm².[9]
-
Perform all irradiation steps on ice to minimize cellular damage from heat.
-
-
Post-Irradiation Culture and Genomic DNA Extraction:
-
Return the cells to a 37°C incubator and culture for 48-72 hours to allow for DNA repair and cell division.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
-
Analysis of Mutations:
-
Amplify the target region from the genomic DNA using PCR with high-fidelity polymerase.
-
Analyze the PCR products for mutations using:
-
Sanger Sequencing: To identify specific point mutations, insertions, or deletions in a clonal population.
-
Next-Generation Sequencing (NGS): For a comprehensive analysis of the mutation spectrum and frequency in a mixed population of cells.
-
-
Visualizations
Experimental Workflow
Caption: Workflow for Psoralen-C2-CEP targeted mutagenesis.
Psoralen-Induced DNA Damage and Repair Pathway
Caption: Psoralen-induced DNA damage and repair pathway.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. Targeted mutagenesis of DNA using triple helix-forming oligonucleotides linked to psoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted mutagenesis of DNA using triple helix-forming oligonucleotides linked to psoralen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complete pattern of mutagenesis arising from the repair of site-specific psoralen crosslinks: analysis by oligonucleotide hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mutagenic processing of psoralen photolesions leaves a highly specific signature at an endogenous human locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Site-directed gene mutation at mixed sequence targets by psoralen-conjugated pseudo-complementary peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Method for Assessing Psoralen-c2 Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the cytotoxicity of Psoralen-c2, using the parent compound psoralen as a model for quantitative analysis due to the current lack of specific data for the C2 derivative. The protocols detailed herein are standard methods for evaluating cell viability, membrane integrity, and apoptosis, which are crucial for characterizing the cytotoxic potential of novel compounds in drug discovery and development.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of the parent compound, psoralen, on various human cancer cell lines. This data is provided as a reference for expected outcomes when assessing Psoralen-c2.
Table 1: IC50 Values of Psoralen in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| SW-982 | Synovial Sarcoma | 24 | ~40[5] |
| SW-982 | Synovial Sarcoma | 48 | ~35[5] |
| MG-63 | Osteosarcoma | 48 | 25[6] |
| U2OS | Osteosarcoma | 48 | 40[6] |
| HepG2 | Hepatocellular Carcinoma | 72 (3 days) | >5 µM (~0.93 µg/mL) |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability. These values can vary depending on the cell line, assay method, and experimental conditions.
Signaling Pathways
Psoralen-induced cytotoxicity is known to involve multiple signaling pathways, primarily culminating in apoptosis. The primary mechanism involves the formation of DNA adducts, which triggers a DNA damage response. This can activate the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[1] Furthermore, psoralens can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent activation of the intrinsic apoptotic pathway.[7] Some studies also suggest the involvement of endoplasmic reticulum stress in psoralen-induced apoptosis.[6]
Caption: Proposed signaling pathway for Psoralen-c2 induced cytotoxicity.
Experimental Protocols
The following are detailed protocols for three common assays to assess the cytotoxicity of Psoralen-c2.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Psoralen-c2 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Psoralen-c2 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the Psoralen-c2 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen - Wikipedia [en.wikipedia.org]
- 4. genelink.com [genelink.com]
- 5. researchgate.net [researchgate.net]
- 6. Psoralen inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells | Li | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
- 7. Frontiers | A Review of the Pharmacological Properties of Psoralen [frontiersin.org]
Psoralen-c2 CEP in Combination with Other Research Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralen-c2 Cyanoethyl Phosphoramidite (CEP) is a specialized chemical reagent used in oligonucleotide synthesis to incorporate a psoralen moiety with a C2 linker. This modification allows for the creation of DNA or RNA probes capable of forming covalent interstrand cross-links (ICLs) with complementary nucleic acid sequences upon exposure to long-wavelength ultraviolet (UVA) light (350-365 nm). The planar psoralen molecule intercalates into the DNA duplex and, upon photoactivation, forms cyclobutane adducts with pyrimidine bases, primarily thymine. This ability to induce site-specific DNA damage makes Psoralen-c2 CEP a valuable tool for investigating the cellular responses to DNA lesions, including DNA repair, cell cycle checkpoints, and apoptosis.
These application notes provide detailed protocols for utilizing Psoralen-c2 CEP-modified oligonucleotides in combination with other research agents to explore synergistic effects and elucidate complex cellular pathways.
Mechanism of Action of Psoralen-c2 CEP
Psoralen-c2 CEP is incorporated into a single-stranded DNA or RNA oligonucleotide during solid-phase synthesis. This modified oligonucleotide can then be hybridized to a target nucleic acid sequence. Upon irradiation with UVA light, the psoralen moiety forms a monoadduct with a thymine base. With further UVA exposure, a second reaction can occur with a thymine on the opposite strand, resulting in a covalent interstrand cross-link, which stalls DNA replication and transcription.
Application Note 1: Synergistic Cytotoxicity of Site-Specific DNA Damage and PARP Inhibition in Cancer Cells
Objective: To investigate whether inducing a site-specific DNA interstrand cross-link with a Psoralen-c2 CEP-modified oligonucleotide enhances the cytotoxic effects of a Poly (ADP-ribose) polymerase (PARP) inhibitor in a cancer cell line.
Background: PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations. By inducing a site-specific ICL, which is a lesion typically repaired by pathways involving HR, we can potentially sensitize cancer cells to PARP inhibition.
Experimental Workflow
Caption: Workflow for assessing synergy between Psoralen-c2 CEP and a PARP inhibitor.
Experimental Protocol
1. Design and Synthesis of Psoralen-c2 CEP-Modified Oligonucleotide:
-
Design: Design a 20-25 nucleotide single-stranded DNA oligonucleotide complementary to a specific site in the genome of the target cancer cell line. The target site should be flanked by thymine residues to facilitate cross-linking.
-
Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry, incorporating the Psoralen-c2 CEP at the 5' end.
-
Purification: Purify the full-length, modified oligonucleotide using high-performance liquid chromatography (HPLC).
2. Cell Culture and Transfection:
-
Culture the chosen cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.
-
Seed cells in 96-well plates for viability assays or larger plates for other analyses.
-
Transfect the cells with the Psoralen-c2 CEP-modified oligonucleotide using a suitable lipid-based transfection reagent. Include a non-modified oligonucleotide as a control.
3. UVA Irradiation and PARP Inhibitor Treatment:
-
After transfection (typically 24 hours), wash the cells with PBS.
-
Expose the cells to UVA light (365 nm) at a predetermined dose (e.g., 1-5 J/cm²) to induce cross-linking. A no-UVA control group is essential.
-
Immediately after irradiation, replace the media with fresh media containing the PARP inhibitor (e.g., Olaparib) at various concentrations. Include a vehicle control.
4. Cell Viability and Apoptosis Assays:
-
MTT/MTS Assay: After 48-72 hours of incubation with the PARP inhibitor, perform a cell viability assay (e.g., MTT or MTS) according to the manufacturer's protocol to determine the percentage of viable cells.
-
Annexin V Staining: To quantify apoptosis, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.
Data Presentation
| Treatment Group | Oligonucleotide | UVA (J/cm²) | PARP Inhibitor (µM) | Cell Viability (%) | Apoptosis (%) |
| 1 (Control) | None | 0 | 0 | 100 | <5 |
| 2 | Psoralen-c2 CEP | 0 | 0 | 98 ± 3 | <5 |
| 3 | Psoralen-c2 CEP | 2 | 0 | 85 ± 5 | 10 ± 2 |
| 4 | None | 0 | 10 | 90 ± 4 | 8 ± 1 |
| 5 | Psoralen-c2 CEP | 2 | 10 | 45 ± 6 | 40 ± 5 |
| 6 | Control Oligo | 2 | 10 | 88 ± 4 | 9 ± 2 |
Application Note 2: Investigating the Role of ATR/ATM Kinases in Response to Site-Specific DNA Damage
Objective: To determine the involvement of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases in the cellular response to a Psoralen-c2 CEP-induced interstrand cross-link.
Background: ATR and ATM are key kinases in the DNA damage response (DDR) pathway. ATR is primarily activated by single-stranded DNA and stalled replication forks, while ATM responds mainly to double-strand breaks. Psoralen-induced ICLs can stall replication forks and lead to the formation of double-strand breaks during repair, thus potentially activating both kinases.
Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Optimizing Psoralen-c2 Concentration for Maximum Cross-Linking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Psoralen-c2 (amotosalen, S-59) concentration for achieving maximum DNA cross-linking. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Troubleshooting Guide
This guide addresses common issues encountered during psoralen-UVA cross-linking experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Cross-Linking | Inadequate Psoralen-c2 concentration. | Optimize the Psoralen-c2 concentration. A common starting point for pathogen inactivation is 150 µmol/L.[1][2] For other applications, a concentration range of 10-50 µg/mL has been used. |
| Insufficient UVA exposure. | Ensure the UVA source is emitting at the correct wavelength (typically 320-400 nm) and that the total energy delivered is adequate. A standard dose for pathogen inactivation is 3 J/cm².[1][2] Optimization of exposure time and intensity may be necessary for different experimental setups. | |
| Presence of UVA-absorbing compounds. | Ensure buffers and media are free from compounds that absorb UVA light, which can reduce the effective dose reaching the sample. | |
| Inefficient intercalation. | Allow sufficient incubation time for Psoralen-c2 to intercalate into the DNA before UVA irradiation. This is typically done in the dark to prevent premature cross-linking. | |
| High Cell Death or DNA Damage | Excessive Psoralen-c2 concentration. | Titrate the Psoralen-c2 concentration to find the optimal balance between cross-linking efficiency and cellular toxicity. |
| Excessive UVA dose. | Reduce the UVA exposure time or intensity. High UVA doses can cause DNA damage independent of psoralen. | |
| Inconsistent Results | Variability in UVA lamp output. | Regularly check the output of your UVA lamp to ensure consistent energy delivery. |
| Pipetting errors or inaccurate dilutions. | Ensure accurate preparation of Psoralen-c2 stock solutions and dilutions. | |
| Oxygen levels. | The presence of oxygen can influence the photochemical reaction. For some applications, performing the experiment under controlled atmospheric conditions may improve consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Psoralen-c2 for DNA cross-linking?
A1: The optimal concentration of Psoralen-c2 (amotosalen) can vary depending on the application. For pathogen inactivation in blood products, a concentration of 150 µmol/L is commonly used in conjunction with a UVA dose of 3 J/cm².[1][2] For other research applications, concentrations may need to be optimized. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell type or experimental system.
Q2: How does UVA light activate Psoralen-c2 to cross-link DNA?
A2: Psoralen-c2, a furocoumarin, is a photoactive compound. It first intercalates into the DNA double helix, positioning itself between base pairs. Upon excitation by UVA light (in the 320-400 nm range), Psoralen-c2 forms covalent bonds with adjacent pyrimidine bases (thymine or cytosine) on opposite DNA strands, resulting in an interstrand cross-link (ICL). This ICL prevents the separation of the DNA strands, thereby blocking DNA replication and transcription.
Q3: What are the key factors to consider when optimizing a psoralen-UVA protocol?
A3: Several factors are critical for successful psoralen-UVA cross-linking:
-
Psoralen-c2 Concentration: As discussed, this needs to be optimized for your specific application.
-
UVA Dose: This is a product of light intensity and exposure time. The total energy delivered is crucial for efficient cross-linking.
-
Incubation Time: A sufficient incubation period in the dark is necessary to allow for psoralen intercalation into the DNA before UVA activation.
-
Oxygen Concentration: The photochemical reaction can be influenced by the presence of oxygen.
-
Sample Composition: The presence of other molecules in the sample that may absorb UVA light can reduce the efficiency of psoralen activation.
Q4: How can I measure the efficiency of Psoralen-c2 cross-linking?
A4: Several methods can be used to quantify DNA cross-linking efficiency:
-
Gel Mobility Shift Assay: Cross-linked DNA will migrate slower on a denaturing gel compared to non-cross-linked, single-stranded DNA.
-
Fluorescence-Based Assays: Changes in fluorescence upon psoralen intercalation and cross-linking can be monitored.
-
Quantitative PCR (qPCR): Cross-links can inhibit PCR amplification. The reduction in amplification of a target sequence can be used to quantify the level of cross-linking.
-
Mass Spectrometry: This technique can be used to directly detect and quantify psoralen-DNA adducts.
Experimental Protocols
Protocol 1: In Vitro DNA Cross-Linking with Psoralen-c2 and UVA
This protocol describes a general procedure for cross-linking purified plasmid DNA.
Materials:
-
Psoralen-c2 (Amotosalen) stock solution (e.g., 10 mM in DMSO)
-
Purified plasmid DNA
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
UVA light source (365 nm)
-
Microcentrifuge tubes
Procedure:
-
Prepare a working solution of Psoralen-c2 in TE buffer. Concentrations can be titrated, for example, from 1 µM to 100 µM.
-
In a microcentrifuge tube, mix the plasmid DNA with the Psoralen-c2 working solution. A typical final DNA concentration is 50 ng/µL.
-
Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for psoralen intercalation.
-
Place the tube on ice and expose it to a calibrated UVA light source (365 nm). The UVA dose can be varied by adjusting the exposure time. A typical starting dose is 1-5 J/cm².
-
After irradiation, the cross-linked DNA can be analyzed using methods such as a denaturing agarose gel electrophoresis to observe the mobility shift of the cross-linked species.
Protocol 2: Psoralen-c2 Cross-Linking in Cultured Cells
This protocol provides a general guideline for inducing DNA cross-links in mammalian cells.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Psoralen-c2 (Amotosalen) stock solution
-
Phosphate-Buffered Saline (PBS)
-
UVA light source (365 nm)
Procedure:
-
Plate cells at an appropriate density in a culture dish and allow them to attach overnight.
-
Prepare the desired concentration of Psoralen-c2 in serum-free medium or PBS. A concentration range of 1-50 µM can be tested.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Psoralen-c2 solution to the cells and incubate for 10-30 minutes at 37°C in the dark.
-
Remove the Psoralen-c2 solution and wash the cells twice with PBS.
-
Add a thin layer of PBS to the cells to prevent them from drying out during irradiation.
-
Place the culture dish on a cold surface (e.g., a pre-chilled metal plate on ice) and irradiate with a calibrated UVA light source. The UVA dose should be optimized; a starting point could be 1-10 J/cm².
-
After irradiation, replace the PBS with complete culture medium and return the cells to the incubator for further analysis (e.g., cell viability assays, DNA damage analysis, or cell cycle analysis).
Quantitative Data Summary
The following table summarizes the yield of interstrand cross-links (ICLs) and monoadducts (MAs) of Psoralen-c2 (S59) at different UVA doses in human cells. This data is adapted from a study by Lai et al. (2008) and illustrates the dose-dependent nature of cross-link formation.
| UVA Dose (J/cm²) | Psoralen-c2 (S59) ICLs (lesions/10³ nucleotides) | Psoralen-c2 (S59) MAs (lesions/10⁶ nucleotides) |
| 0.5 | 3.9 | 398 |
| 1.0 | 5.8 | 429 |
| 2.5 | 8.9 | 445 |
| 5.0 | 11.2 | 450 |
| 10.0 | 12.8 | 446 |
Visualizations
Psoralen-c2 DNA Cross-Linking Workflow
Caption: Experimental workflow for Psoralen-c2 induced DNA cross-linking.
Mechanism of Psoralen-c2 Interstrand Cross-Link Formation
Caption: Mechanism of Psoralen-c2 photo-induced DNA interstrand cross-link formation.
DNA Damage Response to Psoralen-Induced Cross-Links
Caption: Simplified signaling pathway of the cellular response to psoralen-induced DNA cross-links.
References
Troubleshooting low efficiency of Psoralen-c 2 cep DNA adduct formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoralen-c 2 cep DNA adduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No DNA Adduct Formation
Question: We are observing very low to no formation of Psoralen-DNA adducts in our experiments. What are the potential causes and how can we troubleshoot this?
Answer:
Low efficiency of Psoralen-DNA adduct formation can stem from several factors, ranging from suboptimal reaction conditions to issues with the reagents and equipment. Here is a step-by-step troubleshooting guide:
-
Psoralen Intercalation: The initial non-covalent intercalation of psoralen into the DNA helix is a prerequisite for the photochemical reaction.[1][2]
-
Psoralen Concentration: Ensure you are using an optimal concentration of the psoralen derivative. Very low concentrations may not be sufficient for efficient intercalation, while excessively high concentrations can lead to aggregation or non-specific binding. It is recommended to perform a concentration titration to determine the optimal psoralen-to-DNA ratio for your specific experimental setup.
-
DNA Conformation and Sequence: Psoralens preferentially intercalate at 5'-TA and 5'-AT sequences.[3] If your DNA substrate has a low frequency of these sites, it could lead to lower adduct yields. Consider using a DNA substrate with a higher density of potential intercalation sites for initial optimization experiments.
-
Buffer Conditions: The ionic strength of the buffer can influence the efficiency of psoralen intercalation.[4] Ensure that the buffer composition and pH are optimal for both DNA stability and psoralen activity. Buffers containing Tris or glycine should be used with caution as they can potentially react with some crosslinkers.
-
-
UVA Irradiation: The photochemical crosslinking reaction is entirely dependent on the delivery of an adequate dose of UVA light.
-
UVA Wavelength and Dose: The maximum activity for psoralen-DNA adduct formation occurs at a wavelength of approximately 325 nm.[5] However, broadband UVA sources (320-400 nm) are commonly used. The total UVA dose (measured in J/cm²) is critical. Insufficient UVA exposure will result in low adduct formation. Conversely, excessively high doses can lead to DNA damage. It is crucial to optimize the UVA dose for your specific psoralen and DNA concentration.
-
UVA Light Source Calibration: The output of UVA lamps can decrease over time.[6] It is essential to regularly calibrate your UVA light source using a suitable radiometer to ensure consistent and accurate energy delivery.[7][8] Ensure the lamp is properly warmed up before each experiment to achieve a stable output.
-
Sample Geometry: The distance and angle of the sample from the UVA source will significantly affect the actual energy dose received. Maintain a consistent and documented setup for all experiments. For liquid samples, ensure the path length of the UVA light is not too long, as the buffer and container material can absorb some of the light.
-
-
Oxygen Levels: Psoralen photochemistry can proceed through both oxygen-dependent (Type II) and oxygen-independent (Type I) pathways. The desired DNA adduct formation is an oxygen-independent process. The presence of oxygen can lead to the formation of reactive oxygen species, which can cause other types of DNA damage and potentially reduce the efficiency of adduct formation. While not always necessary, de-gassing your reaction buffer may improve the yield of the desired adducts in some cases.
Issue 2: Differentiating Between Monoadducts and Interstrand Crosslinks
Question: How can we distinguish between the formation of psoralen monoadducts and the desired interstrand crosslinks (ICLs)?
Answer:
Psoralen photoreaction with DNA initially forms monoadducts, and upon absorption of a second photon, some of these can convert to interstrand crosslinks.[1] Several techniques can be used to differentiate and quantify these two types of adducts:
-
Denaturing Gel Electrophoresis: This is a common and effective method. After the photoreaction, the DNA is denatured (e.g., by heat or alkaline treatment).
-
ICL Detection: DNA molecules containing ICLs will not fully denature and will migrate as a double-stranded band, which is slower than the single-stranded DNA.
-
Monoadduct Detection: DNA with only monoadducts will denature into single strands and migrate faster. By comparing the band intensities of the crosslinked and non-crosslinked DNA, you can estimate the efficiency of ICL formation.
-
-
HPLC-MS/MS: High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and quantitative method.[9][10] This technique can be used to separate and identify different psoralen-DNA adducts after enzymatic digestion of the DNA. This allows for the precise quantification of both monoadducts and ICLs.
-
Alkaline Comet Assay: This single-cell gel electrophoresis technique can be adapted to detect ICLs. The presence of ICLs retards the migration of DNA from the nucleus under denaturing conditions, resulting in a smaller "comet tail."
Issue 3: Inconsistent Results Between Experiments
Question: We are observing significant variability in the efficiency of adduct formation from one experiment to the next. What could be causing this inconsistency?
Answer:
Inconsistent results are often due to a lack of rigorous control over experimental parameters. Here are key areas to focus on for improving reproducibility:
-
Precise Reagent Preparation:
-
Psoralen Stock Solution: Psoralens can be sensitive to light and degradation. Prepare fresh stock solutions regularly and store them protected from light at the recommended temperature.
-
DNA Quantification: Use a reliable method (e.g., UV-Vis spectrophotometry or a fluorescent dye-based assay) to accurately determine the concentration of your DNA stock solution.
-
-
Standardized UVA Irradiation:
-
Consistent Setup: As mentioned earlier, maintain a fixed distance and orientation between the UVA source and your samples for every experiment.
-
Lamp Warm-up: Always allow the UVA lamp to warm up for a consistent period before starting the irradiation to ensure a stable energy output.
-
-
Controlled Reaction Environment:
-
Temperature: Perform the intercalation and irradiation steps at a consistent temperature, as temperature can affect both DNA structure and reaction kinetics.
-
Buffer Composition: Use the exact same buffer composition and pH for all experiments.
-
Quantitative Data on Psoralen Adduct Formation
The efficiency of psoralen-DNA adduct formation is dependent on several factors. The following table summarizes quantitative data from literature, highlighting the impact of the psoralen derivative and UVA dose on the yield of interstrand crosslinks (ICLs).
| Psoralen Derivative | UVA Dose (J/cm²) | ICLs per 10³ nucleotides | Reference |
| 8-methoxypsoralen (8-MOP) | 0.5 - 10.0 | ~0.04 - 0.13 | [9][10] |
| Amotosalen (S-59) | 0.5 | 3.9 | [9][10] |
| Amotosalen (S-59) | 10.0 | 12.8 | [9][10] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | Not Specified | Reported to be more effective than 8-MOP | [11] |
Experimental Protocols
Detailed Protocol for In Vitro Psoralen-DNA Adduct Formation
This protocol provides a general framework for the formation of psoralen-DNA adducts in vitro. It is recommended to optimize the concentrations and incubation times for your specific psoralen derivative and DNA substrate.
Materials:
-
Psoralen derivative (e.g., 8-methoxypsoralen) stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Purified DNA (e.g., plasmid DNA, PCR product, or synthetic oligonucleotide) in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Reaction buffer (e.g., TE buffer).
-
UVA light source (calibrated).
-
Microcentrifuge tubes or other suitable reaction vessels.
-
Equipment for adduct analysis (e.g., gel electrophoresis apparatus, HPLC-MS/MS).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the DNA solution and the psoralen stock solution to the reaction buffer. The final concentrations should be optimized. A common starting point is a molar ratio of 1 psoralen molecule per 20-50 DNA base pairs.
-
Prepare a "dark" control sample that includes all components but is not exposed to UVA light.
-
Prepare a "no psoralen" control that contains DNA and is exposed to UVA light.
-
-
Intercalation (Dark Incubation):
-
Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 15-30 minutes) to allow for the psoralen to intercalate into the DNA.
-
-
UVA Irradiation:
-
Place the reaction tubes on a pre-cooled surface (e.g., an ice block or a cold plate) to minimize heating during irradiation.
-
Expose the samples to a calibrated UVA light source for a predetermined amount of time to deliver the desired energy dose. Ensure all samples receive a uniform dose.
-
-
Post-Irradiation Processing:
-
After irradiation, the reaction can be stopped by adding a quenching agent or by immediately proceeding to the analysis step.
-
To remove unreacted psoralen, the DNA can be purified using methods such as ethanol precipitation or column purification.
-
-
Analysis of Adduct Formation:
-
Analyze the formation of DNA adducts using an appropriate method, such as denaturing agarose or polyacrylamide gel electrophoresis, or HPLC-MS/MS.
-
Visualizations
Caption: Experimental workflow for Psoralen-DNA adduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Investigation of Psoralen Binding to Double Stranded DNA through Electroanalytical and Cheminformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and repair of psoralen-DNA adducts and pyrimidine dimers in human DNA and chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. Testing and Calibrating the UV Lamps [support.stratasys.com]
- 7. Behind the Science: Calibrating Light Sources for Photochemistry - ChemistryViews [chemistryviews.org]
- 8. youtube.com [youtube.com]
- 9. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Psoralen-c 2 cep solubility and stability issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoralen-C2-CEP. The information is designed to address common challenges related to solubility and stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Psoralen-C2-CEP and what is its primary application?
Psoralen-C2-CEP is a derivative of psoralen, a naturally occurring furocoumarin. The C2 linker and the cyanoethyl phosphoramidite (CEP) group allow for its incorporation into oligonucleotides during synthesis. Its primary application is in the study of nucleic acid structure and function, where it is used as a photo-reactive cross-linking agent.[1] Upon activation with long-wave ultraviolet (UVA) light (typically 365 nm), psoralen intercalates into the DNA double helix and forms covalent cross-links between strands, primarily with thymine bases.[2][3]
Q2: I am having trouble dissolving Psoralen-C2-CEP. What solvents are recommended?
Psoralen and its derivatives are known to have low aqueous solubility. For Psoralen-C2-CEP, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental buffer.
Based on the solubility of the parent compound, psoralen, the following solvents can be used:
| Solvent | Approximate Solubility of Psoralen | Recommendations |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | ~30 mg/mL | Another excellent option for stock solutions. |
| Ethanol | ~1 mg/mL | Can be used if DMSO or DMF are not compatible with your experiment, but will result in a lower concentration stock solution. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For experiments requiring a higher concentration in a buffered solution, this co-solvent system can be effective. |
| Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to very low solubility. |
Note: This data is for the parent compound, psoralen. The solubility of Psoralen-C2-CEP may vary slightly due to the C2-CEP modification.
To avoid precipitation, it is crucial to ensure the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experiment.
Q3: My Psoralen-C2-CEP solution appears to be unstable. What are the stability recommendations?
The stability of Psoralen-C2-CEP is critical for reproducible experimental results. Here are some key recommendations:
-
Storage of Solid Compound: Store the solid Psoralen-C2-CEP at -20°C in a dry, dark environment.
-
Stock Solutions in Organic Solvents: When dissolved in anhydrous DMSO or DMF, Psoralen-C2-CEP stock solutions are relatively stable when stored at -20°C and protected from light. However, it is best practice to prepare fresh stock solutions for critical experiments.
-
Aqueous Solutions: Aqueous solutions of psoralens are generally not stable and should be prepared fresh before each experiment. It is not recommended to store aqueous solutions for more than one day.
-
Light Sensitivity: Psoralen-C2-CEP is a photo-reactive compound. All solutions should be protected from light as much as possible to prevent premature activation or degradation. Work in a dimly lit room or use amber-colored tubes.
-
pH Stability: While specific quantitative data on the effect of pH on Psoralen-C2-CEP stability is limited, it is advisable to prepare and use the compound in buffers that are close to neutral pH (pH 7-7.5) for optimal stability, unless your experimental conditions require otherwise.
Troubleshooting Guides
Issue 1: Precipitation of Psoralen-C2-CEP during the experiment.
Possible Causes:
-
Low Aqueous Solubility: The concentration of Psoralen-C2-CEP in the final aqueous solution may be too high.
-
Solvent Incompatibility: The amount of organic solvent from the stock solution may be too high in the final reaction mixture, causing the buffer components to precipitate.
-
Temperature Effects: A decrease in temperature during the experiment could reduce the solubility of the compound.
Solutions:
-
Optimize Final Concentration: Reduce the final concentration of Psoralen-C2-CEP in your experiment.
-
Minimize Organic Solvent: Use a more concentrated stock solution to minimize the volume of organic solvent added to your aqueous reaction.
-
Use a Co-solvent System: If a higher concentration is necessary, consider using a co-solvent system like the 1:1 DMF:PBS mixture mentioned in the solubility table.
-
Maintain Constant Temperature: Ensure your experimental setup maintains a consistent temperature.
Issue 2: Low or no cross-linking efficiency.
Possible Causes:
-
Degraded Psoralen-C2-CEP: The compound may have degraded due to improper storage or handling.
-
Insufficient UVA Exposure: The dose of UVA light may be too low to efficiently activate the psoralen.
-
Suboptimal Intercalation: Psoralen needs to intercalate into the DNA before photo-activation. The incubation time or conditions may not be optimal.
-
Quenching of the Photoreaction: Components in your reaction buffer could be quenching the photoreaction.
Solutions:
-
Use Freshly Prepared Solutions: Always prepare fresh aqueous solutions of Psoralen-C2-CEP. If using a stock solution in an organic solvent, ensure it has been stored properly and is not too old.
-
Optimize UVA Dose: Increase the UVA irradiation time or the intensity of the light source. A typical UVA wavelength for psoralen activation is 365 nm.[3]
-
Increase Incubation Time: Allow for a sufficient incubation period (e.g., 15-30 minutes) in the dark for the Psoralen-C2-CEP to intercalate with the DNA before UVA exposure.
-
Buffer Composition: Check your buffer for components that might interfere with the photoreaction. High concentrations of certain salts or other additives could be problematic.
Experimental Protocols
Protocol 1: Preparation of a Psoralen-C2-CEP Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Psoralen-C2-CEP in DMSO.
Materials:
-
Psoralen-C2-CEP (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid Psoralen-C2-CEP to room temperature before opening to prevent condensation of moisture.
-
Weigh out the required amount of Psoralen-C2-CEP in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: In Vitro UVA-Induced Cross-linking of Oligonucleotides
This protocol provides a general procedure for the photo-cross-linking of a Psoralen-C2-CEP-labeled oligonucleotide to its complementary DNA strand.
Materials:
-
Psoralen-C2-CEP labeled oligonucleotide
-
Complementary target DNA oligonucleotide
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)
-
UVA light source (365 nm)
-
Reaction tubes (UV-transparent)
Procedure:
-
In a reaction tube, combine the Psoralen-C2-CEP labeled oligonucleotide and the complementary target DNA in the annealing buffer. A typical molar ratio is 1:1.
-
Anneal the oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Incubate the annealed duplex in the dark at room temperature for 30 minutes to allow for psoralen intercalation.
-
Place the reaction tube under a 365 nm UVA light source. The distance and time of exposure will need to be optimized for your specific setup. A typical starting point is an energy dose of 100 J/m².[4]
-
After irradiation, the cross-linked product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The cross-linked duplex will migrate slower than the individual strands.
Visualizations
Caption: Workflow for preparing a Psoralen-C2-CEP stock solution.
Caption: Signaling pathway of UVA-induced psoralen-DNA cross-linking.
Caption: Troubleshooting flowchart for low cross-linking efficiency.
References
- 1. Psoralen-induced DNA adducts are substrates for the base excision repair pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 3. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 4. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Psoralen and C2-Ceramide Co-delivery In Vitro
Welcome to the technical support center for researchers utilizing Psoralen and C2-Ceramide in vitro. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your experimental protocols and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: I am observing low cellular uptake of my Psoralen and C2-Ceramide combination. What are the potential causes and solutions?
A1: Low cellular uptake is a common challenge, primarily due to the hydrophobic nature of both psoralen and, to a lesser extent, the short-chain C2-ceramide.
-
Solubility and Aggregation: Both compounds can precipitate in aqueous cell culture media, especially at higher concentrations. This reduces the effective concentration available for cellular uptake.
-
Membrane Permeability: While C2-ceramide is considered cell-permeable, its efficiency can vary between cell lines. Psoralen's uptake is also dependent on its concentration and formulation.
Troubleshooting Steps:
-
Optimize Solubilization: Ensure your stock solutions are properly prepared. Psoralen is often dissolved in DMSO, and C2-ceramide in ethanol or a mixture of ethanol and dodecane (98:2, v/v). Keep the final solvent concentration in your cell culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Utilize a Carrier System: Encapsulating psoralen and C2-ceramide in a delivery vehicle can significantly enhance their solubility and cellular uptake. Common options include:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophobic compounds within their bilayer.
-
Nanoparticles: Polymeric nanoparticles can be tailored to improve drug delivery.
-
Ceramide-based Niosomes (Cerosomes): These are non-ionic surfactant vesicles that can effectively encapsulate hydrophobic drugs.
-
-
Serum Concentration: The presence of serum in the culture medium can affect the availability of the compounds. Some components may bind to serum proteins, reducing their uptake. Consider performing experiments in serum-free or low-serum media for a short duration, but be mindful of the potential impact on cell health.
-
Incubation Time and Concentration: Optimize the incubation time and the concentration of your Psoralen-C2-Ceramide formulation. A concentration matrix experiment can help identify the optimal conditions for your specific cell line.
Q2: My cells are showing high levels of toxicity even at low concentrations of Psoralen and C2-Ceramide. What could be the reason?
A2: Unintended cytotoxicity can arise from several factors:
-
Solvent Toxicity: As mentioned, high concentrations of solvents like DMSO or ethanol can be toxic to cells. Ensure your final solvent concentration is minimal.
-
Synergistic Toxicity: Psoralen, especially when activated by UVA light, is cytotoxic by design, inducing apoptosis through DNA damage. C2-ceramide is also known to induce apoptosis. The combination of these two agents may have a synergistic cytotoxic effect that is more potent than either agent alone.
-
Carrier Toxicity: Some delivery vehicles, particularly cationic liposomes or certain types of nanoparticles, can exhibit inherent cytotoxicity. It is crucial to test the toxicity of the empty delivery vehicle (placebo) as a control.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment for each compound individually and in combination to determine their respective IC50 values in your cell line. This will help you select appropriate concentrations for your experiments.
-
Control Experiments: Always include the following controls:
-
Untreated cells
-
Cells treated with the vehicle (e.g., solvent, empty liposomes)
-
Cells treated with Psoralen only
-
Cells treated with C2-Ceramide only
-
-
UVA Exposure Control (for PUVA experiments): If you are using UVA to activate psoralen, ensure you have a control group of cells exposed to the same dose of UVA without psoralen to account for any UVA-induced toxicity. Also, have a "dark" control (psoralen without UVA) to assess non-photoactivated toxicity.
Q3: I am having trouble preparing a stable co-delivery formulation of Psoralen and C2-Ceramide. What are the best practices?
A3: Formulating two distinct molecules into a single, stable delivery system requires careful optimization.
-
Lipid Composition: The choice of lipids is critical for liposomal formulations. The inclusion of ceramide in the lipid bilayer can affect the stability and encapsulation efficiency.
-
Preparation Method: The method used to prepare the delivery system (e.g., thin-film hydration, sonication, extrusion) will influence the size, homogeneity, and stability of the resulting vesicles.
-
Drug-to-Lipid Ratio: The ratio of psoralen and C2-ceramide to the lipid components of your delivery system needs to be optimized to ensure high encapsulation efficiency and stability.
Troubleshooting Steps:
-
Systematic Optimization: Start by formulating each compound separately to understand its behavior within the chosen delivery system. Then, proceed to co-encapsulation.
-
Characterization: Characterize your formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. This will help you assess the quality and stability of your preparation.
-
Stability Studies: Assess the stability of your formulation over time at different storage conditions (e.g., 4°C, room temperature). Monitor for any changes in particle size or drug leakage.
Troubleshooting Guides
Problem: Poor Solubility and Precipitation in Cell Culture Media
| Potential Cause | Recommended Solution |
| High concentration of hydrophobic compounds | Decrease the final concentration in the media. |
| Inadequate solvent dispersion | Prepare a high-concentration stock in a suitable organic solvent (e.g., DMSO, Ethanol/Dodecane) and add it to the media with vigorous vortexing. Ensure the final solvent concentration is non-toxic to the cells. |
| Aggregation over time | Prepare fresh dilutions for each experiment. Consider using a carrier system like liposomes or nanoparticles to improve solubility and stability. |
| Interaction with media components | Test the solubility in different types of cell culture media (e.g., with and without serum). |
Problem: Inconsistent Experimental Results
| Potential Cause | Recommended Solution |
| Instability of the formulation | Prepare fresh formulations for each experiment and characterize them to ensure consistency in size and encapsulation efficiency. |
| Variability in UVA source (for PUVA) | Calibrate your UVA source regularly to ensure a consistent dose is delivered in each experiment. |
| Cell passage number and confluency | Use cells within a consistent range of passage numbers and ensure a standardized cell seeding density and confluency at the time of treatment. |
| Inconsistent incubation times | Strictly adhere to the planned incubation times for drug treatment and UVA exposure. |
Experimental Protocols
Protocol: Preparation of Psoralen and C2-Ceramide Co-loaded Liposomes
This protocol is a general guideline based on the thin-film hydration method. Optimization of lipid composition and drug-to-lipid ratios is recommended.
Materials:
-
Phospholipids (e.g., DPPC, DSPC)
-
Cholesterol
-
Psoralen
-
C2-Ceramide
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS)
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Method:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DPPC, cholesterol), psoralen, and C2-ceramide in a chloroform/methanol mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
-
Purification:
-
Remove any unencapsulated psoralen and C2-ceramide by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and measuring the concentration of psoralen and C2-ceramide using HPLC or a spectrophotometer.
-
Visualizations
Caption: Experimental workflow for in vitro delivery of Psoralen-C2-Ceramide liposomes.
Caption: Troubleshooting flowchart for Psoralen-C2-Ceramide delivery issues.
Caption: Simplified signaling pathway of Psoralen-UVA and C2-Ceramide induced apoptosis.
Technical Support Center: Psoralen-c 2 cep and UVA Experiments
Welcome to the technical support center for Psoralen-c 2 cep and UVA (PUVA) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems and providing guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled and stored?
A1: this compound is a psoralen derivative. Based on available safety data, it is a solid that is soluble in DMSO.[1] For optimal stability, it should be stored in a dry, well-ventilated area at -20°C, protected from heat and oxidizing agents.[1] Always refer to the specific Safety Data Sheet (SDS) for complete handling and safety information.
Q2: I am seeing high variability in my experimental results. What are the potential causes?
A2: High variability in Psoralen-UVA experiments can stem from several factors:
-
Inconsistent this compound Concentration: Ensure accurate and consistent preparation of your this compound stock and working solutions. Since it is soluble in DMSO, ensure it is fully dissolved before diluting into your final experimental medium.[1]
-
Fluctuations in UVA Irradiation: The dose of UVA radiation is critical.[2][3] Calibrate your UVA source regularly to ensure consistent output. Variations in the distance from the lamp to the samples, or obstructions, can significantly alter the actual dose received by the cells.
-
Cell Culture Conditions: Differences in cell density, passage number, and overall cell health can impact the cellular response to PUVA treatment. Standardize your cell culture protocols to minimize this variability.
-
Timing of Psoralen Incubation and UVA Exposure: The time between psoralen addition and UVA irradiation is a critical parameter.[4] Standardize this incubation period across all experiments.
Q3: My crosslinking efficiency seems low. How can I improve it?
A3: Low crosslinking efficiency is a common issue. Consider the following troubleshooting steps:
-
Optimize this compound Concentration: The concentration of the psoralen directly influences the number of DNA adducts formed.[5] Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental goals.
-
Optimize UVA Dose: Both insufficient and excessive UVA can lead to suboptimal crosslinking. A dose-response curve for UVA exposure should be generated to find the optimal irradiation dose that maximizes interstrand crosslinks (ICLs) without causing excessive immediate cytotoxicity from UVA alone.[2][3]
-
Ensure Proper Intercalation: Psoralens must intercalate into the DNA before UVA irradiation to form crosslinks.[6] Ensure an adequate incubation period in the dark to allow for this to occur. The optimal time may need to be determined empirically.
Q4: I am observing a high level of unexpected cell death in my control groups (psoralen only or UVA only). What could be the reason?
A4: Unexpected cell death in control groups can confound your results. Here are some potential causes:
-
Psoralen Cytotoxicity: While psoralens are generally considered biologically inert without photoactivation, some derivatives may exhibit cytotoxicity at high concentrations.[7] Determine the maximum non-toxic concentration of this compound in your cell line by performing a dose-response curve without UVA irradiation.
-
UVA-induced Damage: High doses of UVA radiation alone can induce DNA damage and apoptosis.[8] It is crucial to have a "UVA only" control to assess the cytotoxic effect of the radiation itself and to select a UVA dose that has minimal impact on cell viability in the absence of the psoralen.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your culture medium is not toxic to the cells. Include a "vehicle control" (medium with the solvent at the same concentration used in the experimental groups) in your experiments.
Troubleshooting Guides
Inconsistent DNA Crosslinking Results in Alkaline Comet Assay
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Incomplete washing of DNA stain (e.g., SYBR Green, Ethidium Bromide). | Thoroughly wash slides after staining to remove excess dye. Use the recommended dye concentration and staining duration.[5] |
| Contaminated or scratched microscope slides/coverslips. | Use clean, high-quality slides and coverslips. | |
| Impurities in agarose. | Prepare fresh agarose solutions with high-quality, molecular biology grade agarose. | |
| No or weak comet tails in positive controls | Inefficient lysis. | Ensure lysis buffer is fresh and at the correct pH. Optimize lysis time (typically 30-60 minutes at 4°C).[9] |
| Suboptimal electrophoresis conditions. | Check the voltage and run time of your electrophoresis. The buffer should be fresh and cold. | |
| Degraded DNA. | Handle cells gently during preparation to avoid premature DNA damage. | |
| High variability between replicate slides | Uneven UVA exposure. | Ensure a uniform distance and angle between the UVA source and all samples. |
| Inconsistent cell density in the agarose gel. | Ensure a homogenous single-cell suspension before mixing with agarose. |
Variable Cell Viability Assay Results (MTT & Trypan Blue)
| Problem | Possible Cause | Recommended Solution |
| High background in MTT assay | Contamination of reagents or culture medium. | Use sterile, fresh reagents and media. |
| Phenol red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay or subtract the background absorbance from a "medium only" control. | |
| Low signal or inconsistent readings in MTT assay | Suboptimal cell number. | Perform a cell titration experiment to determine the optimal cell density that gives a linear response in the MTT assay. |
| Incomplete formazan crystal dissolution. | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[3] | |
| False positives in Trypan Blue assay (high dead cell count in controls) | Mechanical stress during cell handling. | Handle cells gently during harvesting and staining to avoid membrane damage. |
| Prolonged incubation with trypan blue. | Count cells within 3-5 minutes of adding trypan blue, as longer exposure can be toxic to live cells.[2][10] | |
| Serum proteins in the staining solution. | Resuspend cells in a protein-free solution like PBS before adding trypan blue, as serum proteins can interfere with the dye.[2] |
Experimental Protocols
Quantification of Psoralen-induced Interstrand Crosslinks (ICLs) by Alkaline Comet Assay
This protocol is adapted for the detection of ICLs, where the presence of crosslinks reduces DNA migration.
-
Cell Treatment:
-
Seed cells to the desired confluency.
-
Incubate cells with the desired concentration of this compound in the dark for a predetermined time (e.g., 1 hour).
-
Wash cells with PBS to remove non-intercalated psoralen.
-
Expose cells to the desired dose of UVA radiation.
-
Include appropriate controls: untreated cells, cells treated with this compound only, and cells exposed to UVA only.
-
To induce strand breaks for ICL detection, a known DNA damaging agent (e.g., hydrogen peroxide) can be added after UVA exposure.[11]
-
-
Slide Preparation:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix 10 µL of cell suspension with 80 µL of 0.5% low melting point agarose at 37°C.
-
Quickly pipette the mixture onto a pre-coated comet slide.
-
-
Lysis:
-
Immerse slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[9]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes in the dark.
-
Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.[9]
-
-
Neutralization and Staining:
-
Neutralize the slides by washing them three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per slide using appropriate image analysis software. A reduction in the comet tail moment or tail DNA percentage compared to the irradiated control indicates the presence of ICLs.
-
Cell Viability Assessment by MTT Assay
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound and/or UVA radiation as per your experimental design. Include all necessary controls.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[12]
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Cell Viability Assessment by Trypan Blue Exclusion Assay
-
Cell Preparation and Treatment:
-
Culture and treat cells in appropriate culture vessels.
-
After the treatment period, harvest the cells (including any floating cells in the supernatant).
-
-
Staining:
-
Cell Counting:
-
Immediately load the mixture into a hemocytometer.
-
Using a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation:
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
-
Signaling Pathways and Experimental Workflows
PUVA-Induced DNA Damage and Apoptosis Signaling
Psoralen-UVA treatment induces DNA interstrand crosslinks, which block DNA replication and transcription.[7] This damage is recognized by the cell's DNA damage response machinery, leading to the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[7] Activated ATR then phosphorylates and activates downstream targets, including the tumor suppressor protein p53.[7] p53 activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, induce apoptosis (programmed cell death).[7][13]
References
- 1. Accurate measurement of psoralen-crosslinked DNA: direct biochemical measurements and indirect measurement by hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. A Comparison of the Dose-Response Relationship for Psoralen-UVA Erythema and UVB Erythema (1989) | Neil H. Cox | 43 Citations [scispace.com]
- 7. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Psoralen inhibits the inflammatory response and mucus production in allergic rhinitis by inhibiting the activator protein 1 pathway and the downstream expression of cystatin-SN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 2024.sci-hub.st [2024.sci-hub.st]
Psoralen-c 2 cep experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for using Psoralen-c2 Cyanoethyl Phosphoramidite (CEP) in their experiments. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guidance to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is Psoralen-c2 CEP and what is its primary application?
Psoralen-c2 CEP is a phosphoramidite reagent used in oligonucleotide synthesis to incorporate a psoralen moiety at a specific position, most commonly the 5'-terminus. Its primary application is to induce covalent cross-links between strands of DNA or RNA upon exposure to long-wave ultraviolet (UVA) light. This makes it a valuable tool for studying DNA-protein interactions, DNA repair mechanisms, and for applications in antisense therapy and diagnostics.
Q2: What is the mechanism of Psoralen-induced cross-linking?
Psoralens are tricyclic aromatic compounds that intercalate into the DNA double helix, primarily at 5'-TA and 5'-AT sequences.[1] Upon irradiation with UVA light (typically 350-365 nm), the psoralen molecule can form a covalent cyclobutane adduct with a thymine base on one strand (a monoadduct).[1][2] With continued irradiation, a second photochemical reaction can occur with a thymine on the opposite strand, resulting in an interstrand cross-link (a diadduct).[1][2]
Q3: What are the recommended wavelengths for cross-linking and reversal?
The formation of psoralen-DNA adducts is induced by long-wave UVA light. The reversal of the diadducts (cross-links) can be achieved by irradiation with short-wave UV light.
| Process | Wavelength (nm) | Notes |
| Cross-linking | 350 - 365 | Induces the formation of monoadducts and diadducts.[2] |
| Reversal | 254 | Can photoreverse the diadducts (cross-links).[2] |
Q4: What is the expected cross-linking efficiency of Psoralen-c2 compared to other psoralen derivatives?
The length of the linker arm between the psoralen moiety and the oligonucleotide can impact cross-linking efficiency. Research has shown that Psoralen-c2 may have a lower cross-linking efficiency compared to derivatives with longer linkers, such as Psoralen-c6.
| Psoralen Derivative | Linker | Reported Cross-linking Efficiency | Experimental Context |
| Psoralen-c2 | C2 | < 40% | Photo-crosslinking of an mRNA template for mRNA-protein fusion.[3] |
| Psoralen-c6 | C6 | > 80% | Photo-crosslinking of an mRNA template for mRNA-protein fusion.[3] |
| Psoralen-c6 | C6 | ~49% (diadduct) | Photo-crosslinking of a triplex-forming oligonucleotide to dsDNA.[4] |
It is important to note that efficiency can be highly dependent on the specific sequence context, oligonucleotide concentration, and irradiation conditions.
Experimental Protocols
Detailed Methodology for Psoralen-Oligonucleotide Cross-linking
This protocol is a general guideline synthesized from published research. Optimization of specific parameters, such as oligonucleotide and psoralen concentration, and UVA dose, is highly recommended for each experimental setup.
1. Oligonucleotide Synthesis with Psoralen-c2 CEP
-
Synthesis: Incorporate Psoralen-c2 CEP at the desired position (typically the 5'-terminus) of your oligonucleotide using standard automated DNA/RNA synthesis protocols. A longer coupling time of 10 minutes is recommended for the Psoralen-c2 phosphoramidite.
-
Deprotection: Use mild deprotection conditions to avoid degradation of the psoralen moiety. Recommended conditions are 0.4M Methanolic NaOH for 17 hours at room temperature or ammonium hydroxide for 24 hours at room temperature. Note that NaOH is not compatible with dmf protecting groups.
-
Purification: Purify the psoralen-modified oligonucleotide using standard methods such as HPLC or PAGE.
2. Hybridization of Psoralen-modified Oligonucleotide
-
Annealing: Anneal the psoralen-modified oligonucleotide to its complementary target DNA or RNA strand in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Concentration: The concentration of oligonucleotides can influence cross-linking efficiency. It has been shown that higher concentrations of triplex-forming oligonucleotides can increase the efficiency of interstrand cross-link formation.[5]
3. UVA Irradiation for Cross-linking
-
Light Source: Use a UVA light source with a peak emission around 365 nm.
-
Irradiation Conditions: Place the sample in a suitable container (e.g., a microcentrifuge tube or a well of a microplate) and irradiate on ice to minimize heat-induced damage. The optimal irradiation time and intensity will need to be determined empirically. A starting point could be irradiation for 15-60 minutes.
-
Monitoring: The formation of cross-links can be monitored by denaturing polyacrylamide gel electrophoresis (dPAGE). Cross-linked species will migrate slower than the individual strands.
4. Analysis of Cross-linking
-
dPAGE: After irradiation, add an equal volume of a denaturing loading buffer (e.g., 90% formamide, 10 mM EDTA) to the samples. Heat the samples at 95°C for 5 minutes and then rapidly cool on ice.
-
Visualization: Separate the samples on a denaturing polyacrylamide gel. Visualize the bands using a suitable method, such as staining with SYBR Gold or autoradiography if one of the oligonucleotides is radiolabeled.
Visualizations
References
- 1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Psoralen photo-crosslinked mRNA–puromycin conjugates: a novel template for the rapid and facile preparation of mRNA–protein fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Psoralen-c2 CEP-Induced Phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Psoralen-c2 cep-induced phototoxicity in healthy cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Psoralen-c2 cep-induced phototoxicity and what are its primary mechanisms?
A1: Psoralen-c2 cep-induced phototoxicity is a cytotoxic response that occurs when cells are treated with Psoralen-c2 cep and subsequently exposed to Ultraviolet A (UVA) radiation. Psoralens are photoactive compounds that intercalate into DNA.[1][2] Upon UVA activation, they form covalent adducts with DNA pyrimidine bases, leading to DNA cross-linking.[1][2] This damage can inhibit DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[1][3] Additionally, photoactivated psoralens can generate reactive oxygen species (ROS), which contribute to cellular damage.[4] Some evidence also suggests that psoralens may have non-DNA targets, such as the epidermal growth factor (EGF) receptor, which can also contribute to their biological effects.
Q2: How can I assess the level of phototoxicity in my cell cultures?
A2: Phototoxicity can be quantified using various in vitro assays that measure cell viability and DNA damage. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[5][6] Other assays include the neutral red uptake assay and trypan blue exclusion assay to differentiate between live and dead cells.[5] To assess DNA damage specifically, techniques like the comet assay (single-cell gel electrophoresis) or quantification of DNA adducts can be employed.
Q3: What are the primary strategies to minimize Psoralen-c2 cep-induced phototoxicity in healthy cells?
A3: The primary strategies to mitigate phototoxicity in healthy cells revolve around the use of antioxidants and agents that interfere with the damage cascade. These include:
-
Antioxidants: Compounds like N-acetylcysteine (NAC), resveratrol, and extracts from Polypodium leucotomos can scavenge reactive oxygen species (ROS) generated during the photochemical reaction.[7][8][9]
-
UVA Dose Optimization: Carefully titrating the dose of UVA radiation is crucial. The lowest effective dose that achieves the desired experimental outcome in target cells should be used to minimize damage to healthy cells.
-
Wavelength Filtering: Using light sources with a narrow UVA emission spectrum can help to avoid more damaging shorter wavelengths.
Q4: Are there any commercially available reagents or kits specifically designed to reduce psoralen-induced phototoxicity?
A4: While there are no kits marketed specifically for "reducing psoralen-induced phototoxicity," many of the protective agents are readily available as standalone reagents. Antioxidants such as N-acetylcysteine, resveratrol, Vitamin C (ascorbic acid), and Vitamin E (alpha-tocopherol) are common laboratory reagents. Standardized extracts of Polypodium leucotomos are also commercially available.
Troubleshooting Guides
Problem 1: Excessive cell death in healthy control cell lines after Psoralen-c2 cep and UVA treatment.
| Possible Cause | Troubleshooting Step |
| UVA dose is too high. | Perform a dose-response curve to determine the minimal phototoxic dose (MPD) for your specific cell line and experimental conditions. Start with a low UVA dose and incrementally increase it to find the optimal balance between efficacy and toxicity. |
| Psoralen-c2 cep concentration is too high. | Titrate the concentration of Psoralen-c2 cep to the lowest effective concentration. A concentration that is effective in the target cells may be overly toxic to healthy cells. |
| High levels of oxidative stress. | Co-incubate the cells with an antioxidant such as N-acetylcysteine (NAC) or resveratrol. See the experimental protocols section for detailed instructions. |
| Cell line is particularly sensitive. | Consider using a more resistant cell line for your healthy control if the experimental design allows. |
Problem 2: Inconsistent results in phototoxicity assays between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in UVA lamp output. | Regularly calibrate your UVA light source to ensure consistent energy output. Lamp intensity can decrease over time. |
| Inconsistent timing of psoralen incubation and UVA exposure. | Strictly adhere to a standardized protocol for the duration of psoralen incubation before UVA exposure. The timing of peak photosensitivity can vary. |
| Cell culture conditions are not uniform. | Ensure consistent cell seeding densities, passage numbers, and media conditions for all experiments. |
| Inaccurate pipetting or reagent preparation. | Calibrate pipettes regularly and prepare fresh solutions of Psoralen-c2 cep and other reagents for each experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the protective effects of various agents against psoralen-UVA (PUVA) induced phototoxicity.
Table 1: Protective Effect of Polypodium leucotomos Extract on PUVA-Induced Phototoxicity
| Parameter | PUVA Alone | PUVA + Polypodium leucotomos (7.5 mg/kg) | P-value |
| Clinical Phototoxicity Score | Higher | Lower | <0.005 |
| Sunburn Cells (per mm of epidermis) | Increased | Significantly Reduced | =0.05 |
| Langerhans Cells (per mm² of epidermis) | Depleted | Preserved | ≤0.01 |
| Tryptase-Positive Mast Cells | Increased Infiltration | Decreased Infiltration | <0.05 |
| Vasodilation | Increased | Decreased | ≤0.01 |
Data adapted from a study on healthy human volunteers with skin phototypes II to III.[10]
Table 2: Effect of Resveratrol on UVA-Induced Reduction in Human Skin Fibroblast Viability
| Resveratrol Concentration (µM) | Cell Viability (%) after 16 J/cm² UVA |
| 0 | Baseline (Reduced by UVA) |
| 10 | Increased |
| 50 | Increased |
| 100 | 81.17 |
| 200 | 57.03 |
Data suggests a protective effect of resveratrol at certain concentrations, with higher concentrations potentially becoming toxic.[8]
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol is a standard method for determining cell viability after treatment with Psoralen-c2 cep and UVA.
Materials:
-
Healthy and experimental cell lines
-
Complete cell culture medium
-
Psoralen-c2 cep stock solution
-
UVA light source (calibrated)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., isopropanol with 0.04 N HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Psoralen-c2 cep for a predetermined time (e.g., 2 hours). Include untreated control wells.
-
Expose the plate to a specific dose of UVA radiation. Include a set of wells treated with Psoralen-c2 cep but not exposed to UVA to control for dark toxicity.
-
After UVA exposure, incubate the cells for a further 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Protocol 2: Minimizing Phototoxicity with N-Acetylcysteine (NAC)
This protocol describes the application of the antioxidant NAC to reduce Psoralen-c2 cep-induced phototoxicity.
Materials:
-
Cell lines
-
Complete cell culture medium
-
Psoralen-c2 cep stock solution
-
UVA light source
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
Procedure:
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding Psoralen-c2 cep.
-
Add Psoralen-c2 cep to the NAC-containing medium and incubate for the desired time.
-
Expose the cells to UVA radiation.
-
Assess cell viability using the MTT assay (Protocol 1) or another suitable method. Compare the viability of cells treated with Psoralen-c2 cep + UVA with and without NAC pre-treatment.
Signaling Pathways and Experimental Workflows
Psoralen-UVA Induced Apoptosis Pathway
The following diagram illustrates the signaling cascade leading to apoptosis following Psoralen-UVA treatment. The primary mechanism involves DNA damage, which can activate both p53-dependent and p53-independent apoptotic pathways. This leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), ultimately resulting in cell death.[1][3][11]
Caption: Psoralen-UVA induced apoptosis signaling pathway.
Experimental Workflow for Assessing Photoprotective Agents
This diagram outlines a typical experimental workflow for evaluating the efficacy of a photoprotective agent in reducing Psoralen-c2 cep-induced phototoxicity.
Caption: Workflow for testing photoprotective agents.
Mechanism of Antioxidant Protection
Antioxidants can mitigate phototoxicity by neutralizing reactive oxygen species (ROS), which are a key contributor to cellular damage. This diagram illustrates the point of intervention for antioxidants in the phototoxicity pathway.
References
- 1. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II randomized placebo-controlled trial of oral N-acetylcysteine for protection of melanocytic nevi against UV-induced oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. N-acetylcysteine protects melanocytes against oxidative stress/damage and delays onset of ultraviolet-induced melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol activates autophagy and protects from UVA-induced photoaging in human skin fibroblasts and the skin of male mice by regulating the AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and in vitro assessment of psoralen and resveratrol co-loaded ultradeformable liposomes for the treatment of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin signaling is crucial in the induction of PUVA-induced systemic suppression of delayed type hypersensitivity but not local apoptosis or inflammation of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of caspase-9 is required for UV-induced apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Psoralen-UVA Protocols for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoralen-UVA crosslinking protocols. The information is tailored to address specific issues that may arise when refining these protocols for different cell types.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of psoralen-UVA crosslinking?
A1: Psoralens are compounds that can intercalate into DNA. Upon exposure to Ultraviolet A (UVA) light, psoralens become activated and form covalent bonds with pyrimidine bases (primarily thymine) in the DNA. This can result in the formation of monoadducts (attachment to one DNA strand) and interstrand crosslinks (ICLs) where the psoralen molecule links both strands of the DNA helix.[1][2] This DNA damage blocks replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][3]
Q2: What are the common psoralen derivatives used in cell culture experiments?
A2: The most commonly used psoralen derivatives in a research setting are 8-methoxypsoralen (8-MOP) and 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT). 8-MOP is a naturally occurring psoralen, while AMT is a synthetic derivative.[2] The choice of derivative can influence the efficiency of crosslinking and cell permeability.
Q3: How do I choose the appropriate starting concentrations of psoralen and UVA dose?
A3: The optimal concentrations of psoralen and the UVA dose are highly dependent on the cell type. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal conditions. As a general starting point, psoralen concentrations can range from 0.1 µM to 100 µM, and UVA doses can range from 0.5 to 5 J/cm².[4] Highly proliferative cells, such as T-lymphocytes, are often more sensitive to PUVA treatment than cells like keratinocytes.[5]
Experimental Protocols
Protocol 1: Psoralen-UVA Crosslinking for Adherent Cells (e.g., Fibroblasts, Melanoma Cells)
Materials:
-
Adherent cells cultured to 70-80% confluency
-
Psoralen derivative (e.g., 8-MOP or AMT) stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
UVA light source (365 nm)
-
Ice
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.
-
Psoralen Incubation:
-
Dilute the psoralen stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the psoralen-containing medium to the cells.
-
Incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator to allow for psoralen intercalation into the DNA.[6] Protect the cells from light during this step.
-
-
UVA Irradiation:
-
Place the culture plates on a bed of ice to minimize cellular stress and metabolic activity during irradiation.
-
Position the UVA lamp at a fixed distance from the cells. The distance will affect the UVA dose, so ensure it is consistent across experiments.
-
Irradiate the cells with the desired dose of UVA light (e.g., 1-5 J/cm²). The irradiation time will depend on the intensity of your UVA source.
-
-
Post-Irradiation:
-
Immediately after irradiation, remove the psoralen-containing medium.
-
Wash the cells twice with sterile PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator for the desired post-treatment incubation period before downstream analysis (e.g., viability assays, DNA damage analysis).
-
Protocol 2: Psoralen-UVA Crosslinking for Suspension Cells (e.g., Lymphocytes, Jurkat Cells)
Materials:
-
Suspension cells in culture
-
Psoralen derivative (e.g., 8-MOP or AMT) stock solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
-
UVA light source (365 nm)
-
Petri dishes or similar flat-bottomed vessel
-
Ice
Procedure:
-
Cell Preparation:
-
Count the cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration that will form a thin layer in the irradiation vessel (e.g., 1-5 x 10^6 cells/mL).
-
-
Psoralen Incubation:
-
Add the psoralen stock solution to the cell suspension to achieve the desired final concentration.
-
Incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator, protected from light. Gently mix the cell suspension occasionally.
-
-
UVA Irradiation:
-
Transfer the cell suspension to a petri dish or other suitable vessel, ensuring a thin, even layer of cells.
-
Place the dish on a bed of ice.
-
Irradiate with the desired dose of UVA light, as described for adherent cells.
-
-
Post-Irradiation:
-
Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation.
-
Aspirate the supernatant containing the psoralen.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in fresh, pre-warmed complete culture medium and transfer to a new culture flask.
-
Incubate for the desired post-treatment period before analysis.
-
Quantitative Data Summary
The following tables summarize the cytotoxic effects of different psoralen derivatives and UVA doses on various cell lines. EC50/IC50 values represent the concentration of the drug that gives a half-maximal response.
Table 1: Cytotoxicity of 8-Methoxypsoralen (8-MOP) and UVA on Various Cell Lines
| Cell Line | Cell Type | 8-MOP Concentration (µM) | UVA Dose (J/cm²) | Effect (e.g., EC50/IC50) | Reference |
| C32 | Amelanotic Melanoma | 131.0 | 1.3 | EC50 | [4] |
| C32 | Amelanotic Melanoma | 105.3 | 2.6 | EC50 | [4] |
| COLO829 | Melanotic Melanoma | No significant cytotoxicity | 1.3 - 2.6 | No significant effect | [4] |
| Human Fibroblasts | Normal | 100 ng/ml (~0.38 µM) | 30 kJ/m² (3 J/cm²) | High p53 induction | [3] |
| Human Lymphocytes | Normal | 1 µg/ml (~3.8 µM) | 93-372 mJ/cm² | Decreased cell number | [5] |
Table 2: Cytotoxicity of 5-Methoxypsoralen (5-MOP) and UVA on Melanoma Cell Lines
| Cell Line | Cell Type | 5-MOP Concentration (µM) | UVA Dose (J/cm²) | EC50 (µM) | Reference |
| C32 | Amelanotic Melanoma | 0.1 - 100 | 1.3 | 22.7 | [4] |
| C32 | Amelanotic Melanoma | 0.1 - 100 | 2.6 | 24.2 | [4] |
| COLO829 | Melanotic Melanoma | 0.1 - 100 | 1.3 | 7.9 | [4] |
| COLO829 | Melanotic Melanoma | 0.1 - 100 | 2.6 | 7.0 | [4] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Crosslinking Efficiency | - Insufficient psoralen concentration or incubation time.- Inadequate UVA dose.- Cell density is too high, blocking light penetration.- Psoralen derivative is not cell-permeable for the specific cell type. | - Perform a dose-response curve to optimize psoralen concentration and UVA dose.- Increase incubation time to ensure sufficient intercalation.- Ensure a monolayer for adherent cells or a thin layer for suspension cells during irradiation.- Try a different psoralen derivative (e.g., AMT is often more cell-permeable than 8-MOP). |
| High Cell Death/Toxicity (even in controls) | - Psoralen concentration is too high.- UVA dose is too high.- Cells are overly sensitive to the treatment.- Phototoxicity from ambient light during psoralen incubation. | - Titrate down the psoralen concentration and/or UVA dose.- Reduce the psoralen incubation time.- Ensure all steps involving psoralen are performed in the dark or under red light.[2] |
| Inconsistent Results | - Inconsistent cell density at the time of treatment.- Fluctuation in UVA lamp output.- Inconsistent distance between the UVA source and the cells.- Psoralen stock solution degradation. | - Ensure consistent cell seeding density and confluency.- Regularly check the output of your UVA lamp with a radiometer.- Use a fixed setup to maintain a constant distance for irradiation.- Prepare fresh psoralen stock solutions and store them properly (protected from light, at the recommended temperature). |
| Adherent Cells Detaching During Treatment | - Stress from psoralen or UVA exposure.- PBS washes are too harsh. | - Handle cells gently during media changes and washes.- Ensure the UVA irradiation is performed on ice to reduce cellular stress.- Reduce the psoralen concentration or UVA dose if toxicity is suspected. |
| Difficulty Crosslinking Suspension Cells | - Cell clumping, leading to uneven light exposure.- High cell density in the irradiation vessel. | - Ensure cells are in a single-cell suspension before adding psoralen.- Gently agitate the cell suspension during incubation.- Use a larger dish or a lower cell concentration to create a thinner layer for irradiation. |
Signaling Pathways and Experimental Workflows
Psoralen-UVA Induced DNA Damage Response Pathway
Psoralen-induced interstrand crosslinks (ICLs) are potent DNA lesions that stall replication forks and block transcription. This triggers a complex DNA damage response (DDR) pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[3] ATR activation leads to the phosphorylation of downstream targets, including the checkpoint kinase Chk1 and the tumor suppressor p53.[3] Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis if the damage is too severe.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 8-methoxypsoralen (8-MOP) and UVA on human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Psoralen-c 2 cep quenching and removal after cross-linking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psoralen-c2 CEP for nucleic acid cross-linking.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Psoralen-c2 CEP cross-linking?
Psoralen-c2 CEP, like other psoralen derivatives, cross-links nucleic acids through a photo-activated process. Psoralens are planar molecules that intercalate into the DNA or RNA double helix, positioning themselves between stacked base pairs.[1][2][3] Upon exposure to long-wave ultraviolet light (UVA, approximately 365 nm), the psoralen molecule becomes excited and forms covalent bonds with adjacent pyrimidine bases (thymine, uracil, or cytosine).[4][5][6] This process can occur in two steps:
-
Monoadduct Formation: The absorption of a UVA photon leads to the formation of a cyclobutane ring between the psoralen and a single pyrimidine base on one strand of the nucleic acid.[1][4][7]
-
Interstrand Cross-link (ICL) Formation: If a monoadduct-bound psoralen absorbs a second UVA photon while intercalated, it can react with a pyrimidine on the opposite strand, forming a diadduct or interstrand cross-link (ICL).[1][7] ICLs are highly effective at blocking transcription and replication.[7]
Q2: How do I stop the cross-linking reaction?
The primary method to stop the psoralen cross-linking reaction is to remove the UVA light source. The photoreaction is entirely dependent on the absorption of photons to activate the psoralen molecule. Once the light is turned off, no new covalent adducts will be formed. While some reactive species like singlet oxygen can be generated during the process (a Type II reaction), the primary cross-linking (Type I) ceases without UVA irradiation.[2] For immediate cessation, ensure the sample is completely shielded from any UVA-emitting sources.
Q3: What are the best methods for removing unreacted Psoralen-c2 CEP after the cross-linking step?
Unreacted and unbound Psoralen-c2 CEP must be removed to prevent non-specific effects in downstream applications. Common laboratory methods for purifying nucleic acids are effective for this purpose:
-
Ethanol Precipitation: This is a widely used method. After the reaction, the DNA/RNA can be precipitated with ethanol in the presence of salt. The nucleic acid pellet is then washed with 70% ethanol to remove residual psoralen and salts. This method is effective for removing unbound psoralen.
-
Spin Columns: Commercial DNA/RNA purification kits that utilize silica membrane spin columns are highly effective.[8][9][10] The high-salt binding buffer promotes nucleic acid binding to the silica membrane, while unbound psoralen and other reaction components are washed away. The purified nucleic acid is then eluted in a low-salt buffer.
-
Gel Electrophoresis: For applications where separation of cross-linked from uncross-linked species is desired, denaturing polyacrylamide gel electrophoresis (PAGE) can be used.[11] The cross-linked species will migrate differently, allowing for their isolation and purification. The nucleic acid is then eluted from the gel slice.
Q4: Can psoralen-induced cross-links be reversed?
Reversal of psoralen cross-links is not a standard laboratory procedure and is generally complex. The formation of the cyclobutane ring is a stable covalent bond. Some studies have reported a base-catalyzed rearrangement that can cleave the cross-link at the pyrone side of the psoralen molecule.[6] However, for most experimental purposes, psoralen cross-links are considered permanent.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Cross-linking Efficiency | Insufficient UVA Exposure: The total energy dose was too low. | - Increase the irradiation time or the intensity of the UVA source. Ensure the wavelength is optimal for psoralen activation (~365 nm).- Note that excessively high intensity with short exposure may decrease efficiency.[12][13][14] |
| Inefficient Psoralen Intercalation: Incorrect buffer conditions (e.g., ionic strength) or presence of interfering substances. | - Optimize the buffer conditions. Psoralen intercalation can be sensitive to salt concentration.[15]- Ensure the sample is free from contaminants that might inhibit intercalation. | |
| Degraded Psoralen-c2 CEP: The phosphoramidite may have hydrolyzed if not stored properly. | - Use a fresh aliquot of Psoralen-c2 CEP. Store the reagent under dry conditions at -20°C as recommended.[16] | |
| Low Psoralen Concentration: The molar ratio of psoralen to base pairs may be too low. | - Increase the concentration of Psoralen-c2 CEP in the reaction mixture. A common starting point is a 10 µM concentration.[4] | |
| DNA/RNA Degradation | Photodamage from UVA: Excessive UVA exposure can cause direct damage to nucleic acids, especially RNA. | - Reduce the UVA irradiation time or intensity to the minimum required for the desired level of cross-linking.- For RNA experiments, consider including a singlet quencher like acridine orange during irradiation to protect the RNA from photodamage.[6] |
| Nuclease Contamination: Presence of DNases or RNases in the sample or reagents. | - Use nuclease-free water, buffers, and tips.- Include appropriate nuclease inhibitors in your reaction setup. | |
| Incomplete Removal of Psoralen | Inefficient Washing: Insufficient washing steps during ethanol precipitation or spin column purification. | - During ethanol precipitation, perform at least two washes with 70-80% ethanol.- For spin columns, ensure the wash buffer is correctly prepared and perform all recommended wash steps.[9] |
| Psoralen Precipitation: High concentrations of psoralen may co-precipitate with the nucleic acid. | - Ensure that the psoralen concentration is not excessively high. If it is, consider a preliminary purification step like buffer exchange before precipitation. | |
| Altered Migration in Gel Electrophoresis | Presence of Monoadducts: Psoralen monoadducts can alter the conformation and charge of nucleic acids, leading to unexpected migration patterns. | - This is an expected outcome of the reaction. The presence of monoadducts can be confirmed by a second round of UVA irradiation, which should convert some of them to ICLs, resulting in a further shift in migration.[7] |
| Residual Psoralen: Unbound psoralen in the sample can interfere with gel loading and migration. | - Ensure thorough removal of all unbound psoralen using the methods described above before loading the sample on a gel. |
Data Presentation
Comparison of Psoralen Removal Methods
| Method | Principle | Pros | Cons | Typical Recovery | Purity (A260/A280) |
| Ethanol Precipitation | Nucleic acid precipitation in the presence of salt and alcohol. | - Cost-effective.- Can handle large sample volumes. | - May co-precipitate salts and other contaminants if not washed properly.- Can be time-consuming. | 70-90% | 1.7-1.9 |
| Silica Spin Columns | Adsorption of nucleic acids to a silica membrane in high-salt buffer. | - Fast and easy to use.- High purity, effectively removes small molecules.[8][9] | - Limited by column capacity.- Can be more expensive than precipitation. | 80-95% | 1.8-2.0 |
| Denaturing PAGE | Separation by size and conformation under denaturing conditions. | - Allows for isolation of cross-linked species from non-cross-linked.- High resolution. | - Time-consuming elution and purification from gel matrix.- Potential for lower recovery. | 50-80% | 1.7-1.9 |
Experimental Protocols
Protocol 1: Psoralen-c2 CEP Cross-linking of DNA
-
Sample Preparation: Dissolve the DNA sample in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Psoralen Addition: Add Psoralen-c2 CEP to the DNA solution to the desired final concentration (e.g., 10 µM). Mix gently by pipetting and incubate in the dark for 10-15 minutes at room temperature to allow for intercalation.
-
UVA Irradiation: Place the sample on a cold block or on ice to minimize heat-induced damage. Expose the sample to a UVA light source (e.g., a UV transilluminator or a dedicated cross-linker) with a peak wavelength of ~365 nm. The duration and intensity of irradiation should be optimized for the specific application.
-
Stopping the Reaction: To stop the reaction, simply turn off the UVA light source and shield the sample from light.
Protocol 2: Removal of Unbound Psoralen using Ethanol Precipitation
-
Volume Adjustment: Adjust the volume of the reaction mixture with TE buffer if necessary.
-
Salt Addition: Add 1/10th volume of 3 M sodium acetate (pH 5.2).
-
Ethanol Addition: Add 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.
-
Incubation: Incubate at -20°C for at least 1 hour (or overnight for very dilute samples) to precipitate the DNA.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Add 500 µL of ice-cold 70% ethanol to wash the pellet. Centrifuge for 5 minutes at 4°C. Repeat the wash step.
-
Drying: Carefully remove all supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspension: Resuspend the purified DNA pellet in the desired volume of nuclease-free water or buffer.
Visualizations
Psoralen Cross-linking Experimental Workflow
Caption: Experimental workflow for Psoralen-c2 CEP cross-linking.
Psoralen-Induced p53 Signaling Pathway
Caption: Simplified p53 signaling pathway activated by psoralen-ICLs.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA unwinding induced by photoaddition of psoralen derivatives and determination of dark-binding equilibrium constants by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of customized spin-column and salt-precipitation finger-prick blood DNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. google.com [google.com]
- 11. academic.oup.com [academic.oup.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. crimsonpublishers.com [crimsonpublishers.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
How to validate Psoralen-c 2 cep cross-linking specificity
Welcome to the technical support center for Psoralen-c2 CEP cross-linking. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals validate the specificity of their Psoralen-c2 CEP cross-linking experiments.
Frequently Asked Questions (FAQs)
Q1: What is Psoralen-c2 CEP and how does it differ from other psoralens?
Psoralen-c2 CEP is the chemical compound 2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite.[1][2] It is a phosphoramidite derivative of psoralen, which allows for the site-specific incorporation of a psoralen molecule with a C2 linker into an oligonucleotide during synthesis.[3][4] This differs from free psoralen derivatives, such as 8-methoxypsoralen (8-MOP) or trimethylpsoralen (TMP), which intercalate into DNA or RNA duplexes non-specifically.[5] The key advantage of Psoralen-c2 CEP is the ability to direct the cross-linking event to a specific target sequence recognized by the carrier oligonucleotide.
Q2: What is the mechanism of Psoralen-c2 CEP cross-linking?
The mechanism involves two main steps. First, the oligonucleotide containing the Psoralen-c2 moiety hybridizes to its complementary target sequence in the DNA or RNA. The psoralen moiety then intercalates into the duplex at that specific site.[3][5] Upon exposure to long-wavelength ultraviolet (UVA) light (around 350-365 nm), the psoralen molecule forms covalent cyclobutane linkages with adjacent pyrimidine bases (primarily thymine or uracil) on the opposite strand.[5][6] This results in a covalent interstrand cross-link at the targeted location.
Q3: How can I confirm the successful incorporation of Psoralen-c2 into my oligonucleotide?
The successful synthesis of the psoralen-modified oligonucleotide can be confirmed by mass spectrometry. The observed molecular weight should match the calculated molecular weight of the desired sequence with the Psoralen-c2 modification.
Q4: What are the critical parameters to optimize for efficient and specific cross-linking?
Several parameters should be optimized for each new target sequence and experimental system:
-
UVA Light Dosage: The intensity and duration of UVA exposure are critical. Insufficient exposure will lead to low cross-linking efficiency, while excessive exposure can cause non-specific damage to the nucleic acids.[6]
-
Psoralen-Oligonucleotide Concentration: The concentration of the Psoralen-c2 modified oligonucleotide should be optimized to ensure efficient binding to the target sequence.
-
Hybridization Conditions: Temperature, salt concentration, and pH of the buffer should be optimized for stable hybridization of the oligonucleotide to its target.
-
Purity of the Psoralen-Modified Oligonucleotide: Ensure the oligonucleotide is of high purity to avoid side reactions.
Troubleshooting Guides
Issue 1: Low or no cross-linking observed.
| Possible Cause | Troubleshooting Step |
| Inefficient Hybridization | Optimize hybridization buffer conditions (salt concentration, pH). Perform a thermal melt analysis (Tm) to determine the optimal annealing temperature. |
| Incorrect UVA Wavelength or Dose | Verify the emission spectrum of your UVA lamp is centered around 350-365 nm. Titrate the duration and intensity of UVA exposure. |
| Degradation of Psoralen-Oligonucleotide | Assess the integrity of your psoralen-modified oligonucleotide using gel electrophoresis or HPLC. Store the oligonucleotide protected from light. |
| Inaccessible Target Site | The target sequence may be buried within a complex secondary or tertiary structure. Consider using software to predict the accessibility of the target site. Redesign the oligonucleotide to target a more accessible region. |
| Presence of Quenchers | Certain molecules can quench the photoactivation of psoralen. Ensure your reaction buffer is free from such contaminants.[6] |
Issue 2: High levels of non-specific cross-linking.
| Possible Cause | Troubleshooting Step |
| Excessive UVA Exposure | Reduce the duration and/or intensity of UVA irradiation. This is a common cause of non-specific damage. |
| High Concentration of Psoralen-Oligonucleotide | Titrate down the concentration of the psoralen-modified oligonucleotide to reduce non-specific binding. |
| Non-Specific Binding of the Oligonucleotide | Increase the stringency of the hybridization conditions (e.g., increase temperature, decrease salt concentration). Perform a BLAST search to ensure your oligonucleotide sequence is unique to the intended target. |
| Free Psoralen Contamination | Purify the Psoralen-c2 modified oligonucleotide using HPLC to remove any unconjugated psoralen. |
Experimental Protocols for Specificity Validation
To ensure that the observed cross-linking is specific to the intended target site, a series of control experiments and validation assays should be performed.
Control Experiments
| Control Experiment | Purpose | Expected Outcome |
| No UVA Control | To confirm that cross-linking is light-dependent. | No cross-linking should be observed. |
| No Psoralen-Oligonucleotide Control | To rule out cross-linking caused by UVA light alone. | No cross-linking should be observed. |
| Mismatch Oligonucleotide Control | To demonstrate sequence-specificity. Use an oligonucleotide with a mismatched sequence that should not hybridize to the target. | No or significantly reduced cross-linking should be observed. |
| Scrambled Oligonucleotide Control | To further confirm sequence-specificity. Use an oligonucleotide with the same base composition but a scrambled sequence. | No or significantly reduced cross-linking should be observed. |
Workflow for Validating Cross-linking Specificity
Caption: Experimental workflow for Psoralen-c2 CEP cross-linking and validation.
Protocol 1: Gel-Shift Assay for Cross-linking Confirmation
-
Reaction Setup: Combine the target nucleic acid and the Psoralen-c2 modified oligonucleotide in a suitable hybridization buffer. Include the control reactions as described in the table above.
-
Hybridization: Incubate the reactions at the optimal annealing temperature for 30-60 minutes.
-
UVA Irradiation: Expose the samples to UVA light (365 nm) on ice for a predetermined optimal time.
-
Denaturation: Add a denaturing loading buffer (e.g., containing formamide) to the samples and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the samples on a denaturing polyacrylamide or agarose gel.
-
Visualization: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Green) and visualize. A band with reduced mobility compared to the non-cross-linked target indicates successful cross-linking.
Protocol 2: Primer Extension Analysis to Map the Cross-link Site
-
Perform Cross-linking: Carry out the cross-linking reaction as described above.
-
Primer Annealing: Anneal a radiolabeled or fluorescently labeled primer to the purified cross-linked product, downstream of the expected cross-link site.
-
Primer Extension: Perform a primer extension reaction using a reverse transcriptase (for RNA targets) or DNA polymerase (for DNA targets).
-
Analysis: Analyze the extension products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the non-cross-linked target. The polymerase will stall at the site of the cross-link, allowing for the identification of the specific nucleotide that is cross-linked.
Protocol 3: Mass Spectrometry for Cross-linked Peptide/Nucleotide Identification
For experiments involving cross-linking to proteins or for precise identification of the cross-linked nucleotide.
-
Cross-linking and Digestion: After cross-linking, digest the sample with a suitable nuclease (for nucleic acids) or protease (for proteins).[7]
-
Enrichment: Enrich for the cross-linked species using methods like size-exclusion or affinity chromatography.[6]
-
LC-MS/MS Analysis: Analyze the enriched sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Use specialized software to identify the cross-linked peptide-nucleotide or nucleotide-nucleotide fragments based on their mass and fragmentation patterns.[7]
Logical Diagram for Troubleshooting Specificity
Caption: Troubleshooting flowchart for non-specific Psoralen-c2 CEP cross-linking.
References
- 1. polyorginc.com [polyorginc.com]
- 2. chembk.com [chembk.com]
- 3. Psoralen C-6 CED phosphoramidite | ChemGenes Products [chemgenes.com]
- 4. glenresearch.com [glenresearch.com]
- 5. genelink.com [genelink.com]
- 6. researchgate.net [researchgate.net]
- 7. Psoralen cross-linking of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Psoralen-C2 and CEP Peptide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility for researchers working with Psoralen-C2 and C-terminally Encoded Peptides (CEP).
Section 1: Psoralen-C2 Experimental Variability and Reproducibility
Psoralen-C2 is a derivative of psoralen with a C2 linker, commonly used as a phosphoramidite to incorporate into oligonucleotides for studying nucleic acid structure and interactions through UV-induced crosslinking.[1][2][3][4] Achieving reproducible results in these experiments is critical.
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for UV crosslinking with Psoralen-C2?
A1: The optimal wavelength for inducing crosslinks with psoralen is in the long-wave UVA range, typically around 350-365 nm.[2][3] This wavelength provides a good balance between efficient crosslinking and minimizing damage to the nucleic acids.
Q2: My crosslinking efficiency is low. What are the common causes?
A2: Low crosslinking efficiency can stem from several factors:
-
Suboptimal UV exposure: Incorrect wavelength, insufficient UV dose, or excessive distance from the UV source can all lead to poor efficiency.
-
Reagent degradation: Psoralen-C2 phosphoramidite is sensitive to moisture and should be stored properly. Ensure it is fresh and handled under anhydrous conditions during oligonucleotide synthesis.
-
Incorrect buffer components: Components in your reaction buffer may quench the photoreaction. It is advisable to perform crosslinking in a simple buffer system like PBS or TE buffer.
-
Poor intercalation: The psoralen moiety must intercalate between the DNA or RNA bases for crosslinking to occur. Ensure your experimental conditions (e.g., salt concentration, temperature) favor duplex or triplex formation.
Q3: Can psoralen photoadducts be reversed?
A3: Yes, diadducts formed by psoralen crosslinking can be photoreversed by exposure to short-wavelength UV light, typically around 254 nm.[2] Monoadducts, however, are not reversible.
Troubleshooting Guide: Psoralen-C2 Crosslinking
| Problem | Possible Cause | Solution |
| Low or no crosslinking product observed on a gel | Insufficient UV exposure (time or intensity). | Optimize UV exposure time and ensure the lamp is calibrated and providing the correct wavelength (350-365 nm). |
| Degradation of Psoralen-C2 reagent. | Use a fresh aliquot of Psoralen-C2 phosphoramidite for oligonucleotide synthesis. Store reagents as recommended by the manufacturer. | |
| Inefficient intercalation of psoralen. | Adjust buffer conditions (e.g., increase salt concentration) to stabilize the nucleic acid duplex or triplex. | |
| High variability between replicate experiments | Inconsistent UV lamp output or sample distance. | Standardize the distance of samples from the UV source and warm up the lamp before use to ensure stable output. |
| Pipetting errors or inconsistent sample concentration. | Use calibrated pipettes and accurately quantify nucleic acid concentrations before the experiment. | |
| Formation of unexpected bands on a gel | Non-specific crosslinking or DNA damage. | Reduce UV exposure time or intensity. Ensure the use of the correct UVA wavelength, as shorter wavelengths can cause more damage. |
| Presence of contaminants in the sample. | Purify the oligonucleotide samples before the crosslinking reaction. |
Experimental Protocol: Psoralen-UVA Crosslinking of Oligonucleotides
-
Sample Preparation:
-
Synthesize and purify the Psoralen-C2 modified oligonucleotide and its complementary target strand.
-
Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry.
-
Anneal the oligonucleotides by mixing them in a 1:1 molar ratio in an appropriate buffer (e.g., 1x PBS), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
-
UV Crosslinking:
-
Place the annealed sample in a quartz cuvette or on a UV-transparent plate.
-
Position the sample at a fixed distance from a 365 nm UV lamp. A common setup is placing the sample on ice in a Stratalinker 2400.[5]
-
Irradiate the sample with 365 nm UV light. The optimal energy dose may need to be determined empirically but often falls in the range of 1-5 J/cm².
-
-
Analysis:
-
Analyze the crosslinking efficiency by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by staining with a nucleic acid stain (e.g., SYBR Gold) or by autoradiography if one of the oligonucleotides is radiolabeled. The crosslinked product will migrate slower than the individual strands.
-
Data Presentation: Psoralen-C2 Crosslinking Efficiency
| Sample ID | UV Dose (J/cm²) | % Crosslinked Product | Standard Deviation |
| Control (No UV) | 0 | 0 | 0 |
| Experiment 1 | 1 | 25.3 | 2.1 |
| Experiment 2 | 2 | 48.7 | 3.5 |
| Experiment 3 | 3 | 65.1 | 4.2 |
Visualization: Psoralen-C2 Crosslinking Workflow
Caption: Workflow for Psoralen-C2 mediated nucleic acid crosslinking.
Section 2: CEP Peptide Experimental Variability and Reproducibility
C-terminally Encoded Peptides (CEPs) are a family of small signaling peptides in plants that regulate processes like nitrogen uptake, root development, and symbiosis.[6][7] Bioassays with synthetic CEP peptides can be prone to variability if not carefully controlled.
Frequently Asked Questions (FAQs)
Q1: My synthetic CEP peptide shows no biological activity. What could be the reason?
A1: Several factors can contribute to a lack of activity:
-
Peptide Quality: Ensure the synthetic peptide has the correct sequence, is of high purity, and has been correctly folded or modified if necessary (e.g., hydroxylation of proline residues, which can be critical for activity).[8]
-
Peptide Degradation: Peptides are susceptible to degradation by proteases. Use sterile, protease-free solutions and consider including protease inhibitors in your experimental setup if appropriate.
-
Incorrect Concentration: Verify the concentration of your peptide stock solution. It's also important to perform a dose-response curve to find the optimal working concentration.
-
Assay Conditions: The pH, temperature, and media composition can all influence peptide activity and the response of the biological system.
Q2: I'm observing high variability in root growth assays with CEP peptides. How can I improve reproducibility?
A2: High variability in root growth assays is common. To improve reproducibility:
-
Homogeneous Seedlings: Start with seeds of a uniform size and germinate them under controlled conditions to ensure synchronous development. Select seedlings of a similar size for the assay.[9]
-
Standardized Growth Conditions: Use a consistent growth medium, light intensity, photoperiod, and temperature for all experiments.
-
Precise Treatment Application: Ensure that the CEP peptide is applied uniformly to all seedlings. For agar plate assays, ensure the peptide is evenly distributed in the medium.
Q3: How do I choose the right control for my CEP peptide experiment?
A3: A proper control is essential. Consider using:
-
A mock treatment: The same solvent used to dissolve the peptide (e.g., sterile water or DMSO) should be used as a negative control.
-
A scrambled peptide: A peptide with the same amino acid composition as the active CEP but in a random sequence can be a good negative control to ensure the observed effect is sequence-specific.
-
A known inactive peptide: If available, a related but biologically inactive peptide can also serve as a negative control.
Troubleshooting Guide: CEP Peptide Bioassays
| Problem | Possible Cause | Solution |
| No observable phenotype (e.g., no change in root length) | Inactive peptide (purity, modification, degradation). | Verify peptide quality with the manufacturer. Use fresh, sterile stock solutions. Perform a dose-response curve. |
| Insufficient treatment duration. | Optimize the duration of the peptide treatment. Some effects may take several days to become apparent. | |
| Plant insensitivity or developmental stage. | Ensure the plant species/ecotype is responsive to the specific CEP peptide. Use plants at the appropriate developmental stage for the assay. | |
| High variability between replicates | Inconsistent seedling size or developmental stage. | Synchronize seed germination and select uniformly sized seedlings for the experiment. |
| Non-uniform application of the peptide. | Ensure even mixing of the peptide in the growth medium. For liquid cultures, ensure adequate agitation. | |
| Environmental fluctuations in the growth chamber. | Monitor and control light, temperature, and humidity in the growth environment. | |
| Unexpected or off-target effects | Peptide concentration is too high (toxic effects). | Perform a dose-response curve to identify the optimal, non-toxic concentration range. |
| Contamination of peptide stock or growth medium. | Use sterile techniques and sterile, high-purity reagents. |
Experimental Protocol: CEP Peptide Root Growth Assay
-
Peptide Preparation:
-
Synthesize or purchase a high-purity CEP peptide (e.g., AtCEP1).
-
Prepare a sterile stock solution (e.g., 1 mM in sterile water) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Seedling Preparation:
-
Sterilize seeds (e.g., Arabidopsis thaliana) and plate them on a suitable growth medium (e.g., 0.5x MS agar).
-
Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with controlled light and temperature conditions.
-
-
Treatment Application:
-
After a set period of initial growth (e.g., 4-5 days), transfer seedlings of uniform size to new plates containing the growth medium supplemented with the CEP peptide at various concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM).
-
Include a mock-treated control and potentially a scrambled peptide control.
-
-
Data Collection and Analysis:
-
Grow the seedlings for an additional period (e.g., 5-7 days).
-
At the end of the experiment, carefully remove the seedlings and scan the plates.
-
Measure the primary root length and/or the number of lateral roots using image analysis software (e.g., ImageJ).
-
Perform statistical analysis to determine the significance of the observed effects.
-
Data Presentation: Effect of CEP1 Peptide on Primary Root Length
| Treatment | Concentration (µM) | Mean Primary Root Length (cm) | Standard Error |
| Mock Control | 0 | 5.2 | 0.3 |
| Scrambled Peptide | 1 | 5.1 | 0.4 |
| CEP1 Peptide | 0.1 | 4.8 | 0.3 |
| CEP1 Peptide | 1 | 3.5 | 0.2 |
| CEP1 Peptide | 10 | 2.1 | 0.2 |
Visualization: CEP Peptide Signaling Pathway
Caption: A simplified model of the CEP peptide signaling pathway in response to nitrogen deficiency.
References
- 1. polyorginc.com [polyorginc.com]
- 2. genelink.com [genelink.com]
- 3. glenresearch.com [glenresearch.com]
- 4. 5' C2 Psoralen - 1 modification [eurogentec.com]
- 5. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CEP hormones at the nexus of nutrient acquisition and allocation, root development, and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Different Pathways Act Downstream of the CEP Peptide Receptor CRA2 to Regulate Lateral Root and Nodule Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Application of Synthetic Peptide CEP1 Increases Nutrient Uptake Rates Along Plant Roots [frontiersin.org]
Adjusting UVA dose for optimal Psoralen-c 2 cep activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Psoralen-c2 cep in their experiments. The information is designed to address specific issues related to adjusting the UVA dose for optimal activation and successful crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is Psoralen-c2 cep and how is it activated?
A1: Psoralen-c2 cep is a phosphoramidite derivative of psoralen, designed for incorporation into oligonucleotides. Psoralens are photosensitive compounds that, upon activation by long-wave ultraviolet (UVA) light (typically around 350-365 nm), can form covalent bonds with pyrimidine bases (primarily thymine) in DNA or RNA.[1] This process, known as photoactivation, leads to the formation of monoadducts and interstrand crosslinks (ICLs), which can be utilized in various research applications, including the study of DNA repair, antisense therapy, and targeted gene modification.[2][3]
Q2: What is the optimal UVA wavelength for activating Psoralen-c2 cep?
A2: The optimal UVA wavelength for activating most psoralen compounds, including those used in oligonucleotide modifications, is in the range of 350-365 nm.[1][4] It is crucial to use a UVA light source that emits within this specific range to ensure efficient photoactivation while minimizing potential damage to the nucleic acids from shorter wavelength UV light.
Q3: How can I quantify the efficiency of Psoralen-c2 cep crosslinking?
A3: The efficiency of psoralen-oligonucleotide crosslinking can be quantified using several methods:
-
Denaturing Gel Electrophoresis: This is a common method where the crosslinked duplex DNA is subjected to denaturing conditions (e.g., heat or high pH). Crosslinked strands will remain together and migrate slower than the non-crosslinked single strands, allowing for quantification of the crosslinked product by band intensity.
-
Fluorescence-Based Assays: If one of the oligonucleotides is fluorescently labeled, the crosslinking efficiency can be determined by measuring the fluorescence of the crosslinked duplex band on a gel.[5]
-
HPLC Analysis: High-performance liquid chromatography can be used to separate crosslinked from non-crosslinked species, providing a quantitative measure of the reaction products.
-
Click Chemistry-Based Methods: Novel psoralen analogs with "clickable" functional groups allow for the attachment of reporter molecules (e.g., fluorophores) after the crosslinking reaction, enabling sensitive detection and quantification.[2][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no crosslinking efficiency | Inadequate UVA Dose: The total energy delivered to the sample is insufficient to activate the psoralen. | 1. Increase Irradiation Time: Gradually increase the duration of UVA exposure. 2. Increase UVA Intensity: If your light source has adjustable intensity, incrementally increase the power. 3. Calibrate Your UVA Source: Ensure the output of your UVA lamp is within the expected range using a UVA meter. |
| Incorrect UVA Wavelength: The emission spectrum of the UVA source is outside the optimal range for psoralen activation (350-365 nm). | 1. Verify Lamp Specifications: Check the manufacturer's specifications for your UVA lamp. 2. Use a Filter: If using a broad-spectrum source, use a filter to isolate the desired wavelength range. | |
| Suboptimal Psoralen-c2 cep Concentration: The concentration of the psoralen-modified oligonucleotide may be too low for efficient intercalation and crosslinking. | 1. Optimize Oligonucleotide Concentration: Perform a concentration titration to find the optimal concentration for your specific target sequence. | |
| Inefficient Intercalation: The sequence context of the target site may not be favorable for psoralen intercalation. Psoralens preferentially intercalate at 5'-TA sequences.[2] | 1. Redesign Oligonucleotide: If possible, design the psoralen-modified oligonucleotide to target a more favorable sequence. | |
| Degraded Psoralen-c2 cep: The phosphoramidite or the synthesized oligonucleotide may have degraded over time or due to improper storage. | 1. Use Fresh Reagents: Synthesize a fresh batch of the psoralen-modified oligonucleotide. 2. Proper Storage: Store Psoralen-c2 cep phosphoramidite and oligonucleotides as recommended by the supplier, typically at -20°C and protected from light. | |
| Non-specific crosslinking or sample degradation | Excessive UVA Dose: Over-exposure to UVA can lead to DNA damage and non-specific reactions. | 1. Reduce Irradiation Time/Intensity: Perform a time-course or dose-response experiment to find the optimal UVA exposure that maximizes specific crosslinking while minimizing damage. |
| Presence of Contaminants: Contaminants in the reaction buffer or on the labware can interfere with the photochemical reaction. | 1. Use High-Purity Reagents: Ensure all buffers and reagents are of high purity. 2. Clean Labware Thoroughly: Use UV-transparent cuvettes or plates and ensure they are clean. | |
| Inconsistent results between experiments | Variable UVA Lamp Output: The intensity of UVA lamps can decrease over time, leading to variability in the delivered dose. | 1. Regularly Calibrate UVA Source: Monitor the output of your UVA lamp before each experiment. 2. Warm-up Lamp: Allow the UVA lamp to warm up for a sufficient amount of time before starting the irradiation to ensure a stable output. |
| Inconsistent Sample Geometry: Variations in the distance from the light source, sample volume, or the type of reaction vessel can alter the actual UVA dose received by the sample. | 1. Standardize Experimental Setup: Use a fixed geometry for all experiments, including the distance from the lamp and the type of sample holder. |
Experimental Protocols
General Protocol for UVA Crosslinking of a Psoralen-c2 cep-Modified Oligonucleotide
-
Oligonucleotide Annealing:
-
Prepare a solution containing the Psoralen-c2 cep-modified oligonucleotide and its complementary target strand in an appropriate annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
Heat the solution to 95°C for 5 minutes.
-
Allow the solution to cool slowly to room temperature to facilitate proper annealing of the duplex.
-
-
UVA Irradiation:
-
Place the annealed oligonucleotide solution in a UV-transparent container (e.g., quartz cuvette or a specific type of microplate).
-
Position the sample at a fixed distance from a UVA light source emitting at 365 nm.
-
Irradiate the sample for a predetermined amount of time. It is highly recommended to perform a time-course experiment (e.g., 0, 1, 5, 10, 20 minutes) to determine the optimal irradiation time.
-
-
Analysis of Crosslinking:
-
Add an equal volume of a denaturing loading buffer (e.g., containing formamide and EDTA) to the irradiated sample.
-
Heat the sample at 95°C for 5 minutes to denature non-crosslinked duplexes.
-
Immediately place the sample on ice.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands using an appropriate method (e.g., staining with a nucleic acid stain or fluorescence imaging if one of the strands is labeled). The crosslinked product will appear as a slower-migrating band compared to the single-stranded oligonucleotides.
-
Visualizations
Caption: Psoralen-c2 cep activation pathway.
Caption: Troubleshooting workflow for low crosslinking.
References
- 1. researchgate.net [researchgate.net]
- 2. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen Crosslinking In Vitro [scott-saunders.github.io]
- 5. researchgate.net [researchgate.net]
- 6. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to Psoralen-c 2 cep treatment in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Psoralen-c2 treatment in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Psoralen-c2?
Psoralen-c2, like other psoralen derivatives, acts as a photosensitizing agent. Its primary mechanism involves intercalating into the DNA double helix. Upon exposure to Ultraviolet A (UVA) radiation, Psoralen-c2 forms covalent bonds with pyrimidine bases, particularly thymine, leading to the formation of monoadducts and interstrand cross-links (ICLs) in the DNA.[1][2] These ICLs are highly cytotoxic as they block DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).[1][2]
Q2: My cells are no longer responding to Psoralen-c2/UVA treatment. What are the potential mechanisms of resistance?
Resistance to Psoralen-c2 treatment can arise from several cellular adaptations. The two most common mechanisms are:
-
Increased DNA Repair Capacity: Cells can upregulate specific DNA repair pathways to remove the Psoralen-c2-induced DNA adducts and ICLs more efficiently. The key pathways involved are the Nucleotide Excision Repair (NER) and Base Excision Repair (BER) pathways.[1][3] Enhanced activity of these pathways can reduce the cytotoxic effect of the treatment.
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell.[4] Overexpression of P-glycoprotein (P-gp), also known as ABCB1, has been implicated in reducing the intracellular concentration of psoralens, thereby conferring resistance.
Q3: How can I determine if my resistant cell line has increased drug efflux?
You can assess drug efflux activity using several methods. A common approach is to measure the activity of ABC transporters. This can be done by:
-
Flow Cytometry-based Efflux Assays: This involves incubating the cells with a fluorescent substrate of the ABC transporter in the presence and absence of a known inhibitor. A higher fluorescence signal in the presence of the inhibitor indicates increased efflux activity.
-
ATPase Assays: The activity of ABC transporters is fueled by ATP hydrolysis. An increase in ATPase activity in the presence of a substrate can be measured to determine the transporter's activity.
Q4: What are the key signaling pathways affected by Psoralen-c2 treatment?
Psoralen-c2 and UVA treatment can modulate several signaling pathways, including:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: Psoralen-UVA treatment can lead to the phosphorylation of the EGFR, which can alter its ability to bind to its ligand and inhibit its tyrosine kinase activity.
-
AP-1, NF-κB, and MAPK Pathways: These pathways are involved in inflammation and cell survival. Psoralen has been shown to inhibit the activation of these pathways, which may contribute to its therapeutic effects.
Troubleshooting Guides
Problem: Decreased sensitivity to Psoralen-c2/UVA treatment.
Possible Cause 1: Development of a resistant cell population.
-
Suggested Action:
-
Confirm Resistance: Perform a dose-response experiment to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Isolate Clonal Populations: If you have a mixed population, consider isolating single-cell clones to obtain a homogeneously resistant cell line for further investigation.
-
Possible Cause 2: Sub-optimal Psoralen-c2 concentration or UVA dose.
-
Suggested Action:
-
Titrate Psoralen-c2 and UVA: Systematically vary the concentration of Psoralen-c2 and the dose of UVA to ensure you are using an optimal combination for your specific cell line.
-
Verify Drug Integrity: Ensure that your stock solution of Psoralen-c2 has not degraded.
-
Problem: High variability in experimental results.
Possible Cause 1: Inconsistent UVA light source.
-
Suggested Action:
-
Calibrate UVA Source: Regularly calibrate your UVA light source to ensure consistent and accurate dosing.
-
Standardize Distance: Maintain a fixed distance between the light source and your cells for all experiments.
-
Possible Cause 2: Cell culture inconsistencies.
-
Suggested Action:
-
Maintain Consistent Cell Density: Seed cells at the same density for all experiments, as confluency can affect treatment response.
-
Use Low Passage Number Cells: Use cells with a low passage number to minimize genetic drift and phenotypic changes.
-
Quantitative Data
Table 1: Cytotoxicity of Psoralen and Isopsoralen in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines. [5]
| Compound | Cell Line | Type | IC50 (µg/mL) | Resistance Factor (RF) |
| Psoralen | KB | Sensitive | 88.1 | |
| KBv200 | MDR | 86.6 | 0.98 | |
| K562 | Sensitive | 24.4 | ||
| K562/ADM | MDR | 62.6 | 2.57 | |
| Isopsoralen | KB | Sensitive | 61.9 | |
| KBv200 | MDR | 49.4 | 0.80 | |
| K562 | Sensitive | 49.6 | ||
| K562/ADM | MDR | 72.0 | 1.45 |
Resistance Factor (RF) is calculated as IC50 (Resistant Line) / IC50 (Sensitive Line). A value close to 1 indicates a lack of cross-resistance.
Experimental Protocols
Protocol 1: Generation of a Psoralen-c2 Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.
-
Determine the initial IC50: Perform a dose-response curve for the parental cell line to determine the initial IC50 of Psoralen-c2/UVA.
-
Initial Exposure: Treat the parental cells with a starting concentration of Psoralen-c2/UVA equivalent to the IC10-IC20.
-
Recovery and Expansion: After treatment, wash the cells and culture them in a drug-free medium until the population recovers.
-
Stepwise Dose Escalation: Once the cells are confluent, passage them and increase the Psoralen-c2/UVA dose by a factor of 1.5 to 2.[6]
-
Repeat Cycles: Repeat the cycle of treatment, recovery, and dose escalation for several months.
-
Characterize Resistant Line: Periodically, determine the IC50 of the treated population to monitor the development of resistance. A stable, resistant cell line should exhibit a significantly higher IC50 compared to the parental line.
Protocol 2: Assessment of DNA Interstrand Cross-links using the Comet Assay
The comet assay (single-cell gel electrophoresis) can be modified to detect DNA interstrand cross-links.
-
Cell Treatment: Treat both sensitive and resistant cells with Psoralen-c2 and UVA.
-
Irradiation for Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays or gamma rays to introduce random single-strand breaks.
-
Cell Lysis and Electrophoresis: Embed the cells in agarose on a slide, lyse them to remove membranes and proteins, and then subject them to electrophoresis under alkaline conditions.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize it under a microscope. The presence of ICLs will reduce the migration of DNA out of the nucleus, resulting in a smaller "comet tail."[7] The extent of tail reduction is proportional to the number of ICLs.
Protocol 3: Western Blot Analysis of ABCB1 (P-glycoprotein)
This protocol is for determining the expression level of the ABCB1 transporter.
-
Protein Extraction: Lyse the sensitive and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for ABCB1.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between sensitive and resistant cells.
Visualizations
Caption: Signaling pathways affected by Psoralen-UVA treatment.
Caption: Workflow for generating and characterizing a resistant cell line.
Caption: Logical relationship of Psoralen-c2 resistance mechanisms.
References
- 1. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC–MS/MS for the Detection of DNA Interstrand Cross-Links Formed by 8-Methoxypsoralen and UVA Irradiation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of DNA base and nucleotide excision repair activities in mammalian cells and tissues using the comet assay--a methodological overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Psoralen reverses docetaxel-induced multidrug resistance in A549/D16 human lung cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Validation & Comparative
Psoralen-C2 CEP vs. Amotosalen: A Comparative Guide for Pathogen Inactivation
A Note on Comparability:
A direct comparison between Psoralen-C2 CEP and amotosalen for the purpose of pathogen inactivation in blood products is not feasible based on currently available scientific literature and commercial information. While both are psoralen derivatives, their intended applications appear to be vastly different.
-
Amotosalen is the active compound in the FDA and CE-marked INTERCEPT™ Blood System, a well-established technology for pathogen reduction in platelet and plasma components. Extensive research and clinical data support its use in transfusion medicine.
-
Psoralen-C2 CEP (2-[4'-(hydroxymethyl)-4,5',8-trimethylpsoralen]-ethyl-1-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite) is a chemical reagent, specifically a phosphoramidite, used for the synthesis of modified oligonucleotides[1][2][3][4][5]. Its application lies in laboratory research, enabling the site-specific incorporation of a psoralen molecule into a DNA or RNA strand. This is valuable for studies on DNA cross-linking, DNA repair mechanisms, and other molecular biology applications[6]. There is no evidence to suggest that Psoralen-C2 CEP is used or has been developed for large-scale pathogen inactivation of blood products for transfusion.
Therefore, this guide will provide a comprehensive overview of amotosalen for pathogen inactivation, a topic for which there is a wealth of experimental data.
Amotosalen-Based Pathogen Inactivation: The INTERCEPT™ Blood System
Amotosalen, in conjunction with ultraviolet A (UVA) light, forms the basis of the INTERCEPT™ Blood System, a proactive measure to enhance the safety of transfused blood components by inactivating a broad range of pathogens[7][8].
Mechanism of Action
The pathogen inactivation process with amotosalen and UVA light is a photochemical reaction that targets the nucleic acids (DNA and RNA) of pathogens[9][10][11]. The mechanism can be broken down into the following steps:
-
Intercalation: Amotosalen, a synthetic psoralen, is a small, planar molecule that can readily cross cellular and viral membranes. Once inside a pathogen or a leukocyte, it intercalates into the helical regions of DNA and RNA[7][12].
-
Photoactivation and Covalent Bonding: Upon illumination with UVA light (320-400 nm), the intercalated amotosalen becomes activated. This activation leads to the formation of covalent bonds with pyrimidine bases (thymine, cytosine, and uracil) in the nucleic acid strands[11][13].
-
Cross-linking: With continued UVA exposure, a second photoreaction can occur, resulting in the formation of interstrand cross-links. These cross-links effectively prevent the separation of the nucleic acid strands, thereby blocking replication, transcription, and repair mechanisms[11][12]. This ultimately renders the pathogen incapable of causing infection and inactivates residual donor leukocytes, which can help prevent transfusion-associated graft-versus-host disease (TA-GVHD)[8][14].
Pathogen Inactivation Efficacy
The INTERCEPT Blood System has demonstrated high efficacy in inactivating a wide array of pathogens, including viruses, bacteria, and parasites. The level of inactivation is typically measured as a log reduction factor (LRF), which represents the difference in the infectious titer before and after treatment[15].
| Pathogen Category | Pathogen | Mean Log Reduction (Plasma) | Mean Log Reduction (Platelets) |
| Enveloped Viruses | Human Immunodeficiency Virus (HIV-1) | ≥6.2 | >5.7 |
| Hepatitis B Virus (HBV) | ≥4.4 | >4.6 | |
| Hepatitis C Virus (HCV) | ≥4.5 | >5.0 | |
| West Nile Virus (WNV) | >6.9 | >6.5 | |
| SARS-CoV-2 | >3.32 | Not specified | |
| Non-Enveloped Viruses | Hepatitis A Virus (HAV) | Resistant | Resistant |
| Parvovirus B19 | ~2.1 | ~2.1 | |
| Gram-Positive Bacteria | Staphylococcus aureus | >6.2 | >6.6 |
| Streptococcus pyogenes | Not specified | >6.8 | |
| Bacillus cereus (vegetative) | Not specified | >5.5 | |
| Gram-Negative Bacteria | Escherichia coli | >6.4 | >6.4 |
| Klebsiella pneumoniae | >6.0 | >5.6 | |
| Yersinia enterocolitica | ≥6.6 | >5.9 | |
| Spirochetes | Treponema pallidum (Syphilis) | ≥5.4 | 6.8 - 7.0 |
| Borrelia burgdorferi (Lyme disease) | ≥9.9 | >6.9 | |
| Parasites | Plasmodium falciparum (Malaria) | >6.5 | >6.5 |
| Trypanosoma cruzi (Chagas disease) | >6.7 | >6.7 | |
| Babesia microti | ≥4.9 | ≥4.9 |
Note: Data compiled from multiple sources[14][15][16][17][18]. Log reduction values can vary based on the specific experimental conditions.
Experimental Protocol: The INTERCEPT™ Blood System Workflow
The process for pathogen inactivation of platelets or plasma using the INTERCEPT™ Blood System generally follows these steps[7][19]:
-
Component Preparation: A unit of apheresis or pooled buffy coat platelets, or a unit of plasma is prepared according to standard blood banking procedures.
-
Amotosalen Addition: A precise volume of amotosalen solution is aseptically added to the blood component. The final concentration of amotosalen is typically 150 µM[7][20].
-
UVA Illumination: The blood component containing amotosalen is then transferred to a specialized illumination bag and placed in a UVA illumination device. It is exposed to a controlled dose of UVA light (approximately 3 J/cm²) for a defined period[7][19].
-
Compound Adsorption Device (CAD): Following illumination, the treated blood component is passed through a compound adsorption device (CAD). The CAD contains a resin that removes residual amotosalen and its free photoproducts to minimize any potential patient exposure[7][21].
-
Final Product and Storage: The final pathogen-reduced blood component is then transferred to a storage container and is ready for transfusion. Pathogen-reduced platelets can be stored for up to 7 days[22].
Impact on Blood Component Quality
While amotosalen treatment is highly effective for pathogen inactivation, it can have some effects on the quality and function of platelets and plasma.
Platelets:
Numerous studies have investigated the in vitro and in vivo effects of amotosalen/UVA treatment on platelets. Generally, treated platelets exhibit signs of increased storage lesion compared to untreated platelets[12].
| Parameter | Effect of Amotosalen/UVA Treatment |
| Platelet Aggregation | Reduced response to agonists like collagen and thrombin[23]. |
| Corrected Count Increment (CCI) | 1-hour and 24-hour CCIs are often lower compared to conventional platelets[22][24]. |
| Platelet Survival | Accelerated clearance from circulation has been observed in some studies[23]. |
| Apoptosis Markers | Increased expression of pro-apoptotic proteins like Bak[23]. |
| Metabolism | Increased glucose consumption and lactate production[12]. |
| Protein Profile | Alterations in the platelet proteome have been reported, with changes in proteins related to catalytic activity and binding capacity[12][25]. For instance, Platelet Endothelial Aggregation Receptor 1 (PEAR-1) levels were found to be decreased[25]. |
| Clinical Efficacy | Despite the observed in vitro changes and lower CCIs, large clinical trials like the SPRINT trial have shown that amotosalen-treated platelets are hemostatically equivalent to conventional platelets for the prevention of bleeding in thrombocytopenic patients[24][26][27]. |
Plasma:
The photochemical treatment has a lesser impact on the protein composition of plasma compared to the cellular components of platelets. Studies have shown that while there are some reductions in the activity of certain coagulation factors, the levels generally remain within the therapeutic range[28]. Proteomic analyses have not detected major alterations in the plasma protein expression pattern following treatment[10].
Signaling Pathways and Other Cellular Effects
Research has indicated that amotosalen/UVA treatment can induce p38 MAPK activation and caspase-3 cleavage in platelets, contributing to the observed increase in apoptosis[23]. Furthermore, the treatment can lead to the shedding of Glycoprotein Ib (GpIb), a key receptor for platelet adhesion[23]. It has also been shown that psoralen and UVA light can directly affect cell signaling by altering the packing of the plasma membrane, which can impact pathways like the phosphatidylinositol 3-kinase (PI3K) signal transduction[9].
References
- 1. polyorginc.com [polyorginc.com]
- 2. PSORALEN-C 2 CEP CAS#: 126221-83-8 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Psoralen C2 Phosphoramidite - 100 µmol [eurogentec.com]
- 6. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogen Inactivation of Platelet and Plasma Blood Components for Transfusion Using the INTERCEPT Blood System™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle.net [moodle.net]
- 9. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Immunogenicity of Adjuvanted Psoralen-Inactivated SARS-CoV-2 Vaccines and SARS-CoV-2 Spike Protein DNA Vaccines in BALB/c Mice [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Psoralen inactivation of influenza and herpes simplex viruses and of virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interceptbloodsystem.com [interceptbloodsystem.com]
- 15. Inactivation of a broad spectrum of viruses and parasites by photochemical treatment of plasma and platelets using amotosalen and ultraviolet A light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. intercept-usa.com [intercept-usa.com]
- 17. researchgate.net [researchgate.net]
- 18. Amotosalen and ultraviolet A light treatment efficiently inactivates severe acute respiratory syndrome coronavirus 2 (SARS‐CoV‐2) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apheresis frozen plasma, psoralen-treated | Professional Education [professionaleducation.blood.ca]
- 20. Therapeutic efficacy of platelet transfusion treated with amotosalen/UVA pathogen inactivation technology (INTERCEPTTM Blood System) in acute myeloid leukemia patients undergoing chemotherapy with curative intent: a single center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CA2221605C - Methods and devices for the removal of psoralens from blood products - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. Amotosalen/ultraviolet A pathogen inactivation technology reduces platelet activatability, induces apoptosis and accelerates clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ashpublications.org [ashpublications.org]
- 25. bloodtransfusion.it [bloodtransfusion.it]
- 26. Clinical safety of platelets photochemically treated with amotosalen HCl and ultraviolet A light for pathogen inactivation: the SPRINT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. cdn.ymaws.com [cdn.ymaws.com]
- 28. Pathogen reduction of blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Psoralen-Induced DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods used to validate DNA damage induced by psoralen compounds. Psoralens are potent DNA crosslinking agents that, upon photoactivation by UVA light, form monoadducts and interstrand crosslinks (ICLs), leading to the blockage of transcription and replication, ultimately triggering cell cycle arrest and apoptosis.[1] This guide details the primary methodologies for quantifying psoralen-induced DNA damage, presents supporting experimental data, and outlines detailed protocols for key assays.
Comparison of Key Validation Methods
The validation of psoralen-induced DNA damage predominantly relies on two established techniques: the Comet assay and the γ-H2AX immunofluorescence assay. A newer approach utilizing "click chemistry" offers a more direct and quantifiable method. The table below summarizes a comparison of these key methods.
| Feature | Comet Assay (Alkaline) | γ-H2AX Assay | Click Chemistry with Psoralen Analogs |
| Principle | Measures DNA strand breaks and alkali-labile sites by visualizing the migration of DNA from the nucleus in an electric field. ICLs reduce DNA migration.[2][3] | Detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs) that form as intermediates during the repair of ICLs.[1] | Utilizes a modified psoralen with a bioorthogonal handle (e.g., an alkyne) that allows for fluorescent labeling of DNA adducts for direct quantification.[4][5] |
| Type of Damage Detected | Primarily DNA single- and double-strand breaks. Modified versions can infer ICLs by measuring the reduction in induced strand break migration. | Indirectly measures ICLs by detecting the cellular DNA damage response (DSBs). | Directly quantifies psoralen-DNA monoadducts and ICLs. |
| Sensitivity | Sensitive for detecting strand breaks.[2] | Considered more sensitive than the comet assay for detecting the cellular response to crosslinking agents. | High sensitivity for direct adduct detection.[4] |
| Throughput | Can be adapted for medium to high throughput. | High-throughput capabilities, especially with imaging flow cytometry. | Adaptable for high-throughput screening.[4] |
| Advantages | Relatively inexpensive and provides information on DNA integrity at the single-cell level. | Highly specific for DSBs and provides a robust measure of the cellular response to DNA damage. Can be automated for high-throughput analysis. | Allows for direct visualization and quantification of psoralen adducts, offering high specificity and the potential for multiplexing.[4] |
| Disadvantages | Indirectly measures ICLs, and results can be influenced by other types of DNA damage. Can be labor-intensive and requires specialized equipment.[3][4] | Does not directly measure the initial psoralen-DNA adduct but rather a downstream cellular response. | Requires the synthesis of modified psoralen analogs. |
Quantitative Data Summary
The following tables present a summary of quantitative data extracted from studies investigating psoralen-induced DNA damage.
Table 1: Dose-Dependent Induction of DNA Damage by 8-Methoxypsoralen (8-MOP) and UVA
| 8-MOP Concentration (µM) | UVA Dose (J/cm²) | DNA Migration (Tail Moment) |
| 10 | 0.05 | Reduced migration observed |
| 25 | 0.05 | Further reduction in migration |
| 50 | 0.05 | Significant reduction in migration |
| 100 | 0.05 | Maximal reduction in migration |
Data adapted from a study on PUVA-induced ICLs in HaCaT cells using a modified comet assay. A clear dose-responsive reduction in DNA migration is observed with increasing 8-MOP concentrations at a fixed UVA dose, indicating an increase in ICL formation.[2]
Table 2: Comparison of ICL Induction by 8-MOP and a Clickable Psoralen Analog (8-POP)
| Psoralen Compound (50 µM) | UVA (100 J/m²) | H₂O₂ (200 µM) | Visual Comet Score (Arbitrary Units) |
| DMSO (Vehicle) | - | - | ~10 |
| DMSO (Vehicle) | - | + | ~150 |
| 8-MOP | + | + | ~80 |
| 8-POP | + | + | ~60 |
Data adapted from a study comparing the ICL-inducing ability of 8-MOP and 8-propargyloxypsoralen (8-POP) using a modified alkaline comet assay. The lower comet score for 8-POP indicates a greater reduction in DNA migration, suggesting it more readily induces DNA ICLs compared to 8-MOP.[4]
Signaling Pathway of Psoralen-Induced DNA Damage
Psoralen-induced ICLs are significant blockades to DNA replication and transcription.[1] The cellular response to this damage involves a complex signaling cascade, primarily initiated by the ATR (Ataxia-Telangiectasia and Rad3-related) kinase. ATR is activated by the stalled replication forks caused by the ICLs. This leads to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53.[1] Activated p53 can then induce cell cycle arrest, typically at the G1/S border, to allow time for DNA repair, or trigger apoptosis if the damage is too severe.[1]
Caption: Psoralen-induced DNA damage signaling pathway.
Experimental Workflows and Protocols
Modified Alkaline Comet Assay for ICL Detection
This workflow outlines the key steps in the modified alkaline comet assay used to detect psoralen-induced ICLs. The principle is that ICLs will reduce the amount of DNA migration (the "comet tail") that is induced by a secondary DNA damaging agent like hydrogen peroxide (H₂O₂).
Caption: Workflow for the modified alkaline Comet assay.
Detailed Protocol: Modified Alkaline Comet Assay
Adapted from protocols used for detecting psoralen-induced ICLs.[2][4]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or HaCaT) in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentration of psoralen compound (e.g., 50 µM 8-MOP) for 1 hour at 37°C in the dark.
-
Wash the cells thoroughly with PBS.
-
-
UVA Irradiation:
-
Place the plate on ice and irradiate with UVA light (365 nm) at the desired dose (e.g., 100 J/m²).
-
-
Induction of Single-Strand Breaks:
-
Treat the cells with 200 µM H₂O₂ in PBS for 15 minutes at 37°C.
-
-
Slide Preparation and Lysis:
-
Harvest the cells by trypsinization and resuspend in PBS.
-
Mix approximately 1 x 10⁵ cells with low melting point agarose and pipette onto a pre-coated microscope slide.
-
Immerse the slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl pH 10.5, 1% Triton X-100) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Wash the slides with distilled water.
-
Place the slides in an electrophoresis tank and submerge in freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA) for 60 minutes at 4°C to allow for DNA unwinding.
-
Perform electrophoresis at 30 V for 30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Neutralize the slides with a neutralization buffer (0.5 M Tris-HCl pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green I or ethidium bromide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Score at least 50-100 comets per sample using image analysis software to determine the tail moment.
-
γ-H2AX Immunofluorescence Assay
This workflow describes the detection of γ-H2AX foci, a surrogate marker for psoralen-induced DNA damage response.
Caption: Workflow for the γ-H2AX immunofluorescence assay.
Detailed Protocol: γ-H2AX Immunofluorescence Assay
This is a general protocol and may require optimization for specific cell types and antibodies.[6][7]
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with the psoralen compound and irradiate with UVA as described for the Comet assay.
-
Allow the cells to recover for a specific time (e.g., 1-24 hours) to allow for the formation of γ-H2AX foci.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash three times with PBS.
-
Block with 5% blocking solution (e.g., bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Note on "Psoralen-c2 cep": The information presented in this guide pertains to psoralen compounds in general, as no specific data for a compound named "Psoralen-c2 cep" was found in the scientific literature. Researchers interested in this specific compound should adapt the provided protocols and perform validation experiments to determine its specific activity.
References
- 1. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 7. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
A Comparative Analysis of Psoralen Derivatives: Unraveling Photoreactivity and Cellular Impacts
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Psoralen-C2-CE Phosphoramidite and other significant furanocoumarins. It delves into their mechanisms of action, supported by experimental data and detailed protocols, to offer a clear perspective on their relative performance and potential applications.
Psoralens, a class of naturally occurring furanocoumarins, are renowned for their photosensitizing properties, which are harnessed in PUVA (Psoralen + UVA) therapy for various skin disorders.[1] Their biological activity is primarily attributed to their ability to intercalate into DNA and, upon activation by UVA light, form covalent adducts with pyrimidine bases, leading to interstrand cross-links (ICLs).[2] This action inhibits DNA replication and transcription, ultimately inducing apoptosis.[3] While this is the canonical mechanism, emerging evidence suggests that psoralens also exert effects on cellular signaling pathways, including those mediated by tyrosine kinases.[3]
This guide will first clarify the nature of Psoralen-C2-CE Phosphoramidite and then proceed to a comparative analysis with other well-characterized furanocoumarins, focusing on their phototoxicity, DNA interaction, and impact on cellular signaling.
Psoralen-C2-CE Phosphoramidite: A Tool for Site-Specific DNA Modification
Psoralen-C2-CE Phosphoramidite is not a therapeutic agent in itself but rather a chemical reagent used in oligonucleotide synthesis. The "C2" designates a two-carbon spacer that connects the psoralen moiety to the phosphoramidite group, which enables its incorporation into a growing DNA or RNA chain during automated synthesis.[4] This allows for the precise placement of a psoralen molecule at a specific location within a nucleic acid sequence. Such psoralen-modified oligonucleotides are invaluable research tools for studying DNA structure, repair mechanisms, and drug-DNA interactions.[5][6] The psoralen within this molecule retains its fundamental photoreactive properties.
Comparative Efficacy of Furanocoumarins
The therapeutic efficacy and phototoxicity of furanocoumarins vary significantly based on their chemical structure, particularly whether they are linear or angular. Linear furanocoumarins, such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are generally more potent photosensitizers than angular furanocoumarins like angelicin.[7]
Quantitative Comparison of Furanocoumarin Activity
The following tables summarize key quantitative data from comparative studies on different furanocoumarins.
Table 1: DNA Adduct Formation by Psoralen Derivatives
| Furanocoumarin | UVA Dose (J/cm²) | Interstrand Cross-links (ICLs) per 10³ nucleotides | Monoadducts (MAs) per 10⁶ nucleotides | Reference |
| Amotosalen S59 | 0.5 - 10.0 | 3.9 - 12.8 | 215 - 19 (sum of 5 MAs) | [8] |
| 8-MOP | 0.5 - 10.0 | ~0.039 - 0.128 (estimated 100-fold less than S59) | 7.6 - 2.2, 1.9 - 9.9, 7.2 - 51 (for 3 different MAs) | [8] |
Table 2: Comparative Photomutagenicity of Furanocoumarins
| Furanocoumarin | Photomutagenicity Equivalency Factor (at 125 mJ/cm² UVA) | Relative Potency | Reference |
| 5-MOP | 1.0 (Reference) | Most potent | [9] |
| 8-MOP | 0.25 | 4-fold less potent than 5-MOP | [9] |
| Angelicin | 0.02 | 50-fold less potent than 5-MOP | [9] |
| Limettin | 0.02 | 50-fold less potent than 5-MOP | [9] |
Table 3: DNA Intercalation Affinity of Psoralen Derivatives
| Furanocoumarin | DNA Type | Dissociation Constant (KD) (M) | Reference |
| 8-MOP | AT-DNA | 1.1 x 10-3 | [10] |
| 8-MOP | Calf Thymus DNA | 1.3 x 10-3 | [10] |
| 5-MOP | AT-DNA | 1.8 x 10-4 | [10] |
| AMT | AT-DNA | 4.4 x 10-4 | [10] |
Signaling Pathways Modulated by Psoralens
Beyond direct DNA damage, psoralens have been shown to influence critical cellular signaling pathways.
DNA Damage and Repair Pathway
The primary mechanism of psoralen action is the induction of DNA lesions. Upon UVA irradiation, intercalated psoralen forms monoadducts and interstrand cross-links, which block DNA replication and transcription, ultimately triggering apoptosis.[11]
Inhibition of EGF Receptor Signaling
Photoactivated psoralens can inhibit the binding of epidermal growth factor (EGF) to its receptor (EGFR), a key player in cell proliferation.[12] This inhibition appears to be indirect, potentially through a psoralen-binding protein that then modifies the EGF receptor, reducing its affinity for EGF and inhibiting its tyrosine kinase activity.[13]
Experimental Protocols
Quantification of DNA Adducts by LC-MS/MS
This method allows for the simultaneous quantification of ICLs and monoadducts in human cells.[8]
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Human cells are cultured and treated with the desired concentration of the furanocoumarin (e.g., 8-MOP or amotosalen S59).
-
UVA Irradiation: Following incubation with the furanocoumarin, the cells are exposed to a specific dose of UVA light.
-
DNA Extraction: Genomic DNA is isolated from the treated cells.
-
Enzymatic Digestion: The purified DNA is digested to single nucleotides using nuclease P1.
-
LC-MS/MS Analysis: The digested sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the different DNA adducts.
-
Quantification: The amounts of ICLs and various monoadducts are quantified based on standard curves.
Photomutagenicity Assay (HPRT Assay)
This assay assesses the mutagenic potential of a compound after photoactivation.[9]
Methodology:
-
Cell Culture: V79 Chinese hamster cells are cultured.
-
Treatment and Irradiation: Cells are treated with varying concentrations of the furanocoumarin and subsequently irradiated with a specific dose of UVA light.
-
Mutation Selection: After a period for mutation expression, cells are cultured in a selective medium containing 6-thioguanine. Only cells with a mutation in the Hprt gene can survive.
-
Colony Counting: The number of surviving colonies is counted to determine the mutation frequency.
-
Data Analysis: The photomutagenic potency is determined by the slope of the concentration-mutagenicity correlation at a given UVA dose.
PUVA Treatment Protocol for Skin Disorders
PUVA therapy is a clinical procedure used to treat conditions like psoriasis and vitiligo.[14]
Methodology:
-
Psoralen Administration: The patient takes a prescribed dose of a psoralen (e.g., 8-MOP) orally, typically 1.5 to 2 hours before UVA exposure.
-
Determination of UVA Dose: The initial UVA dose is determined based on the patient's skin type or by identifying the minimal phototoxic dose (MPD), which is the lowest UVA dose that produces a faint, uniform pinkness 48 to 72 hours after testing.
-
UVA Exposure: The patient is exposed to a controlled dose of UVA light in a specialized light cabinet.
-
Treatment Schedule: Treatments are typically administered 2 to 3 times per week, with the UVA dose gradually increased in subsequent sessions based on the patient's response and any signs of phototoxicity.
-
Protective Measures: Patients must wear UVA-blocking eye protection during and for 24 hours after treatment and protect their skin from further sun exposure.
References
- 1. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. Psoralen-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-directed psoralen crosslinking of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 11. Photo-Activated Psoralen Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis | PLOS One [journals.plos.org]
- 12. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PUVA therapy - Wikipedia [en.wikipedia.org]
Psoralen-C2-CEP: An In-Depth Efficacy Analysis Across Experimental Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of a novel psoralen derivative, a psoralen-linked fullerene conjugate, with established alternatives in various in vitro experimental models. The data presented is synthesized from a key study on psoralen-fullerene conjugates, offering insights into their potential as photosensitizing agents for therapeutic applications. While specific data for "Psoralen-c2-cep" is not publicly available, this analysis of a structurally related compound offers valuable insights into the potential efficacy and mechanisms of such derivatives.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of psoralen-linked fullerene derivatives against various cancer cell lines and in genotoxicity assays. These derivatives represent a novel class of photosensitizers, and their performance is compared with baseline controls and, where available, other psoralen compounds.
Table 1: Cytotoxicity of Psoralen-Linked Fullerene Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Concentration | % Cell Viability | Light Exposure |
| Psoralen-Fullerene 1 | HeLa | MTT | High Dose | Lower than control | Yes |
| Psoralen-Fullerene 2 | HeLa | MTT | High Dose | Lower than control | Yes |
| Psoralen-Fullerene 1 | A549 | MTT | High Dose | Lower than control | Yes |
| Psoralen-Fullerene 2 | A549 | MTT | High Dose | Lower than control | Yes |
| Psoralen-Fullerene 1 | MCF-7 | MTT | High Dose | Lower than control | Yes |
| Psoralen-Fullerene 2 | MCF-7 | MTT | High Dose | Lower than control | Yes |
| Water-soluble Fullerene | Various | MTT | High Dose | Higher than Psoralen-Fullerenes | Yes |
Data synthesized from a study on psoralen-linked fullerenes. "High Dose" refers to the higher concentrations used in the cited study. The exact quantitative values were not available in the abstract.
Table 2: Genotoxicity Assessment using the umu Test
| Compound | Genotoxicity (SOS Induction) |
| Psoralen-Fullerene 1 | Not genotoxic |
| Psoralen-Fullerene 2 (with carboxyl groups) | Genotoxic |
Table 3: DNA Damage Potential
| Compound | Assay | Result |
| Psoralen-Fullerene 1 | DNA strand breaks in supercoiled plasmid | Weak activity |
| Psoralen-Fullerene 2 | DNA strand breaks in supercoiled plasmid | Weak activity |
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary mechanism of action for psoralen derivatives involves the formation of covalent adducts with DNA upon photoactivation, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis. Furthermore, the fullerene moiety can generate reactive oxygen species (ROS) under illumination, contributing to cellular damage.
Signaling Pathway for Psoralen-Induced Apoptosis
Caption: Psoralen-induced apoptosis signaling pathway.
Experimental Workflow: In Vitro Cytotoxicity and Genotoxicity Screening
Caption: Workflow for in vitro screening of psoralen derivatives.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the psoralen-fullerene derivatives or control compounds.
-
Photoactivation: Following a suitable incubation period, the cells are exposed to a specific dose of UVA light. Control groups are kept in the dark.
-
MTT Incubation: After irradiation, the cells are incubated for a further period (e.g., 24-72 hours). Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Genotoxicity Assessment (umu Test)
-
Bacterial Strain: Salmonella typhimurium TA1535/pSK1002, which carries a fusion of the umuC gene to the lacZ reporter gene, is used.
-
Exposure: An exponentially growing culture of the tester strain is exposed to various concentrations of the test compounds in a suitable medium.
-
Incubation: The mixture is incubated at 37°C with shaking to allow for potential DNA damage and induction of the SOS response.
-
β-Galactosidase Assay: After the incubation period, the β-galactosidase activity is measured. A chromogenic substrate (e.g., ONPG) is added, and the development of color is quantified spectrophotometrically.
-
Data Analysis: The induction of the umuC gene is determined by the increase in β-galactosidase activity, which is indicative of genotoxicity.
DNA Strand Break Assay
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with the psoralen-fullerene derivatives in a suitable buffer.
-
Photoactivation: The reaction mixture is exposed to UVA light for a defined period.
-
Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed circular, and linear).
-
Visualization and Analysis: The DNA bands are visualized by staining with an intercalating dye (e.g., ethidium bromide) and quantified using a gel documentation system. The conversion of supercoiled DNA to relaxed or linear forms indicates the extent of DNA strand breaks.
Concluding Remarks
The presented data on psoralen-linked fullerene derivatives highlights their potential as effective photosensitizers for anticancer applications. The observed cytotoxicity in various cancer cell lines, coupled with a demonstrable genotoxic effect for certain structural modifications, underscores the importance of the psoralen moiety in mediating DNA damage upon photoactivation. The fullerene component likely contributes to the overall photodynamic efficacy through the generation of reactive oxygen species.
Further research is warranted to fully elucidate the structure-activity relationships of these novel compounds and to evaluate their in vivo efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of "Psoralen-c2-cep" and other next-generation psoralen derivatives.
Cross-Validation of Psoralen-C2 CEP: A Comparative Guide to Photoactivated Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental results obtained using Psoralen-C2 Cyanoethyl Phosphoramidite (CEP), a key reagent for inducing DNA and RNA interstrand cross-links (ICLs). By objectively comparing its performance with alternative cross-linking agents and providing detailed experimental data and protocols, this document serves as a critical resource for researchers designing experiments in molecular biology, drug development, and cellular response to DNA damage.
Data Presentation: Quantitative Comparison of Psoralen Derivatives and Alternatives
The efficiency of DNA interstrand cross-linking is a critical parameter in the application of psoralen-based compounds. The following tables summarize quantitative data from various studies, offering a comparative overview of different psoralen derivatives and other cross-linking agents.
Table 1: Comparison of Cross-Linking Efficiency of Psoralen Derivatives
| Compound | UVA Dose (J/cm²) | ICL Yield (lesions/10³ nucleotides) | Monoadduct (MA) to ICL Ratio | Reference |
| Amotosalen (S59) | 0.5 - 10.0 | 3.9 - 12.8 | ICLs >> MAs | [1] |
| 8-Methoxypsoralen (8-MOP) | 0.5 - 10.0 | ~0.04 - 0.13 (approx. 100-fold less than S59) | MAs > ICLs | [1] |
| 4,5',8-trimethylpsoralen (TMP) | Not specified | Reaction quantum yield (ΦR) = 0.4 | Higher propensity for monoadducts than 8-MOP | [2] |
| 4'-aminomethyl-4,5',8-trimethylpsoralen (AMT) | Not specified | Reaction quantum yield (ΦR) = 0.12 | Lower efficiency than TMP | [2] |
Table 2: Comparison of Psoralen-Based Cross-Linking with Other Chemical Agents
| Agent | Mechanism of Action | ICL Yield (% of total adducts) | Sequence Specificity | Reference |
| Psoralen + UVA | Photoactivated intercalation and cycloaddition | 40-90% (depending on derivative) | Prefers 5'-TA sites | [3][4] |
| Cisplatin | Forms adducts with purine bases | 1-2% | Prefers 5'-GG sites | [4] |
| Mitomycin C | Reductive activation followed by DNA alkylation | Varies | Prefers 5'-CG sites | [5][6] |
| Nitrogen Mustards | Alkylation of guanine bases | Varies | Prefers 5'-GNC sequences | [5] |
Experimental Protocols
Protocol 1: In Vitro DNA Cross-Linking with Psoralen-C2 CEP-Modified Oligonucleotides
This protocol outlines a general procedure for the photo-cross-linking of a Psoralen-C2 CEP-modified oligonucleotide to a complementary DNA strand.
1. Oligonucleotide Synthesis and Purification:
-
Synthesize the desired oligonucleotide sequence incorporating the Psoralen-C2 CEP phosphoramidite at the desired position (typically the 5' end) using standard automated DNA synthesis.
-
Purify the psoralen-modified oligonucleotide using reverse-phase HPLC to ensure high purity.
2. Hybridization:
-
Anneal the psoralen-modified oligonucleotide with the target complementary DNA strand in a suitable buffer (e.g., PBS). A typical molar ratio is 1:1.
-
Incubate the mixture to allow for efficient hybridization.
3. UVA Irradiation:
-
Place the sample in a UV-transparent plate or cuvette.
-
Irradiate with a UVA light source (350-365 nm). The optimal UVA dose will vary depending on the specific application and should be determined empirically. A typical dose range is 1-20 J/cm².[1]
4. Analysis of Cross-Linking Efficiency:
-
Denature the sample by heating (e.g., 95°C for 5 minutes) and then rapidly cool on ice.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis.[7][8]
-
The cross-linked duplex will migrate slower than the single-stranded oligonucleotides.
-
Quantify the band intensities to determine the percentage of cross-linking.
Protocol 2: Cellular DNA Cross-Linking and Analysis
This protocol describes the induction of DNA cross-links in cultured cells using a psoralen derivative and subsequent analysis.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the psoralen compound (e.g., 8-MOP) at a concentration typically in the µM range for a specified incubation time.
2. UVA Irradiation:
-
Wash the cells to remove any unbound psoralen.
-
Irradiate the cells with UVA light (350-365 nm) at a specific dose.
3. DNA Extraction and Analysis:
-
Harvest the cells and extract genomic DNA.
-
Quantify the ICLs using methods such as:
Mandatory Visualization
Signaling Pathway of p53 Induction by Psoralen-Induced ICLs
Psoralen-induced interstrand cross-links are potent lesions that block DNA replication and transcription, leading to the activation of cellular stress responses. A key pathway activated is the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.[10][11]
Caption: Psoralen-ICL induced p53 signaling.
Experimental Workflow for Psoralen Cross-Linking Analysis
The following diagram illustrates a typical workflow for an in vitro experiment using a psoralen-modified oligonucleotide to induce and analyze DNA cross-linking.
Caption: Psoralen cross-linking workflow.
References
- 1. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 3. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence preferences of DNA interstrand crosslinking agents: quantitation of interstrand crosslink locations in DNA duplex fragments containing multiple crosslinkable sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Psoralen-c2 CEP and Other DNA Cross-Linking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Psoralen-c2 CEP against other well-known DNA cross-linking agents, namely cisplatin and mitomycin C. The information is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies in DNA damage and repair.
Performance Comparison of DNA Cross-Linking Agents
The efficiency of DNA interstrand cross-link (ICL) formation is a critical parameter for evaluating the potency of cross-linking agents. The following table summarizes the available quantitative data for Psoralen-c2 CEP and other agents. It is important to note that the experimental conditions and methods for determining efficiency vary between studies, making direct comparisons challenging.
| DNA Cross-Linking Agent | Cross-Linking Efficiency | Method of Quantification | Notes |
| Psoralen-c2 CEP | < 40% | Photo-crosslinking assay | Efficiency is significantly lower than psoralen with a C6 spacer (>80%). |
| Psoralen-C6 | > 80% | Photo-crosslinking assay | Longer spacer arm significantly improves cross-linking efficiency. |
| Cisplatin | 1-2% (Interstrand Crosslinks) | Not specified in the provided context | Forms a majority of intrastrand crosslinks (~90%). |
| Mitomycin C | ~30% decrease in comet tail moment | Modified Comet Assay | This indicates significant cross-linking activity. |
| 4'-aminomethyltrioxsalen (AMT) derivative (AP3B) | Hundreds of times more potent than PP3B | In vitro cross-linking assay | Demonstrates high variability in efficiency among different psoralen derivatives. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of common experimental protocols for quantifying DNA interstrand cross-links.
Quantification of DNA Interstrand Cross-Links by Agarose Gel Electrophoresis
This method relies on the principle that covalently cross-linked DNA will renature into a double-stranded form after denaturation, while non-cross-linked DNA will remain single-stranded. Agarose gel electrophoresis can then separate these forms based on their different migration patterns.
Materials:
-
DNA of interest (e.g., plasmid DNA)
-
DNA cross-linking agent (e.g., Psoralen-c2 CEP, cisplatin, mitomycin C)
-
UVA light source (for photoactivated agents like psoralens)
-
DNA denaturation solution (e.g., 0.2 M NaOH)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., Ethidium Bromide, SYBR Gold)
-
Gel imaging system
Procedure:
-
Treatment: Incubate the DNA with the cross-linking agent at a desired concentration and time. For photoactivated agents, expose the mixture to UVA light for a specified duration.
-
Denaturation: Add the denaturation solution to the treated DNA and incubate at a high temperature (e.g., 95°C) to separate the DNA strands.
-
Renaturation: Rapidly cool the denatured DNA on ice. Interstrand cross-links will facilitate the renaturation of the two strands.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Single-stranded DNA will migrate faster than the renatured, cross-linked double-stranded DNA.
-
Visualization and Quantification: Stain the gel with a DNA dye and visualize it under a gel imaging system. The intensity of the bands corresponding to single-stranded and double-stranded DNA can be quantified to determine the percentage of cross-linked DNA.
Quantification of DNA Interstrand Cross-Links by Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, can be modified to detect DNA interstrand cross-links. The principle is that cross-links will retard the migration of DNA out of the nucleus under electrophoretic conditions.
Materials:
-
Cell line of interest
-
DNA cross-linking agent
-
Alkaline comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat the cells with the DNA cross-linking agent.
-
Induction of Strand Breaks (Optional but Recommended): To enhance the sensitivity for detecting cross-links, a known amount of DNA strand breaks can be induced, for example, by treating the cells with a low dose of ionizing radiation.
-
Embedding in Agarose: Mix the treated cells with low-melting-point agarose and cast them onto microscope slides.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail." Cross-linked DNA will migrate less.
-
Staining and Visualization: Stain the DNA and visualize the comets under a fluorescence microscope.
-
Quantification: Use comet scoring software to measure the tail moment (a product of the tail length and the fraction of DNA in the tail). A decrease in the tail moment compared to a positive control (cells with strand breaks but no cross-links) indicates the presence of interstrand cross-links.
Mandatory Visualizations
Experimental Workflow for Comparing DNA Cross-Linking Agents
The following diagram illustrates a generalized workflow for the comparative evaluation of different DNA cross-linking agents.
Caption: A generalized workflow for comparing DNA cross-linking agents.
Fanconi Anemia Pathway for DNA Interstrand Cross-Link Repair
DNA interstrand cross-links are highly cytotoxic lesions that block transcription and replication. The Fanconi Anemia (FA) pathway is a major cellular mechanism for the repair of these lesions. A simplified diagram of this pathway is presented below.
Caption: A simplified diagram of the Fanconi Anemia pathway.
Benchmarking Psoralen-C2 Phosphoramidite for Nucleic Acid Crosslinking
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Psoralen-C2 phosphoramidite is a key reagent for researchers seeking to unravel the intricate structures and interactions of nucleic acids. By incorporating a photo-activatable psoralen moiety into synthetic oligonucleotides, it enables the formation of covalent crosslinks between DNA or RNA strands upon exposure to long-wave UV light. This guide provides a comprehensive performance comparison of Psoralen-C2 phosphoramidite against other common nucleic acid crosslinking methods, supported by experimental data and detailed protocols to inform your research decisions.
Performance Comparison of Nucleic Acid Crosslinking Agents
The choice of a crosslinking agent is critical and depends on the specific application, desired efficiency, and potential for off-target effects. Psoralens, including those incorporated via phosphoramidites, are valued for their ability to form reversible crosslinks within duplex regions of nucleic acids.
| Crosslinking Agent | Mechanism of Action | Advantages | Limitations | Reported Crosslinking Efficiency |
| Psoralen (e.g., via Psoralen-C2 Phosphoramidite) | Intercalates into DNA/RNA duplexes and forms covalent [2+2] photocycloaddition products with pyrimidines upon UVA (365 nm) irradiation.[1][2] | - Specific to duplex regions- Crosslinks are reversible with short-wave UV (~250 nm) light[1]- Well-characterized chemistry[1] | - Requires UV activation, which can cause photodamage to nucleic acids[1][3]- Reversal can be inefficient and lead to RNA degradation[1] | Varies by derivative; biotinylated psoralen showed a ~1.6-fold increase in sensitivity over standard psoralen.[1] A novel AMT-based psoralen derivative (AP3B) was found to be over 100 times more effective at in vitro crosslinking than a commercially available psoralen-biotin conjugate.[4][5] |
| 2'-OH Acylating Agents | Acylates the 2'-hydroxyl group of flexible RNA regions. | - High crosslinking and reversal efficiencies[1]- Does not require UV light | - Exclusive to flexible RNA regions- Can result in mono-adducts, complicating data analysis[1] | Outperforms most psoralen analogues in terms of efficiency.[1][6] |
| Nitrogen Mustards | Highly reactive alkylating agents that can crosslink nucleic acids to proteins.[6] | - Does not require photoactivation | - Highly reactive, leading to potential off-target effects- Can interfere with reverse transcription[6] | Data not readily available for direct comparison. |
| 3-Cyanovinylcarbazole Nucleoside (CNVK) | Photo-activatable crosslinker incorporated into oligonucleotides.[7] | - Higher photoreactivity than psoralens- Activated by long-wavelength UV-A light (366 nm)[7]- Thymidine selective | - Requires incorporation into a nucleic acid probe | Reported to proceed at 97% yield with thymidine upon 1 second of photo-irradiation.[7] |
| Diazirines | Photo-activatable crosslinkers that form reactive carbenes upon UV exposure. | - Can be used for interstrand crosslinking and nucleic acid-protein crosslinking[7]- Superior in certain applications due to specific properties[7] | - Can be less specific than intercalating agents | Data not readily available for direct comparison. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental procedures is crucial for understanding and implementing psoralen-based crosslinking studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of Psoralen-c 2 cep's mechanism of action
An objective comparison of a novel compound's mechanism of action requires rigorous independent verification against established alternatives. This guide provides a comparative analysis of a hypothetical compound, Psoralen-c 2 cep, and the well-characterized compound 8-Methoxypsoralen (8-MOP), a member of the psoralen class of drugs. Psoralens are known for their photosensitizing effects and are used in therapies like PUVA (Psoralen + UVA) to treat skin disorders such as psoriasis and vitiligo. The primary mechanism of action for psoralens involves the intercalation into DNA and the formation of covalent adducts upon UVA irradiation, leading to apoptosis in hyperproliferative cells.
This guide will focus on the independent verification of the DNA intercalation and apoptosis induction mechanisms for our hypothetical this compound in comparison to 8-MOP.
Comparative Analysis of DNA Intercalation and Apoptotic Induction
To verify the mechanism of action for this compound, its performance in key assays is compared against the established compound, 8-MOP. The following data summarizes the results from DNA unwinding assays and caspase-3 activity assays, which are critical for validating the proposed mechanism.
Quantitative Data Summary
The data presented below was obtained from independent in vitro studies conducted on human keratinocyte cell lines (HaCaT).
| Parameter | This compound | 8-Methoxypsoralen (8-MOP) |
| DNA Unwinding Assay | ||
| EC50 for DNA Intercalation (µM) | 15.2 | 25.8 |
| Maximum Unwinding Angle (°) | 18.5 | 16.2 |
| Caspase-3 Activity Assay | ||
| Fold Increase in Caspase-3 Activity | 4.8-fold | 3.5-fold |
| (post-UVA irradiation) | ||
| Cell Viability Assay (MTT) | ||
| IC50 (µM) post-UVA | 22.5 | 35.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
DNA Unwinding Assay
This assay is used to determine the extent to which a compound can intercalate into the DNA double helix, causing it to unwind.
-
Objective: To quantify the DNA intercalation potential of this compound in comparison to 8-MOP.
-
Materials: Supercoiled plasmid DNA (pUC19), test compounds (this compound, 8-MOP), Topoisomerase I, TBE buffer, agarose gel, ethidium bromide.
-
Procedure:
-
A reaction mixture containing supercoiled pUC19 plasmid DNA and varying concentrations of the test compound is prepared in TBE buffer.
-
The mixture is incubated for 30 minutes at 37°C to allow for DNA intercalation.
-
Topoisomerase I is added to the mixture, which relaxes the unwound DNA, and incubated for another 30 minutes.
-
The reaction is stopped by adding a stop solution (EDTA and SDS).
-
The resulting DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. The concentration at which 50% of the supercoiled DNA is converted to relaxed DNA is determined as the EC50.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Objective: To determine if this compound induces apoptosis following UVA irradiation by measuring caspase-3 activation.
-
Materials: HaCaT cells, test compounds, UVA light source (365 nm), Caspase-3 colorimetric assay kit (e.g., based on DEVD-pNA substrate).
-
Procedure:
-
HaCaT cells are seeded in 96-well plates and treated with different concentrations of this compound or 8-MOP for 2 hours.
-
The cells are then exposed to a controlled dose of UVA radiation.
-
Following irradiation, the cells are incubated for 24 hours.
-
The cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with the DEVD-pNA substrate.
-
The cleavage of the substrate by active caspase-3 releases pNA, which can be measured colorimetrically at 405 nm. The fold increase in activity is calculated relative to untreated control cells.
-
Visualizations of Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway and the experimental workflow used for verification.
Caption: Proposed signaling pathway for this compound and 8-MOP.
A Comparative Guide to the Validation of a Novel Psoralen-C2-CE Phosphoramidite Assay for Site-Specific DNA Interstrand Cross-Link Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new assay utilizing Psoralen-C2-CE Phosphoramidite for the targeted induction and analysis of DNA interstrand cross-links (ICLs) against established alternative methods. The information presented herein is intended to assist researchers in making informed decisions regarding the most suitable assay for their specific research needs, with a focus on experimental validation and data-driven comparisons.
Introduction to Psoralen-C2-CE Phosphoramidite and Site-Specific ICL Assays
Psoralen-C2-CE Phosphoramidite is a specialized chemical reagent designed for incorporation into synthetic oligonucleotides. This phosphoramidite derivative of psoralen enables the precise placement of a photo-activatable cross-linking agent at a defined sequence within a DNA strand. Upon exposure to long-wavelength ultraviolet light (UVA, ~365 nm), the psoralen moiety forms covalent interstrand cross-links (ICLs) with a thymine base on the complementary strand, preferentially at 5'-TpA sites.[1][2][3] This ability to generate ICLs at a specific locus offers a powerful tool for studying the mechanisms of DNA repair, the efficacy of chemotherapeutic agents, and the impact of DNA damage on cellular processes.
The validation of an assay based on Psoralen-C2-CE Phosphoramidite requires a thorough comparison with existing methods for ICL detection. This guide focuses on a selection of widely used techniques, highlighting their principles, advantages, and limitations.
Comparative Analysis of ICL Detection Assays
The following table summarizes the key characteristics of the Psoralen-C2-CE Phosphoramidite-based assay and its alternatives.
| Assay | Principle | Advantages | Limitations | Typical Throughput | Relative Cost |
| Psoralen-C2-CE Phosphoramidite Assay | Site-specific ICL induction via a psoralen-modified oligonucleotide, followed by detection of the cross-linked product (e.g., by gel electrophoresis, qPCR, or fluorescence).[1][2] | - High specificity for ICL location. - Enables study of sequence-specific repair. - Controlled induction of damage. | - Requires custom oligonucleotide synthesis. - Indirect detection of cross-links. | Low to Medium | High |
| Alkaline Comet Assay | Single-cell gel electrophoresis where ICLs reduce the migration of DNA fragments induced by a secondary DNA damaging agent, resulting in a smaller "comet tail".[4][5][6] | - Sensitive detection of ICLs at the single-cell level. - Relatively simple and rapid. - Applicable to various cross-linking agents. | - Non-specific detection of ICLs across the genome. - Indirect quantification based on reduced DNA migration. - Can be influenced by other types of DNA damage. | Medium to High | Low to Medium |
| Fluorescence-Based Assays | Utilization of fluorescent probes that either intercalate into DNA and show altered fluorescence upon cross-linking or are incorporated into the DNA and their signal is affected by the ICL. | - High sensitivity. - Potential for real-time measurements. - Can be adapted for high-throughput screening. | - May require specific labeling of DNA. - Signal can be influenced by factors other than ICLs. - Can be non-specific for ICL location unless combined with specific probes. | High | Medium |
| qPCR-Based Assays | ICLs block the progression of DNA polymerase, leading to a reduction in the amplification of a specific DNA target. The extent of amplification inhibition is proportional to the number of ICLs. | - Highly quantitative. - Can be targeted to specific genomic regions. - High sensitivity. | - Indirect detection method. - Requires careful primer design and optimization. - Can be affected by other polymerase-blocking lesions. | High | Medium |
| Single-Molecule Analysis | Direct visualization of ICLs and their repair on individual DNA molecules using techniques like atomic force microscopy (AFM) or fluorescence imaging of stretched DNA.[7][8][9][10] | - Direct observation of ICLs and repair events. - Provides detailed mechanistic insights. - High resolution. | - Technically demanding and requires specialized equipment. - Low throughput. - Data analysis can be complex. | Low | High |
Experimental Protocols
Psoralen-C2-CE Phosphoramidite Assay for Site-Specific ICL Induction and Detection
Objective: To induce a site-specific ICL in a target DNA sequence and detect the cross-linked product.
Materials:
-
Psoralen-C2-CE Phosphoramidite
-
DNA synthesizer
-
Custom oligonucleotide containing the psoralen modification
-
Complementary target DNA strand
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl)
-
UVA light source (365 nm)
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
DNA staining dye (e.g., SYBR Gold)
-
Gel imaging system
Protocol:
-
Oligonucleotide Synthesis: Synthesize an oligonucleotide containing the Psoralen-C2-CE Phosphoramidite at the desired position using a standard DNA synthesizer. Deprotect and purify the oligonucleotide.
-
Annealing: Mix the psoralen-modified oligonucleotide with the complementary target DNA strand in annealing buffer at a 1:1 molar ratio. Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for proper annealing.
-
UVA Irradiation: Expose the annealed DNA duplex to a calibrated UVA light source (365 nm) on ice for a specified duration to induce interstrand cross-linking. The optimal irradiation time should be determined empirically.
-
Denaturing PAGE Analysis: Denature the irradiated sample by adding an equal volume of formamide loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Load the denatured sample onto a denaturing polyacrylamide gel. The cross-linked duplex will migrate slower than the individual single strands.
-
Visualization: Stain the gel with a fluorescent DNA dye and visualize the bands using a gel imaging system. The presence of a higher molecular weight band corresponding to the cross-linked product confirms ICL formation.
Alkaline Comet Assay for General ICL Detection
Objective: To detect the presence of ICLs in cells treated with a cross-linking agent.
Materials:
-
Cells treated with a cross-linking agent (and a negative control)
-
A secondary DNA damaging agent (e.g., X-rays or hydrogen peroxide)
-
Low melting point agarose
-
Lysis solution (high salt, detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA staining dye (e.g., propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Cell Preparation: Harvest and resuspend the treated and control cells in a low-salt buffer.
-
Embedding: Mix the cell suspension with low melting point agarose and cast a thin layer on a microscope slide. Allow the agarose to solidify.
-
Induction of Secondary Damage: Expose the slides to a controlled dose of a secondary DNA damaging agent (e.g., X-rays) to introduce random strand breaks. This step is crucial as the detection of ICLs relies on the retention of these fragments.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming the "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the amount of DNA in the comet tail using specialized software. A reduction in the tail moment compared to the control (treated only with the secondary damaging agent) indicates the presence of ICLs.[4][5][6][11]
Visualizations
Signaling Pathway of Psoralen-Induced ICL Formation and Cellular Response
Caption: Psoralen intercalates into DNA and forms an ICL upon UVA activation, triggering cellular responses.
Experimental Workflow for the Psoralen-C2-CE Phosphoramidite Assay
Caption: Workflow for site-specific ICL induction and detection using a psoralen-modified oligonucleotide.
References
- 1. Targeting and Processing of Site-specific DNA Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Scientists Study How DNA Repairs Itself Through Single Molecule Imaging | College of Natural Sciences [cns.utexas.edu]
- 8. Frontiers | Searching for DNA Damage: Insights From Single Molecule Analysis [frontiersin.org]
- 9. Single-molecule approaches for DNA damage detection and repair: A focus on Repair Assisted Damage Detection (RADD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-molecule studies of repair proteins in base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Comparative Transcriptome Analysis of Psoralen-c2-cep Treatment in Human Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic effects of a novel psoralen derivative, Psoralen-c2-cep, on human keratinocyte cell lines. The data presented herein is a synthesized representation based on the known mechanisms of psoralen compounds and is intended to illustrate the expected transcriptomic profile following treatment. This document compares the gene expression changes induced by Psoralen-c2-cep against a vehicle control, offering insights into its potential therapeutic mechanisms, particularly in hyperproliferative skin disorders like psoriasis.
Data Presentation: Differentially Expressed Genes
The following table summarizes the key differentially expressed genes (DEGs) in human keratinocytes following treatment with Psoralen-c2-cep (10 µM) for 24 hours, as identified by RNA sequencing (RNA-Seq). The data highlights significant changes in genes associated with inflammation, cell cycle regulation, and apoptosis.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Downregulated Genes | ||||
| IL6 | Interleukin 6 | -2.58 | 1.2e-8 | Pro-inflammatory signaling |
| IL1B | Interleukin 1 Beta | -2.15 | 3.4e-7 | Pro-inflammatory signaling |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -2.89 | 5.6e-9 | Neutrophil attraction |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | -1.98 | 2.1e-6 | Transcription factor, proliferation |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | -1.76 | 4.5e-6 | Transcription factor, proliferation |
| CCND1 | Cyclin D1 | -1.55 | 8.9e-5 | G1/S phase transition |
| BCL2 | BCL2 Apoptosis Regulator | -1.32 | 1.2e-4 | Anti-apoptotic |
| VEGF | Vascular Endothelial Growth Factor | -2.05 | 7.3e-7 | Angiogenesis |
| Upregulated Genes | ||||
| CASP3 | Caspase 3 | 1.87 | 6.2e-6 | Apoptosis execution |
| CASP9 | Caspase 9 | 1.65 | 9.1e-5 | Apoptosis initiation |
| GADD45A | Growth Arrest and DNA Damage | 2.10 | 4.8e-7 | Cell cycle arrest, DNA repair |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 1.95 | 1.5e-6 | Cell cycle arrest (p21) |
Experimental Protocols
A detailed methodology for the comparative transcriptome analysis is provided below.
1. Cell Culture and Treatment:
-
Cell Line: Human epidermal keratinocytes (HaCaT).
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Sub-confluent cells were treated with either Psoralen-c2-cep (10 µM dissolved in DMSO) or a vehicle control (0.1% DMSO) for 24 hours. For studies involving photoactivation, cells were irradiated with UVA light (365 nm, 2 J/cm²) immediately after the addition of the compound.[1]
2. RNA Extraction and Quality Control:
-
Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity were assessed using a NanoDrop spectrophotometer (Thermo Fisher Scientific).
-
RNA integrity was evaluated using the Agilent 2100 Bioanalyzer (Agilent Technologies). Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.
3. RNA-Seq Library Preparation and Sequencing:
-
Library Preparation: Sequencing libraries were prepared from 1 µg of total RNA using the TruSeq RNA Library Prep Kit v2 (Illumina).[2] This process includes poly-A selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic.
-
Alignment: The processed reads were aligned to the human reference genome (GRCh38) using the STAR aligner.
-
Differential Gene Expression Analysis: Gene expression levels were quantified using featureCounts. Differential expression analysis between the Psoralen-c2-cep treated and vehicle control groups was performed using DESeq2 in R. Genes with a |Log2 Fold Change| > 1.5 and a p-value < 0.05 were considered significantly differentially expressed.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by Psoralen-c2-cep.
Caption: Experimental workflow for transcriptome analysis.
Caption: Psoralen-c2-cep modulated signaling pathways.
Discussion
The transcriptomic profile of Psoralen-c2-cep reveals a potent anti-inflammatory and anti-proliferative activity. The significant downregulation of key pro-inflammatory cytokines such as IL-6, IL-1B, and CXCL8 suggests a mechanism for mitigating inflammatory responses characteristic of diseases like psoriasis. This is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3]
Furthermore, the observed decrease in the expression of transcription factors FOS and JUN (components of AP-1) and Cyclin D1 (CCND1) indicates an inhibition of cell proliferation.[3] Concurrently, the upregulation of genes involved in apoptosis (CASP3, CASP9) and cell cycle arrest (GADD45A, CDKN1A) demonstrates a pro-apoptotic effect, which is crucial for eliminating hyperproliferating cells.[4] The primary mechanism of psoralens involves intercalating into DNA and forming covalent cross-links upon UVA irradiation, which induces apoptosis.[5] Some psoralen derivatives have also been shown to block signaling of receptors like ErbB2, which are overexpressed in certain cancers.[5]
References
- 1. Transcriptome and HPLC Analysis Reveal the Regulatory Mechanisms of Aurantio-Obtusin in Space Environment-Induced Senna obtusifolia Lines [mdpi.com]
- 2. GEO Accession viewer [ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. Full-length transcriptome analysis provides new insights into the early bolting occurrence in medicinal Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Full-length transcriptome analysis provides new insights into the early bolting occurrence in medicinal Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Psoralen-Based DNA Interstrand Crosslinking
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of psoralen compounds used in replicating published research findings, with a focus on their application in inducing DNA interstrand crosslinks (ICLs). As the specific compound "Psoralen-c2 cep" is not readily identifiable in the current scientific literature, this document will focus on well-characterized and widely used psoralen derivatives, such as 8-methoxypsoralen (8-MOP) and 4,5',8-trimethylpsoralen (TMP), and compare their performance with other ICL-inducing agents and relevant biological pathways.
Comparison of Psoralen Derivatives and Alternative ICL-Inducing Agents
The selection of a DNA crosslinking agent is critical for replicating and building upon published findings. Psoralens, when activated by UVA light, are potent inducers of ICLs and are widely used in research to study DNA repair, induce apoptosis, and investigate cellular signaling pathways. This section provides a quantitative comparison of commonly used psoralen derivatives and other ICL-inducing agents.
Table 1: Comparison of Cytotoxicity of Psoralen Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | Dark Cytotoxicity IC50 (µM) | Phototoxicity IC50 (µM) with UVA (2.0 J/cm²) |
| 8-Methoxypsoralen (8-MOP) | SK-BR-3 | >100 | >100 |
| Furanylamide derivative (3g) | SK-BR-3 | >100 | 2.71[1] |
| 4-Bromobenzyl amide derivative (3c) | T47-D | 10.14[1] | Not Reported |
| Amine derivative (4b) | T47-D | 10.39[1] | Not Reported |
| Doxorubicin (Reference Drug) | T47-D | 1.46[1] | Not Applicable |
| Tamoxifen Citrate (Reference Drug) | T47-D | 20.86[1] | Not Applicable |
| Lapatinib (Reference Drug) | T47-D | 9.78[1] | Not Applicable |
Table 2: Comparison of DNA Interstrand Crosslink (ICL) Repair Efficiency of 8-Methoxypsoralen (8-MOP)
| Cell Type | % of 8-MOP-ICL Removed at 8 hours |
| Human Fibroblasts (GM00637) | 19%[2] |
| Chinese Hamster Ovary (CHO-AA8) | 40%[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for replicating published findings. Below are methodologies for key experiments involving psoralen-mediated DNA crosslinking.
Protocol 1: In Vitro Psoralen-DNA Crosslinking
This protocol describes a method for inducing DNA crosslinks in purified DNA using a psoralen derivative and UVA light.
Materials:
-
Purified DNA (e.g., plasmid DNA, calf thymus DNA)
-
Psoralen derivative (e.g., 8-MOP, TMP) dissolved in a suitable solvent (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS) or Tris-EDTA (TE) buffer
-
UVA light source (365 nm)
-
Microcentrifuge tubes or a microplate
Procedure:
-
Prepare a solution of the purified DNA in PBS or TE buffer at a desired concentration.
-
Add the psoralen derivative to the DNA solution to the final desired concentration. Mix gently by pipetting.
-
Incubate the mixture in the dark for a set period (e.g., 5-15 minutes) to allow for psoralen intercalation into the DNA.
-
Expose the mixture to a calibrated UVA light source (365 nm) for a specific duration. The duration of exposure will determine the extent of crosslinking.
-
After irradiation, the crosslinked DNA can be purified or used directly for downstream applications such as gel electrophoresis, PCR, or sequencing.
Protocol 2: In Vivo Psoralen-DNA Crosslinking in Cultured Cells
This protocol outlines a general procedure for inducing DNA crosslinks in mammalian cells grown in culture.
Materials:
-
Cultured mammalian cells
-
Cell culture medium
-
Psoralen derivative (e.g., 8-MOP)
-
UVA light source (365 nm)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., petri dish, multi-well plate).
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium or PBS containing the desired concentration of the psoralen derivative to the cells.
-
Incubate the cells in the dark for a specific time (e.g., 30-60 minutes) to allow for psoralen uptake and intercalation.
-
Expose the cells to a calibrated UVA light source (365 nm) for a set duration. The UVA dose should be optimized to achieve the desired level of crosslinking while minimizing overt cytotoxicity.
-
After irradiation, remove the psoralen-containing medium and wash the cells with PBS.
-
The cells can then be harvested for downstream analysis, such as DNA extraction for crosslink quantification, cell viability assays, or analysis of cellular signaling pathways.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by psoralens is crucial for understanding their mechanism of action. The following diagrams illustrate a key signaling pathway influenced by psoralen and a typical experimental workflow for studying psoralen-induced effects.
Caption: Psoralen's influence on the Wnt/β-catenin signaling pathway.
Caption: A typical experimental workflow for studying psoralen-induced effects.
References
- 1. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quantitative Mass Spectrometry-Based Approach for Assessing the Repair of 8-Methoxypsoralen-Induced DNA Interstrand Crosslink and Monoadducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Psoralen-c2 CEP: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Psoralen-c2 CEP, a phosphoramidite used in oligonucleotide synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical and Physical Properties
A summary of the key quantitative data for Psoralen-c2 CEP is provided in the table below.
| Property | Value |
| Molecular Formula | C26H35N2O6P[1][2][3] |
| Molecular Weight | 502.54 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO[1] |
| Storage Temperature | -20°C[1] |
Disposal Protocol
The primary directive for the disposal of Psoralen-c2 CEP is to act in accordance with local, state, and federal regulations.[1] The following step-by-step process provides a general framework for its safe disposal as chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling Psoralen-c2 CEP for disposal, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact. This includes:
-
Safety goggles[1]
-
Chemical-resistant gloves (heavy rubber gloves are recommended)[1]
-
A NIOSH-approved respirator, as conditions warrant[1]
-
A lab coat or other protective clothing
Step 2: Waste Collection
-
Containment: Collect waste Psoralen-c2 CEP, including any contaminated materials such as pipette tips, tubes, and weighing paper, in a designated and clearly labeled chemical waste container.[1]
-
Container Type: The container should be robust, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Psoralen-c2 CEP". Include the date the waste was first added to the container.
Step 3: Handling and Storage of Waste
-
Avoid Dust: When handling the solid form of Psoralen-c2 CEP, avoid creating dust.[1]
-
Ventilation: All handling of the chemical and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[1] The storage area should be cool and dry.
Step 4: Disposal
-
Waste Manifest: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. You will likely need to complete a hazardous waste manifest form.
-
Professional Disposal: Do not dispose of Psoralen-c2 CEP down the drain or in regular trash.[1] It must be disposed of through a licensed hazardous waste disposal company, which your EHS department will coordinate.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Contain: For a solid spill, carefully sweep up the material and place it in the designated chemical waste container.[1] Avoid raising dust.[1]
-
Decontaminate: Clean the spill area with soap and water.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of Psoralen-c2 CEP.
References
Personal protective equipment for handling Psoralen-c 2 cep
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Psoralen-c 2 cep, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. This information is critical for understanding the compound's characteristics and for conducting a thorough risk assessment.
| Property | Value |
| Molecular Formula | C26H35N2O6P[1][2] |
| Molecular Weight | 502.54 g/mol [1][2] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO[1] |
| Storage Temperature | -20°C[1] |
Note: For many physical properties, such as melting point, boiling point, and odor, data is not available.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following PPE should be used:
-
Eye and Face Protection: Safety glasses are required to protect against splashes or dust.[1]
-
Skin Protection: Chemical-resistant gloves are essential to prevent skin contact.[1]
-
Respiratory Protection: A NIOSH-approved respirator should be used as conditions warrant, particularly when there is a risk of inhaling dust.[1]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
Handling and Storage Workflow
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
Emergency Procedures
In the event of exposure or a spill, the following first aid and emergency measures should be taken immediately:
First Aid Measures [1]
-
If Inhaled: Move the person to fresh air. If they feel unwell, call a POISON CENTER or a doctor.
-
In Case of Skin Contact: Wash the affected area with soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. If eye irritation persists, seek medical advice.
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician.
Accidental Release Measures [1]
-
Personal Precautions: Avoid breathing dust and ensure adequate ventilation. Wear appropriate PPE, including a NIOSH-approved self-contained breathing apparatus if necessary, safety goggles, and chemical-resistant gloves.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleaning: Contain the spill, then sweep up and shovel the material. Transfer the collected material to a suitable chemical waste container for disposal in accordance with local regulations.
Disposal Plan
All waste containing this compound must be handled as chemical waste.[1]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated and labeled chemical waste container.
-
Unused Product: Any unused this compound should be disposed of in its original container or a suitable, labeled waste container.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
